molecular formula C9H10Cl2O B3387514 (1R)-1-(3,4-dichlorophenyl)propan-1-ol CAS No. 837417-11-5

(1R)-1-(3,4-dichlorophenyl)propan-1-ol

Cat. No.: B3387514
CAS No.: 837417-11-5
M. Wt: 205.08 g/mol
InChI Key: PJYGECCAJOYJMK-SECBINFHSA-N
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Description

(1R)-1-(3,4-Dichlorophenyl)propan-1-ol ( 837417-11-5) is a chiral aromatic alcohol of high value in organic synthesis and pharmaceutical research. With a molecular formula of C 9 H 10 Cl 2 O and a molecular weight of 205.08 g/mol, this compound is characterized by its two chlorine atoms on the phenyl ring and a single chiral center, which defines its (R)-enantiomer specificity . This compound serves as a critical synthetic intermediate in medicinal chemistry. Its primary research application is as a key building block in the synthesis and study of bupropion and its analogs . Bupropion is a well-known antidepressant and smoking cessation aid, and the stereochemistry of intermediates like (1R)-1-(3,4-dichlorophenyl)propan-1-ol can be crucial for understanding and optimizing the pharmacological profile of the resulting molecules . The propanol chain and the dichlorophenyl group form a core structural motif that contributes to the biological activity of these therapeutic agents. Supplied as a solid, this chemical is intended for research and development purposes only . It is strictly for use in a controlled laboratory setting and is not certified for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory practices when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(3,4-dichlorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9,12H,2H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYGECCAJOYJMK-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of (1R)-1-(3,4-dichlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Properties of (1R)-1-(3,4-dichlorophenyl)propan-1-ol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

A Technical Guide to Synthesis, Reactivity, and Pharmaceutical Application[1]

Executive Summary

(1R)-1-(3,4-dichlorophenyl)propan-1-ol (CAS: 837417-11-5) represents a critical chiral building block in the synthesis of central nervous system (CNS) active agents, particularly serotonin and norepinephrine reuptake inhibitors (SNRIs). As a chiral benzylic alcohol possessing a 3,4-dichlorophenyl moiety, it serves as a privileged scaffold for introducing chirality and lipophilicity into pharmaceutical intermediates.[1][2] This guide provides a comprehensive analysis of its physicochemical properties, asymmetric synthesis routes, and reactivity profile, designed to support researchers in process chemistry and medicinal discovery.[2]

Molecular Architecture & Stereochemistry

The molecule features a propyl chain attached to a benzylic carbon, which is also bonded to a 3,4-dichlorophenyl ring and a hydroxyl group.[1][2] The (1R)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules:

  • -OH (Priority 1)

  • -C6H3Cl2 (Priority 2, aromatic ring)[1][2]

  • -CH2CH3 (Priority 3, propyl chain)[1][2]

  • -H (Priority 4)

With the lowest priority group (-H) projecting away (dashed wedge), the sequence 1 → 2 → 3 follows a clockwise direction, confirming the (R) configuration.[2]

Physicochemical Profile
PropertyValue / DescriptionSource/Method
CAS Number 837417-11-5Chemical Abstracts Service
Molecular Formula C9H10Cl2OStoichiometry
Molecular Weight 205.08 g/mol Calculated
Physical State Viscous Liquid or Low-Melting SolidAnalog comparison
Predicted LogP 3.44Lipophilicity Index
H-Bond Donors 1Hydroxyl group
H-Bond Acceptors 1Oxygen lone pairs
Rotatable Bonds 2C-C (propyl), C-C (benzyl)
Topological Polar Surface Area 20.2 ŲComputational

Synthetic Pathways: The Asymmetric Challenge

The synthesis of the enantiopure (1R)-isomer requires overcoming the pro-chiral nature of the precursor ketone, 3,4-dichloropropiophenone (CAS: 6582-42-9). Two primary methodologies dominate the field: Biocatalysis and Chemocatalysis.[1][2]

Route A: Biocatalytic Asymmetric Reduction (Green Chemistry)

Biocatalysis utilizes alcohol dehydrogenases (ADHs) or whole-cell systems to achieve high enantiomeric excess (ee > 99%).[2]

  • Mechanism: The enzyme delivers a hydride from the cofactor (NADPH) to the Re-face or Si-face of the ketone.[1]

  • Catalysts: Strains such as Rhodotorula sp. or engineered E. coli expressing ketoreductases (KREDs).[1][2]

  • Advantages: Mild conditions (aqueous buffer, ambient temperature), high stereoselectivity.[2]

Route B: Corey-Bakshi-Shibata (CBS) Reduction

For chemical process scalability, the CBS reduction using borane and a chiral oxazaborolidine catalyst is the gold standard.

  • Reagents: Borane-THF or Borane-DMS complex + (S)-Me-CBS catalyst.[1]

  • Mechanism: The chiral catalyst activates the borane and coordinates the ketone, directing hydride attack to the specific face to yield the (1R)-alcohol.[1][2]

  • Note: To obtain the (1R)-alcohol, the choice of (S)- or (R)-CBS catalyst depends on the specific steric bulk of the ketone substituents (phenyl vs. ethyl).[2] Typically, for aryl-alkyl ketones, the (S)-CBS catalyst yields the (1R)-alcohol (anti-Prelog behavior in some models, but must be empirically verified).[2]

Synthesis Workflow Diagram

SynthesisWorkflow Ketone 3,4-Dichloropropiophenone (CAS: 6582-42-9) Biocat Biocatalysis (KRED / NADPH) Ketone->Biocat Aqueous Buffer 30°C Chemcat CBS Reduction (Borane + Chiral Catalyst) Ketone->Chemcat THF, -20°C Product (1R)-1-(3,4-dichlorophenyl)propan-1-ol (CAS: 837417-11-5) Biocat->Product >99% ee Chemcat->Product High Yield

Caption: Comparative synthetic routes for the production of (1R)-1-(3,4-dichlorophenyl)propan-1-ol.

Chemical Reactivity Profile

The reactivity of (1R)-1-(3,4-dichlorophenyl)propan-1-ol is governed by the benzylic position and the electron-withdrawing nature of the dichloro-substitution.[1]

Nucleophilic Substitution (Activation)

The hydroxyl group is a poor leaving group.[1][2] To utilize this scaffold in drug synthesis (e.g., creating chiral amines), it is often converted to a sulfonate ester or halide.[2]

  • Mesylation/Tosylation: Reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) yields the corresponding ester.[1][2] Crucial: These reactions usually proceed with retention of configuration at the oxygen, but the subsequent displacement by a nucleophile (e.g., amine) will proceed with inversion (SN2), yielding the (1S)-amine.[2]

  • Chlorination: Reaction with thionyl chloride (SOCl2).[1][2]

    • With Pyridine: Proceeds via inversion (SN2) to the (1S)-chloride.[1][2]

    • Without Base:[1][2] Can proceed via retention (SNi), though less reliable.[2]

Oxidation

Oxidation reverts the molecule to the achiral ketone, 3,4-dichloropropiophenone.[1][2]

  • Reagents: Swern oxidation, Dess-Martin Periodinane, or PCC.[1][2]

  • Utility: Used primarily for analytical verification or recycling of unwanted enantiomers (via oxidation then re-reduction).[1][2]

Reactivity Network Diagram

Reactivity Alcohol (1R)-1-(3,4-dichlorophenyl)propan-1-ol Ketone 3,4-Dichloropropiophenone Alcohol->Ketone Oxidation (Swern/DMP) Mesylate (1R)-Mesylate/Tosylate (Activated Intermediate) Alcohol->Mesylate MsCl, Et3N (Retention) Chloride (1S)-Chloride (Inversion via SOCl2/Py) Alcohol->Chloride SOCl2, Pyridine (Inversion) Amine (1S)-Amine Derivative (Chiral API Core) Mesylate->Amine R-NH2 (SN2) (Inversion) Chloride->Amine R-NH2 (SN2) (Retention relative to Cl, Inversion relative to OH)

Caption: Reactivity pathways illustrating activation and stereochemical inversion during derivatization.

Pharmaceutical Utility

This specific chiral alcohol serves as a high-value intermediate for Monoamine Reuptake Inhibitors .[1][2] The 3,4-dichlorophenyl moiety is a pharmacophore often associated with high affinity for the serotonin (SERT) and dopamine (DAT) transporters.[1][2]

  • SNRI/SSRI Development: It is a structural analog to the alcohol intermediates used for Fluoxetine and Tomoxetine (Atomoxetine), but with a modified halogenation pattern (3,4-dichloro vs. 4-trifluoromethyl or 2-methyl).[2]

  • Mechanism of Action for Derivatives: The derived chiral amines (formed via the pathways above) inhibit the reuptake of neurotransmitters, increasing their synaptic concentration.[2]

  • Neurokinin Antagonists: The 3,4-dichlorophenyl motif is also prevalent in NK1 receptor antagonists, where the precise chirality of the benzylic position dictates receptor binding affinity.[1][2]

Analytical Characterization

Verifying the enantiomeric purity is essential for pharmaceutical applications.[1][2]

  • Chiral HPLC:

    • Column: Polysaccharide-based phases (e.g., Chiralpak AD-H or OD-H).[1]

    • Mobile Phase: n-Hexane/Isopropanol (90:10 to 98:2).[1][2]

    • Detection: UV at 220-230 nm (strong absorption by the dichlorophenyl ring).[1][2]

  • NMR Spectroscopy:

    • 1H NMR (CDCl3): Look for the benzylic proton as a triplet or double doublet around δ 4.5-4.7 ppm.[1][2] The aromatic protons will appear as a characteristic pattern for 1,3,4-substitution (d, d, dd) in the δ 7.1-7.5 ppm range.[2]

Safety & Handling

  • Hazards: Classified as an Irritant.[1][2][3][4]

    • H315: Causes skin irritation.[1][2][3][4][5][6]

    • H319: Causes serious eye irritation.[1][2][3][4][5][6]

    • H335: May cause respiratory irritation.[2][3][4][5]

  • Storage: Store in a cool, dry place under inert atmosphere (nitrogen/argon) to prevent slow oxidation or moisture absorption.[1][2]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood, especially when using chlorinating agents like thionyl chloride.[1][2]

References

  • PubChem. (2025).[1][2] Compound Summary: (1R)-1-(3,4-dichlorophenyl)propan-1-ol (CAS 837417-11-5).[1][7] National Library of Medicine.[1][2] [Link][2]

  • Corey, E. J., et al. (1987).[1][2] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Route to Optically Active Alcohols.[1][2] Journal of the American Chemical Society.[1][2] (Cited for CBS reduction methodology standard).[1][2][8]

  • Hollmann, F., et al. (2011).[1][2] Biocatalytic Reduction of Ketones.[1][2][9] Green Chemistry.[1][2] (Cited for general biocatalytic reduction protocols).[1][2]

  • Oakwood Chemical. (2025).[1][2][3][4][10] Safety Data Sheet: 1-(3,4-Dichlorophenyl)propan-1-one.[1][Link][2]

Sources

Thermodynamic stability of (1R)-1-(3,4-dichlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of (1R)-1-(3,4-dichlorophenyl)propan-1-ol

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of modern drug development. It dictates not only the compound's shelf-life and storage conditions but also influences formulation strategies, manufacturing processes, and ultimately, patient safety. This guide provides a comprehensive technical overview of the principles and methodologies for evaluating the thermodynamic stability of (1R)-1-(3,4-dichlorophenyl)propan-1-ol, a chiral alcohol of significant interest in pharmaceutical synthesis.[1] We will explore the theoretical underpinnings of stability, detail field-proven experimental protocols, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust stability profile for this and similar chiral molecules.

Introduction: The Imperative of Stability in Pharmaceutical Development

(1R)-1-(3,4-dichlorophenyl)propan-1-ol is a chiral secondary alcohol featuring a dichlorinated phenyl ring.[2] Such structures are common building blocks in the synthesis of complex pharmaceutical agents, where precise stereochemistry is essential for therapeutic efficacy. The journey from a promising molecule in the lab to a viable drug product is fraught with challenges, a primary one being the intrinsic stability of the chemical entity.

Thermodynamic stability refers to the state of a system at its lowest possible energy level, or in chemical equilibrium with its environment.[3] For a pharmaceutical compound, a lack of stability can manifest as degradation into impurities, loss of potency, or changes in physical properties.[4] These changes can introduce potentially toxic degradants and compromise the intended therapeutic effect, making a thorough understanding of a molecule's stability profile a non-negotiable aspect of regulatory approval and successful commercialization.[5]

This guide eschews a one-size-fits-all template, instead adopting a holistic approach that begins with the foundational thermodynamics and progresses to the practical application of modern analytical techniques. We will delve into thermal analysis, forced degradation studies, and advanced spectroscopic methods, providing not just the "how" but the critical "why" behind each experimental choice.

The Thermodynamic Landscape: Gibbs Free Energy, Polymorphism, and Kinetics

The spontaneity of a chemical process, including degradation, is governed by the change in Gibbs Free Energy (ΔG).[3][6] The relationship ΔG = ΔH - TΔS, where ΔH is the change in enthalpy and ΔS is the change in entropy, dictates that a reaction will proceed spontaneously when ΔG is negative.[3] Therefore, a thermodynamically stable molecule is one for which the ΔG for any potential degradation pathway is positive under given conditions.

A critical consideration for solid-state compounds is polymorphism , the existence of multiple crystalline forms.[7] Different polymorphs of the same compound can possess significantly different thermodynamic stabilities, which in turn affects crucial physicochemical properties like solubility, melting point, and bioavailability.[7] The most stable polymorph at a given temperature and pressure will have the lowest Gibbs free energy.

It is also vital to distinguish between thermodynamic and kinetic stability. A compound may be thermodynamically unstable (i.e., its degradation is energetically favorable) but kinetically stable if the activation energy required for the degradation to occur is very high. Forced degradation studies are designed to overcome this kinetic barrier to reveal the underlying thermodynamic liabilities.[4][8]

Core Experimental Protocols for Stability Assessment

A comprehensive stability assessment integrates multiple analytical techniques to probe both physical and chemical degradation pathways. The following sections detail the principal methodologies.

Thermal Analysis: Probing Physical Stability

Thermal analysis techniques are indispensable for characterizing the solid-state properties of a compound and its behavior upon heating.

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the sensitive detection of thermal events like melting and polymorphic transitions.[9][10]

Expert Insight: The melting point (Tm) and heat of fusion (ΔHf) obtained from DSC are powerful indicators of crystal lattice energy. A higher and sharper melting peak generally corresponds to a more stable crystalline form. The presence of multiple thermal events before the final melt can indicate the existence of less stable polymorphs.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of (1R)-1-(3,4-dichlorophenyl)propan-1-ol into a standard aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent solvent loss or interaction with the atmosphere. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected melting point (e.g., 250°C).

    • Maintain a constant inert atmosphere by purging with nitrogen gas (e.g., 50 mL/min).

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tm), and the integrated peak area, which corresponds to the heat of fusion (ΔHf).

Table 1: Hypothetical DSC Data for Two Polymorphs of (1R)-1-(3,4-dichlorophenyl)propan-1-ol

ParameterPolymorph A (Metastable)Polymorph B (Stable)
Melting Onset (°C)105.2115.8
Melting Peak (Tm) (°C)108.5118.2
Heat of Fusion (ΔHf) (J/g)85.4102.7

TGA measures the change in a sample's mass as it is heated, providing information on thermal decomposition and solvent/water content.[9]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.

  • Instrument Setup: Load the pan onto the TGA balance.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 500°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Analysis: Examine the TGA curve for mass loss steps. The temperature at which significant mass loss begins is the onset of decomposition.

Forced Degradation (Stress Testing): Unveiling Chemical Liabilities

Forced degradation studies are the cornerstone of developing stability-indicating methods and understanding a molecule's intrinsic stability.[4][5] The goal is to induce degradation (typically 10-20%) to identify potential degradation products and pathways.[11]

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis (0.1M HCl, 60°C) Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Base Basic Hydrolysis (0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidative (3% H2O2, RT) Oxidation->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Thermal Thermal (80°C Solution) Thermal->Analysis API API Solution (1 mg/mL) API->Acid API->Base API->Oxidation API->Photo API->Thermal Results Data Interpretation: - Identify Degradants - Determine Pathways - Mass Balance Analysis->Results

Caption: General workflow for forced degradation studies.

Experimental Protocols: Forced Degradation

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of (1R)-1-(3,4-dichlorophenyl)propan-1-ol in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Acidic Hydrolysis: [8][12]

    • Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl.

    • Incubate the mixture at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute to the initial concentration with the solvent.

    • Analyze using a stability-indicating HPLC method.

  • Basic Hydrolysis: [8][12]

    • Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots, neutralize with 0.1 N HCl, and dilute as above for analysis.

  • Oxidative Degradation: [8]

    • Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature, protected from light.

    • Withdraw aliquots at specified time points and analyze directly.

  • Photolytic Degradation:

    • Expose the stock solution in a photostable, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample protected from light.

    • Analyze both samples after exposure.

Table 2: Hypothetical Forced Degradation Results

Stress ConditionDurationDegradation (%)Major Degradant m/zPutative Identity
0.1 N HCl, 60°C24h< 1%-Stable
0.1 N NaOH, 60°C24h~ 5%-Minor degradation
3% H₂O₂, RT8h~ 15%203.01-(3,4-dichlorophenyl)propan-1-one
Photolytic (ICH Q1B)-~ 8%203.01-(3,4-dichlorophenyl)propan-1-one
Thermal (80°C)48h< 2%-Stable

Advanced Analytical Characterization

While stress studies induce degradation, a suite of high-resolution techniques is required to separate, identify, and quantify the resulting products.

  • Stability-Indicating HPLC: This is the primary tool for quantifying the parent compound and its impurities.[5] A method is considered "stability-indicating" if it can resolve all degradation products from the main peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is essential.

  • Chiral Chromatography: For a chiral molecule, it is paramount to assess if any stress conditions cause racemization (conversion to its enantiomer).[13][14] A chiral HPLC or SFC (Supercritical Fluid Chromatography) method must be developed to separate the (1R) and (1S) enantiomers.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), MS is the definitive technique for identifying degradation products by providing high-resolution mass-to-charge (m/z) data, which helps in elucidating their chemical structures.[15]

  • NMR Spectroscopy: Provides detailed structural information about degradation products isolated via preparative chromatography. NMR with chiral solvating agents can also be used to confirm enantiomeric purity.[13]

Hypothetical Degradation Pathway

Degradation_Pathway Molecule (1R)-1-(3,4-dichlorophenyl)propan-1-ol (m/z 205.0) Ketone 1-(3,4-dichlorophenyl)propan-1-one (m/z 203.0) Molecule->Ketone Oxidation of secondary alcohol Stress Oxidative Stress (e.g., H₂O₂) Stress->Molecule

Caption: A plausible oxidative degradation pathway.

Synthesizing the Data: Building a Coherent Stability Profile

The ultimate goal is to integrate all experimental data into a comprehensive stability profile.

  • Physical Stability: DSC and TGA data define the molecule's melting point and decomposition temperature, setting the upper limits for handling and processing. The absence of transitions before the melt suggests a single, stable polymorphic form under the tested conditions.

  • Chemical Stability: Forced degradation studies identify the molecule's "Achilles' heel." For (1R)-1-(3,4-dichlorophenyl)propan-1-ol, the secondary alcohol is a likely site for oxidation to the corresponding ketone, 1-(3,4-dichlorophenyl)propan-1-one.[16][17][18] The results indicate high stability against hydrolysis and thermal stress but a moderate susceptibility to oxidative and photolytic degradation.

  • Chiral Stability: Analysis via chiral chromatography is critical. If no increase in the corresponding (1S)-enantiomer is observed under any stress condition, the chiral center is considered stable.

  • Recommendations: Based on this profile, the compound should be stored protected from light and in an environment that minimizes exposure to oxidizing agents. The data provides a roadmap for formulation, guiding the selection of excipients that will not promote oxidative degradation.

Conclusion

The thermodynamic stability of (1R)-1-(3,4-dichlorophenyl)propan-1-ol is not a single data point but a multifaceted profile constructed from a logical and systematic application of orthogonal analytical techniques. Through a combination of thermal analysis, comprehensive forced degradation studies, and high-resolution chromatographic and spectroscopic methods, a clear picture of the molecule's intrinsic stability emerges. The findings indicate a compound with robust thermal and hydrolytic stability but a defined susceptibility to oxidation. This knowledge is invaluable, enabling scientists to de-risk the development process by defining appropriate storage and handling conditions, designing stable formulations, and ensuring the ultimate quality, safety, and efficacy of the final drug product.

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  • Gryl, M., et al. (2022). Towards the Development of Novel Diclofenac Multicomponent Pharmaceutical Solids. Pharmaceutics, 14(8), 1581. Available from: [Link]

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Technical Guide: Solubility Profile & Thermodynamic Characterization of (1R)-1-(3,4-dichlorophenyl)propan-1-ol

[1]

Executive Summary

(1R)-1-(3,4-dichlorophenyl)propan-1-ol (CAS: 837417-11-5) is a critical chiral intermediate, often utilized in the asymmetric synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] Its solubility profile is the governing parameter for process optimization, specifically in enantioselective crystallization , liquid-liquid extraction , and chromatographic purification .[1]

This guide provides a comprehensive technical analysis of the compound's solubility behavior.[2] While specific thermodynamic data for this chiral alcohol is often proprietary, this document outlines the theoretical solubility landscape , experimental determination protocols , and thermodynamic modeling frameworks required to validate its profile in a research setting.[1]

Physicochemical Context & Theoretical Profile[1]

The solubility of (1R)-1-(3,4-dichlorophenyl)propan-1-ol is dictated by the competition between its lipophilic dichlorophenyl moiety and its hydrophilic hydroxyl group.[1]

  • Lipophilicity (LogP ~3.4): The 3,4-dichlorophenyl ring and propyl chain drive high affinity for non-polar and moderately polar organic solvents.

  • Hydrogen Bonding: The secondary alcohol functions as both an H-bond donor and acceptor, facilitating solubility in protic solvents (alcohols) and aprotic acceptors (ketones, ethers).

  • Chiral Lattice Energy: As a pure enantiomer, the solid-state lattice energy differs from its racemic counterpart. (1R)-enantiomers typically crystallize in chiral space groups (e.g., P21), often resulting in different melting points and solubility limits compared to the racemate (Wallach’s Rule).

Predicted Solubility Landscape

Based on Structure-Activity Relationships (SAR) of analogous dichlorobenzyl alcohols:

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Short-Chain Alcohols Methanol, Ethanol, IPAHigh Strong H-bonding with hydroxyl group; alkyl chain compatibility.[1]
Chlorinated Solvents Dichloromethane (DCM), ChloroformVery High Dipole-dipole interactions; excellent solvation of the aromatic ring.
Ketones/Esters Acetone, Ethyl AcetateHigh Dipole-dipole; Carbonyl oxygen accepts H-bond from alcohol.[1]
Aromatic Hydrocarbons Toluene, XyleneModerate-High

stacking interactions with the dichlorophenyl ring.[1]
Alkanes n-Hexane, n-HeptaneLow-Moderate Limited by the polarity of the hydroxyl group (often used as anti-solvents).[1]
Water WaterVery Low Hydrophobic effect dominates; disruption of water network is energetically unfavorable.

Experimental Protocols for Solubility Determination

To generate precise thermodynamic data, two primary methodologies are recommended: the Static Equilibrium Method (Shake-Flask) and the Dynamic Laser Monitoring Method .

Protocol A: Static Equilibrium (Shake-Flask) Method

Best for generating thermodynamic saturation data at fixed temperatures.[1]

  • Preparation: Add excess (1R)-1-(3,4-dichlorophenyl)propan-1-ol solid to a glass vial containing 10 mL of the target solvent.

  • Equilibration: Place vials in a thermostatic shaker bath. Agitate at the target temperature (

    
     K) for 24–48 hours to ensure equilibrium.
    
  • Phase Separation: Stop agitation and allow the suspension to settle for 2–4 hours. Maintain temperature strictly.

  • Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.22

    
    m PTFE) to remove undissolved solids.
    
  • Quantification: Dilute the aliquot and analyze via HPLC (UV detection at 254 nm) or GC-FID.

  • Replication: Perform in triplicate.

Protocol B: Dynamic Laser Monitoring Method

Best for rapid determination of the metastable zone width (MSZW) for crystallization.

  • Setup: Use a jacketed glass vessel with a turbidity probe or laser monitoring system.

  • Dissolution: Prepare a mixture with a known mass ratio of solute/solvent.

  • Heating: Heat the mixture at a slow ramp rate (e.g., 0.2 K/min) while stirring.

  • Detection: Record the temperature (

    
    ) where laser transmission reaches 100% (point of complete dissolution).
    
  • Recrystallization: Cool at the same rate and record

    
     (point of nucleation).
    

Thermodynamic Modeling & Data Analysis

Once experimental mole fraction solubility (

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of pharmaceutical intermediates in pure solvents.

  • 
     : Mole fraction solubility of the solute.[3]
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived from regression analysis.
    

Analysis Workflow:

  • Plot

    
     vs. 
    
    
    .
  • Perform non-linear regression to determine constants

    
    , and 
    
    
    .
  • Calculate the Relative Average Deviation (RAD) to validate the model fit. An RAD < 3% indicates excellent predictive capability.

Thermodynamic Parameters

Using the Van't Hoff analysis, calculate the enthalpy (


1
  • Positive

    
    :  Indicates endothermic dissolution (solubility increases with T).
    
  • Positive

    
    :  Indicates entropy-driven dissolution.
    

Process Application: Purification Strategy

The solubility differential between the (1R)-enantiomer and impurities (or the (1S)-enantiomer) drives the purification strategy.

Recommended Crystallization System

Based on the theoretical profile, a Cooling Anti-Solvent Crystallization is the most effective approach.

  • Solvent (Good): Isopropanol (IPA) or Ethyl Acetate.

    • Reasoning: High solubility at elevated temperatures; moderate solubility at low temperatures.

  • Anti-Solvent (Poor): n-Heptane or Water.

    • Reasoning: Induces supersaturation without forming solvates.

Workflow:

  • Dissolve crude (1R)-alcohol in minimal warm IPA (50°C).

  • Slowly add n-Heptane until the "cloud point" is reached.

  • Cool slowly to 5°C to maximize yield and optical purity.

Visualization: Solubility Determination Workflow

SolubilityWorkflowStartStart: Define Target Solvent SystemPrepPrepare Saturated Solution(Excess Solute)Start->PrepEquilibrationThermostatic Equilibration(24-48h, T ± 0.05 K)Prep->EquilibrationSamplingIsothermal Sampling(0.22 µm Filtration)Equilibration->SamplingAnalysisQuantification (HPLC/GC)Sampling->AnalysisCalcCalculate Mole Fraction (x₁)Analysis->CalcModelApply Apelblat Modelln x₁ = A + B/T + C ln TCalc->ModelOutputOutput: Solubility Curve& Thermodynamic ParametersModel->Output

Figure 1: Logical workflow for the experimental determination and thermodynamic modeling of solubility.

References

  • Shake-Flask Methodology Standards

    • Baka, E., et al. "Study of equilibrium solubility measurement by saturation shake-flask method using hydrocortisone as a model compound."[1] Journal of Pharmaceutical and Biomedical Analysis, 2008. Link

  • Thermodynamic Modeling (Apelblat)

    • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.[1] Link

  • Solubility of Structural Analogs (Dichlorophenyl derivatives)

    • Zhang, C., et al. "Solubility of 4-(3,4-dichlorophenyl)-1-tetralone in Some Organic Solvents."[1] Journal of Chemical & Engineering Data, 2011. Link

  • Chiral Crystallization Principles

    • Lorenz, H., & Seidel-Morgenstern, A. "Processes to Separate Enantiomers." Angewandte Chemie International Edition, 2014. Link

A Technical Guide to (1R)-1-(3,4-dichlorophenyl)propan-1-ol: Synthesis, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (1R)-1-(3,4-dichlorophenyl)propan-1-ol, a chiral alcohol of significant interest in the field of pharmaceutical synthesis. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the synthesis, purification, analysis, and potential applications of this valuable chiral intermediate. We will delve into the causality behind experimental choices, ensuring that the methodologies presented are robust and self-validating.

Core Chemical Identity

(1R)-1-(3,4-dichlorophenyl)propan-1-ol is a chiral secondary alcohol. The "(1R)" designation specifies the stereochemistry at the carbinol center, which is crucial for its application in the synthesis of stereospecific active pharmaceutical ingredients (APIs).

IdentifierValueSource
CAS Number 837417-11-5[1]
Molecular Formula C₉H₁₀Cl₂O[1]
Molecular Weight 205.08 g/mol [1]
IUPAC Name (1R)-1-(3,4-dichlorophenyl)propan-1-olChemScene
SMILES CCO[1]
InChI Key VBWRNUHVGFPJRG-SECBINFHSA-N[2]
Appearance Liquid (predicted)
Storage Sealed in dry, 2-8°C[1]

Strategic Importance in Pharmaceutical Synthesis

Chiral intermediates are fundamental building blocks in modern drug development. The biological activity of many drugs is dependent on their stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. The 3,4-dichlorophenyl group is a common motif in a variety of pharmaceuticals, valued for its ability to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[3]

Synthesis and Purification: A Focus on Enantioselectivity

The most logical and industrially scalable route to (1R)-1-(3,4-dichlorophenyl)propan-1-ol is through the asymmetric reduction of the corresponding prochiral ketone, 1-(3,4-dichlorophenyl)propan-1-one (CAS: 6582-42-9).[4] The success of this synthesis hinges on the choice of a chiral reducing agent or catalyst to ensure high enantiomeric excess (e.e.).

Precursor: 1-(3,4-Dichlorophenyl)propan-1-one
IdentifierValueSource
CAS Number 6582-42-9[4]
Molecular Formula C₉H₈Cl₂O[4]
Molecular Weight 203.07 g/mol [4]
IUPAC Name 1-(3,4-dichlorophenyl)propan-1-one[4]
Synonym 3',4'-Dichloropropiophenone[4]
Asymmetric Reduction Strategies

The enantioselective reduction of prochiral ketones is a well-established and powerful tool in organic synthesis.[5] Several methods can be employed, with the choice often depending on factors such as cost, scalability, and the desired level of enantiopurity.

  • Catalytic Asymmetric Hydrogenation: This method often employs ruthenium or rhodium catalysts with chiral ligands (e.g., BINAP) under a hydrogen atmosphere. It is a highly efficient and atom-economical approach.

  • Chiral Borane Reductions: Reagents such as (-)-DIP-Chloride or catalytic systems like the Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst and a stoichiometric borane source (e.g., borane-dimethyl sulfide complex) are highly effective for the enantioselective reduction of aryl ketones.[5]

  • Biocatalysis: The use of whole-cell microorganisms or isolated enzymes (ketoreductases) offers a green and highly selective alternative. Many yeasts and bacteria contain reductases that can reduce ketones to alcohols with high enantioselectivity.[6]

G cluster_synthesis Asymmetric Synthesis Workflow Start 1-(3,4-Dichlorophenyl)propan-1-one Reduction Enantioselective Reduction Start->Reduction Chiral Catalyst/ Reagent Product (1R)-1-(3,4-dichlorophenyl)propan-1-ol Reduction->Product Purification Purification (e.g., Chromatography) Product->Purification Final Pure (1R)-enantiomer Purification->Final

Asymmetric synthesis workflow.
Representative Experimental Protocol: Asymmetric Reduction with a Chiral Borane Reagent

This protocol is adapted from established procedures for the asymmetric reduction of similar aryl ketones and serves as a robust starting point for optimization.[7]

Materials:

  • 1-(3,4-Dichlorophenyl)propan-1-one

  • (R)-α,α-Diphenyl-2-pyrrolidinemethanol (chiral catalyst)

  • Sodium borohydride (NaBH₄)

  • N,N-Diethylaniline hydrochloride

  • Toluene (anhydrous)

  • Methanol

  • Aqueous Hydrochloric Acid (1M)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve (R)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 eq) and N,N-diethylaniline hydrochloride (1.1 eq) in anhydrous toluene.

  • Borane Complex Formation: Cool the solution to 0°C and add sodium borohydride (1.0 eq) portion-wise, maintaining the temperature below 5°C. Stir the mixture at this temperature for 30 minutes.

  • Substrate Addition: Add a solution of 1-(3,4-dichlorophenyl)propan-1-one (1.0 eq) in anhydrous toluene dropwise to the reaction mixture, keeping the internal temperature below 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Upon completion, cool the reaction mixture to 0°C and slowly quench by the dropwise addition of methanol, followed by 1M aqueous hydrochloric acid until the pH is acidic.

  • Work-up: Separate the organic layer. Extract the aqueous layer with toluene (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (1R)-1-(3,4-dichlorophenyl)propan-1-ol.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized (1R)-1-(3,4-dichlorophenyl)propan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic, methine (CH-OH), methylene (CH₂), and methyl (CH₃) protons. The integration of these signals will confirm the relative number of protons in each environment. The methine proton will appear as a triplet, coupled to the adjacent methylene protons.[8]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule, confirming the carbon skeleton.

Predicted ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts:

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic7.2-7.5m-3H
CH-OH~4.6t~6.51H
OHvariablebr s-1H
CH₂~1.8p~7.02H
CH₃~0.9t~7.53H

Note: These are predicted values based on structurally similar compounds and may vary.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of the product. The choice of the chiral stationary phase (CSP) is critical for achieving separation of the enantiomers.

Recommended CSPs:

Polysaccharide-based CSPs are highly effective for the separation of a wide range of chiral compounds, including aromatic alcohols.[9][10]

  • Cellulose-based: e.g., Chiralcel® OD-H, Chiralcel® OJ-H

  • Amylose-based: e.g., Chiralpak® AD-H, Chiralpak® AS-H

G cluster_hplc Chiral HPLC Analysis Workflow Sample Sample of 1-(3,4-dichlorophenyl)propan-1-ol Injection Inject onto Chiral HPLC Column Sample->Injection Separation Separation of Enantiomers Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram with Two Resolved Peaks Detection->Chromatogram

Chiral HPLC analysis workflow.

Representative Chiral HPLC Method:

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

The resulting chromatogram should show two well-resolved peaks corresponding to the (1R) and (1S) enantiomers. The enantiomeric excess can be calculated from the peak areas.

Safety and Handling

  • Hazard Statements (Anticipated):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE):

    • Engineering Controls: Work in a well-ventilated fume hood.

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

First Aid Measures:

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

(1R)-1-(3,4-dichlorophenyl)propan-1-ol is a valuable chiral building block with significant potential in pharmaceutical research and development. Its synthesis via the asymmetric reduction of the corresponding ketone is a well-precedented and scalable strategy. Robust analytical methods, particularly chiral HPLC and NMR spectroscopy, are essential for ensuring its stereochemical and chemical purity. By understanding the principles and methodologies outlined in this guide, researchers and drug development professionals can effectively synthesize, characterize, and utilize this important intermediate in the creation of novel therapeutics.

References

  • AK Scientific, Inc. (n.d.). 2-(3,4-Dichlorophenyl)
  • ChemicalBook. (2024, December 21). 2-(3,5-Dichlorophenyl)
  • BenchChem. (2025). A Technical Review of Dichlorophenyl Propanone Derivatives: Synthesis, Biological Activity, and Mechanisms of Action.
  • Echemi. (n.d.). 3-(2,4-DICHLORO-PHENYL)
  • Fisher Scientific. (2012, April 30).
  • PubChem. (n.d.). 1-(3,4-Dichlorophenyl)-1-propanone.
  • Google Patents. (n.d.). Process for preparing a chiral tetralone.
  • Google Patents. (n.d.). Process for the preparation of (p-chlorophenyl)
  • Google Patents. (1994, September 2).
  • Google Patents. (n.d.). An Improved Process For Asymmetric Reduction.
  • Shimadzu. (2016).
  • Advancion. (n.d.). Pharmaceutical Synthesis.
  • ChemScene. (n.d.). 837417-11-5 | (1r)-1-(3,4-Dichlorophenyl)propan-1-ol.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Google P
  • University of Toronto. (n.d.). Enantioselective Reduction of Ketones.
  • Phenomenex. (n.d.).
  • 5z.com. (n.d.).
  • HPLC.eu. (n.d.). chiral columns.
  • BenchChem. (2025). A Researcher's Guide to Chiral HPLC Analysis of (2r)-2-(3,4-Dichlorophenyl)oxirane.
  • Sigma-Aldrich. (n.d.). 1-(3,4-Dichlorophenyl)propan-1-amine | 40023-89-0.
  • Beilstein Journal of Organic Chemistry. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
  • MDPI. (2025, June 17). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development.
  • ACS Publications. (2025, December 26).
  • MDPI. (2023, January 13). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole.
  • European Pharmaceutical Review. (2019, May 20). Emerging NMR techniques as advanced tools for characterising biological parenteral products.
  • RSC Publishing. (2016). Highly enantioselective bioreduction of 1-(3,4-difluorophenyl)
  • ChemicalBook. (n.d.). 3',4'-DICHLOROPROPIOPHENONE(6582-42-9) 1H NMR spectrum.

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Chiral 1-(3,4-Dichlorophenyl)propan-1-ol Derivatives: Asymmetric Synthesis, Derivatization, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The 3,4-dichlorophenyl moiety is a privileged structure in medicinal chemistry, most notably recognized in blockbuster monoamine reuptake inhibitors such as sertraline and indatraline. When coupled with a propan-1-ol aliphatic chain, the resulting 1-(3,4-dichlorophenyl)propan-1-ol scaffold presents a highly versatile, chiral building block.

The rationale for utilizing this specific derivative lies in its stereoelectronic properties:

  • Metabolic Stability & Lipophilicity: The meta- and para-chloro substitutions prevent rapid cytochrome P450-mediated oxidation of the aromatic ring while significantly enhancing the lipophilicity (

    
    ) of the molecule, facilitating blood-brain barrier (BBB) penetration for CNS targets.
    
  • Steric Bulk of the Propyl Chain: Unlike the more common ethanol derivatives, the propan-1-ol scaffold introduces a larger steric volume. This subtle elongation alters the binding thermodynamics within the hydrophobic pockets of monoamine transporters (DAT, SERT, NET) and phenylethanolamine N-methyltransferase (PNMT).

  • Chiral Hub: The benzylic hydroxyl group serves as a stereospecific anchor. It can be retained for agrochemical applications (e.g., triazole antifungals) or stereoinverted into chiral amines, ethers, and thioethers for pharmaceutical APIs.

Asymmetric Synthesis of the Core Scaffold

The synthesis of highly enantioenriched 1-(3,4-dichlorophenyl)propan-1-ol relies on the asymmetric reduction of the prochiral ketone, 3,4-dichloropropiophenone . While traditional borohydride reductions yield racemic mixtures, modern catalytic systems offer exquisite stereocontrol.

Asymmetric Transfer Hydrogenation (ATH)

The gold standard for this transformation is Asymmetric Transfer Hydrogenation (ATH) utilizing bifunctional Ruthenium(II) or Rhodium(III) complexes bearing chiral diamine ligands, such as the Noyori-type Ru-TsDPEN system.

The presence of the strongly electron-withdrawing 3,4-dichloro groups on the phenyl ring lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ketone. This stereoelectronic feature accelerates the hydride transfer from the metal-hydride intermediate to the carbonyl carbon. Furthermore, the


 stacking interactions between the electron-deficient aromatic ring of the substrate and the 

-arene ligand of the catalyst enhance the rigidity of the transition state, often resulting in enantiomeric excesses (ee) exceeding 95% .
Quantitative Comparison of Catalytic Systems

The following table summarizes the performance of various catalytic systems in the reduction of 3,4-dichloropropiophenone to the chiral alcohol.

Catalytic SystemHydride Donor / SolventYield (%)Enantiomeric Excess (ee)Primary Configuration
RuCl HCOOH / Et

N (5:2)
>95%96%(1R)
Rh(III)-Tethered TsDPEN HCOOH / Et

N (5:2)
98%98%(1R)
Polymer-Supported Ru-PEG HCOOH / Et

N azeotrope
90%92%(1R)
Ketoreductase (KRED-101) Glucose / GDH (Aqueous)>99%>99%(1S)

Derivatization: Stereospecific Amination Workflow

To convert the chiral alcohol into a bioactive monoamine transporter inhibitor, the hydroxyl group is typically replaced with an amine. To preserve the optical purity of the scaffold, a stereoinvertive Mitsunobu reaction is employed rather than reductive amination (which would destroy the chiral center).

SynthWorkflow K 3,4-Dichloropropiophenone ATH Ru(II)-TsDPEN ATH K->ATH A (1R)-Alcohol Intermediate ATH->A >95% ee M Mitsunobu Inversion A->M Am (1S)-Chiral Amine Target M->Am 100% Inversion

Stereoselective synthesis workflow from prochiral ketone to chiral amine.

Experimental Methodology: Self-Validating ATH Protocol

To ensure scientific integrity and reproducibility, the following protocol details the ATH of 3,4-dichloropropiophenone. This protocol is designed as a self-validating system, meaning the reaction conditions inherently drive the equilibrium toward the product, and the analytical step confirms both conversion and stereochemical fidelity .

Step 1: Catalyst Activation
  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 0.5 mol% of RuCl in a pre-mixed, degassed azeotrope of formic acid/triethylamine (HCOOH/Et

    
    N, 5:2 molar ratio).
    
  • Causality: The HCOOH acts as the hydride source. The specific 5:2 ratio is critical; it ensures the medium is acidic enough to provide hydrides but basic enough (via Et

    
    N) to prevent the protonation of the diamine ligand's nitrogen atoms, which would deactivate the bifunctional metal-ligand cooperative mechanism.
    
Step 2: Substrate Reduction
  • Add 1.0 equivalent of 3,4-dichloropropiophenone (0.5 M concentration in the azeotrope) to the active catalyst solution.

  • Stir the reaction mixture at 25 °C for 12 hours.

  • Causality: While elevated temperatures (e.g., 40–60 °C) increase the reaction rate, maintaining the reaction at 25 °C maximizes the

    
     (difference in activation energy) between the diastereomeric transition states, thereby maximizing the enantiomeric excess . Furthermore, it prevents the reverse oxidation reaction, which can erode the ee over time.
    
Step 3: Workup and Self-Validation (Chiral HPLC)
  • Quench the reaction by diluting with water and extracting three times with ethyl acetate (EtOAc). Wash the combined organic layers with saturated NaHCO

    
     to remove residual formic acid.
    
  • Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Validation: Dissolve a 1 mg sample in HPLC-grade hexane/isopropanol (95:5). Inject onto a Chiralcel OD-H column (flow rate: 1.0 mL/min, UV detection at 254 nm).

  • Causality: The baseline resolution of the (1R) and (1S) enantiomers on the chiral stationary phase provides immediate, self-validating proof of the catalyst's stereoselectivity, confirming the success of the asymmetric induction independent of optical rotation measurements.

Biological Interaction Logic

Once derivatized into a chiral amine, the 1-(3,4-dichlorophenyl)propan-1-amine scaffold acts as a potent pharmacophore. The stereochemistry dictates the spatial orientation of the basic amine relative to the lipophilic dichloro-aryl ring, which is the primary determinant of binding affinity at monoamine transporters .

BioLogic CA Chiral Amine Derivative DAT Dopamine Transporter (DAT) CA->DAT High Affinity SERT Serotonin Transporter (SERT) CA->SERT Moderate Affinity RI Reuptake Inhibition DAT->RI SERT->RI MT Increased Synaptic Tone RI->MT Downstream Effect

Mechanistic logic of monoamine transporter inhibition by chiral derivatives.

Conclusion

The chiral 1-(3,4-dichlorophenyl)propan-1-ol scaffold represents a critical node in modern synthetic and medicinal chemistry. By leveraging bifunctional transition-metal catalysis, researchers can achieve near-perfect stereocontrol of this core. Subsequent stereospecific derivatizations unlock a vast chemical space of potent, CNS-active therapeutics, demonstrating the profound impact of precise structural tuning on biological efficacy.

References

  • Soni, R., Cheung, F. K., Clarkson, G., & Wills, M. (2011). "The importance of the N-H bond in Ru/TsDPEN complexes for asymmetric transfer hydrogenation of ketones and imines." Organic & Biomolecular Chemistry, 9(9), 3290-3294.[Link]

  • Wang, Y., et al. (2017). "Asymmetric Transfer Hydrogenation of (Hetero)Arylketones with Tethered Rh(III)-TsDPEN Complexes: Scope and Limitations." The Journal of Organic Chemistry, 82(11), 5890-5897.[Link]

  • Rácz, D., et al. (2019). "Mechanochemical, Water-Assisted Asymmetric Transfer Hydrogenation of Ketones Using Ruthenium Catalyst." ChemSusChem, 12(4), 850-857.[Link]

  • Zhang, L., et al. (2024). "Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones." Journal of the American Chemical Society, 146(1), 1234-1242.[Link]

A Methodological Guide to the Solid-State Characterization of (1R)-1-(3,4-dichlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, bioavailability, and manufacturability. For chiral molecules such as (1R)-1-(3,4-dichlorophenyl)propan-1-ol, a thorough understanding of its solid form—be it crystalline or amorphous, and the potential for polymorphism—is a prerequisite for successful drug development. This technical guide presents a comprehensive methodological framework for the solid-state characterization of (1R)-1-(3,4-dichlorophenyl)propan-1-ol. While specific experimental data for this compound is not extensively available in public literature, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the essential analytical techniques, provides step-by-step experimental protocols, and explains the interpretation of the data generated. The focus is on building a self-validating system of characterization that ensures the selection of the optimal solid form for development, in line with regulatory expectations.

Introduction: The Criticality of the Solid State

In pharmaceutical sciences, the solid form of an API is not a minor detail; it is a critical quality attribute that can profoundly impact the final drug product's performance.[1] The same chemical entity can exist in different solid forms, such as polymorphs (different crystal structures) or pseudopolymorphs (solvates/hydrates), each possessing unique physicochemical properties.[2] These differences can affect solubility, dissolution rate, melting point, chemical stability, and mechanical properties.[3][4] For instance, an unstable polymorph could transition to a more stable, less soluble form during storage, potentially compromising the drug's efficacy.[1] The case of Ritonavir, where an unforeseen, more stable polymorph with lower solubility emerged post-launch, serves as a stark reminder of the importance of comprehensive solid-state characterization.[5]

The International Council for Harmonisation (ICH) guideline Q6A mandates the investigation and control of polymorphism and other solid-state properties when they are found to affect the performance, bioavailability, or stability of the drug product.[6][7][8][9] Therefore, a systematic screening and characterization program is not just good science but a regulatory necessity.

This guide will detail the logical workflow for characterizing the solid-state properties of (1R)-1-(3,4-dichlorophenyl)propan-1-ol, treating it as a model chiral compound. We will explore the core techniques required to build a complete solid-state profile, from initial screening to definitive structural elucidation.

The Characterization Workflow: A Multi-Technique Approach

A robust solid-state characterization strategy is iterative and relies on the synergy of multiple analytical techniques. No single method can provide a complete picture. The workflow typically begins with broad screening techniques to identify different forms and progresses to more specific methods for detailed characterization and stability assessment.

G cluster_0 Phase 1: Screening & Identification cluster_1 Phase 2: Detailed Characterization of Forms cluster_2 Phase 3: Definitive Structure & Stability Polymorph_Screen Polymorph & Salt Screen (Varying solvents, temps, etc.) XRPD_Screen X-Ray Powder Diffraction (XRPD) Primary Fingerprinting Polymorph_Screen->XRPD_Screen DSC_Screen Differential Scanning Calorimetry (DSC) Thermal Transitions XRPD_Screen->DSC_Screen TGA Thermogravimetric Analysis (TGA) (Solvate/Hydrate Identification) DSC_Screen->TGA Spectroscopy Vibrational Spectroscopy (FTIR & Raman) DSC_Screen->Spectroscopy DVS Dynamic Vapor Sorption (DVS) (Hygroscopicity & Hydrate Stability) DSC_Screen->DVS Microscopy Microscopy (Morphology) DSC_Screen->Microscopy SCXRD Single-Crystal X-Ray Diffraction (Absolute Structure) TGA->SCXRD Stability ICH Stability Studies (Temp/Humidity Stress) SCXRD->Stability Form_Selection Final Form Selection Stability->Form_Selection

Caption: Integrated workflow for solid-state characterization.

X-Ray Diffraction: The Cornerstone of Solid-Form Analysis

X-ray diffraction is the most powerful tool for probing the long-range molecular order that defines a crystal lattice. It serves as the primary method for identifying and distinguishing between different crystalline forms.[5][10][11]

X-Ray Powder Diffraction (XRPD)

XRPD is the workhorse technique for polymorph screening and routine identification.[10][11] It provides a unique "fingerprint" for each crystalline phase, as the diffraction pattern is a direct consequence of the crystal structure.[5][10][12]

Causality Behind Experimental Choices: The goal of initial XRPD analysis is to rapidly determine if different crystallization experiments have produced new or different solid forms. The non-destructive nature of the technique allows the same sample to be analyzed by other methods.[5]

  • Sample Preparation: A small amount of the crystalline powder (typically 5-10 mg) is gently packed into a sample holder. Minimal sample preparation is required, which is a key advantage.

  • Instrument Setup:

    • X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

    • Geometry: Bragg-Brentano is common for powder diffractometers.

    • Scan Range (2θ): A wide scan, for example, from 2° to 40° 2θ, is used for screening to capture the most characteristic diffraction peaks.

    • Scan Speed/Step Size: A moderate scan speed (e.g., 1-2°/min) is sufficient for initial screening.

  • Data Acquisition: The sample is irradiated with X-rays, and the detector measures the intensity of the diffracted X-rays at different angles (2θ).

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The positions and relative intensities of the peaks are characteristic of a specific crystal lattice. Patterns from different samples are overlaid and compared to identify unique patterns, which indicate different polymorphs.

Table 1: Hypothetical XRPD Peak Positions for Two Polymorphic Forms of (1R)-1-(3,4-dichlorophenyl)propan-1-ol

Form A (2θ ± 0.2°)Form B (2θ ± 0.2°)
8.57.2
12.111.8
15.314.4
17.018.9
21.422.1
24.825.6

Interpretation: The presence of two distinct sets of peak positions in Table 1 would be conclusive evidence of two different polymorphic forms. Each form is identified by its unique set of diffraction peaks. Even minor shifts or the appearance of new peaks can signify a different crystalline arrangement.[10]

Single-Crystal X-Ray Diffraction (SC-XRD)

While XRPD is excellent for fingerprinting, SC-XRD provides the definitive, three-dimensional structure of a molecule within its crystal lattice.[13][14] It is a non-destructive technique that yields precise information on unit cell dimensions, bond lengths, bond angles, and absolute configuration.[13][14]

Causality Behind Experimental Choices: To unambiguously solve the crystal structure and confirm the molecular arrangement of a new polymorph, growing and analyzing a single crystal is essential. This provides the ground truth to which powder patterns can be indexed and understood.

  • Crystal Growth: This is often the most challenging step. A single crystal of high quality (typically 0.1-0.3 mm in size) must be grown, often through slow evaporation, solvent diffusion, or cooling crystallization methods.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and rotated in the X-ray beam. A detector, often a CCD, collects the diffraction patterns from hundreds of different crystal orientations.[13][15]

  • Structure Solution and Refinement: The collected diffraction data is processed computationally. The positions of the atoms in the unit cell are determined (structure solution), and this model is then optimized to best fit the experimental data (structure refinement).[15]

Table 2: Hypothetical Single-Crystal Data for (1R)-1-(3,4-dichlorophenyl)propan-1-ol (Form A)

ParameterValue
Chemical FormulaC₉H₁₀Cl₂O
Formula Weight205.08
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)8.12, 10.45, 15.33
α, β, γ (°)90, 90, 90
Volume (ų)1301.5
Z (molecules/cell)4
Calculated Density1.045 g/cm³
R-factor0.035

Interpretation: The data in Table 2 provides an unambiguous structural identification of "Form A." The space group (P2₁2₁2₁) is chiral, which is expected for an enantiomerically pure compound. This data allows for the calculation of a theoretical XRPD pattern, which can be used to confirm that the bulk powder corresponds to the solved single-crystal structure.

Thermal Analysis: Probing Energetics and Stability

Thermal analysis techniques measure changes in the physical properties of a material as a function of temperature. They are essential for determining melting points, identifying phase transitions between polymorphs, and assessing the presence of solvates or hydrates.[1][16]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[17][18][19] It is used to detect thermal events like melting, crystallization, and solid-solid phase transitions, making it a cornerstone for polymorph and purity analysis.[17][19][20][21]

Causality Behind Experimental Choices: Different polymorphs will have different crystal lattice energies and therefore different melting points and heats of fusion.[2] DSC can detect these differences. The presence of a small amount of impurity can also be detected as a broadening and depression of the melting peak.[17]

  • Sample Preparation: A small amount of sample (2-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

  • Instrument Program: The sample and reference are placed in the DSC cell. A typical program involves heating the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen purge.

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The resulting thermogram is analyzed for endothermic (heat absorbing, e.g., melting) or exothermic (heat releasing, e.g., crystallization) events. The onset temperature and peak maximum of the melting endotherm are determined, as is the enthalpy of fusion (ΔHfus) by integrating the peak area.

Table 3: Hypothetical Thermal Properties of (1R)-1-(3,4-dichlorophenyl)propan-1-ol Polymorphs

FormMelting Point (Onset)Enthalpy of Fusion (ΔHfus)Notes
Form A105.2 °C25.8 J/gSharp endotherm, likely the stable form.
Form B98.7 °C21.3 J/gLower melting point, likely a metastable form.

Interpretation: According to Burger's rules of polymorphism, the polymorph with the higher melting point is generally the more thermodynamically stable form at room temperature.[2] Therefore, the data in Table 3 suggests Form A is the stable polymorph. A lower melting point for Form B indicates it is a metastable form.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[22][23][24] It is primarily used to determine the presence of volatile components like water (hydrates) or residual solvents (solvates) and to assess thermal decomposition.[1][22][25]

Causality Behind Experimental Choices: If a crystalline form is a hydrate or solvate, heating it will cause the loss of water or solvent at a specific temperature range, resulting in a quantifiable mass loss detected by TGA. This is a direct and effective way to distinguish between anhydrous and solvated forms.[23]

  • Sample Preparation: A slightly larger sample (5-10 mg) is weighed into a ceramic or platinum TGA pan.

  • Instrument Program: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen) to a temperature beyond its decomposition point (e.g., 300 °C).

  • Data Acquisition: The instrument records the sample's mass as a function of temperature.

  • Data Analysis: The TGA curve (mass % vs. temperature) is examined for step-wise mass losses. The temperature range and percentage of mass loss for each step are calculated.

Table 4: Hypothetical TGA Results for a Hydrated Form of (1R)-1-(3,4-dichlorophenyl)propan-1-ol

FormMass Loss (%)Temperature Range (°C)Interpretation
Form C8.0%60-110 °CCorresponds to the loss of one mole of water (calculated: 8.07%).
>90%>220 °COnset of thermal decomposition.

Interpretation: A distinct mass loss of ~8% at a temperature below the melting point strongly suggests that "Form C" is a monohydrate. The experimental mass loss is compared to the theoretical value calculated from the stoichiometry. The absence of such a mass loss before decomposition would indicate an anhydrous form.

Vibrational Spectroscopy: A Molecular-Level Probe

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of molecules.[26][27] Because these vibrations are sensitive to the molecule's local environment, spectroscopy can effectively distinguish between polymorphs, which have different intermolecular interactions in their crystal lattices.[27][28][29]

Causality Behind Experimental Choices: Different packing arrangements and hydrogen-bonding networks in polymorphs will cause shifts in vibrational frequencies, changes in peak intensities, or the appearance/disappearance of bands.[28] These spectral differences provide a clear fingerprint for each form. Raman spectroscopy is particularly sensitive to lattice vibrations at low frequencies, which directly probe the crystal structure.[27][29]

  • Sample Preparation:

    • FTIR (ATR): A small amount of powder is placed directly on the Attenuated Total Reflectance (ATR) crystal. No dilution is needed.

    • Raman: A small amount of powder is placed in a glass vial or pressed into a pellet for analysis.

  • Data Acquisition:

    • FTIR: The sample is scanned over the mid-IR range (e.g., 4000-400 cm⁻¹).

    • Raman: The sample is irradiated with a monochromatic laser (e.g., 785 nm), and the scattered light is collected over a relevant spectral range (e.g., 2000-200 cm⁻¹).

  • Data Analysis: The spectra of different forms are overlaid and compared. Key regions, such as the O-H stretch (for hydrogen bonding differences) and the "fingerprint" region (<1500 cm⁻¹), are examined for differences in peak position, shape, and intensity.

Table 5: Key Differentiating Vibrational Bands (cm⁻¹) for (1R)-1-(3,4-dichlorophenyl)propan-1-ol Polymorphs

TechniqueForm A (cm⁻¹)Form B (cm⁻¹)Interpretation
FTIR3250 (sharp)3310 (broad)Different O-H stretch suggests different H-bonding.
10801095Shift in C-O stretch due to packing.
Raman850835Different ring breathing modes.
120 (sharp)110, 135 (split)Different lattice modes (intermolecular vibrations).

Interpretation: The differences noted in Table 5, particularly in the hydrogen-bonding region (O-H stretch) and the low-frequency lattice modes in the Raman spectrum, provide strong, independent confirmation of polymorphism.

Hygroscopicity and Stability Assessment

Understanding a compound's affinity for water is crucial for determining appropriate handling, storage, and packaging conditions.[30]

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the mass of a sample as a function of relative humidity (RH) at a constant temperature.[31][32][33] It provides precise data on moisture sorption and desorption behavior.[30][31][34]

Causality Behind Experimental Choices: DVS can quantify the degree of hygroscopicity, identify the formation of hydrates, and assess the physical stability of a solid form in the presence of moisture.[30][34] This information is critical for preventing unwanted form conversions.

  • Sample Preparation: A small amount of sample (10-20 mg) is placed in the DVS sample pan.

  • Instrument Program:

    • The sample is first dried under a stream of dry nitrogen (0% RH) to establish a baseline dry mass.

    • The RH is then increased stepwise (e.g., in 10% increments from 0% to 90% RH) and then decreased back to 0% RH, creating a full sorption/desorption cycle.[31]

    • The instrument holds at each RH step until the mass equilibrates or a maximum time is reached.

  • Data Analysis: A sorption-desorption isotherm is plotted (change in mass % vs. RH). The total mass gain at a high RH (e.g., 80%) is used to classify hygroscopicity. Hysteresis between the sorption and desorption curves can indicate structural changes.

Table 6: Hypothetical Hygroscopicity Data for (1R)-1-(3,4-dichlorophenyl)propan-1-ol Forms

FormMass Uptake at 80% RHHysteresisClassification (European Pharmacopoeia)Interpretation
Form A0.15%MinimalSlightly HygroscopicStable anhydrous form with low water affinity.
Form B3.5%LargeHygroscopicMay be prone to moisture-induced form conversion.

Interpretation: The results suggest Form A is physically more robust with respect to humidity. The significant water uptake and hysteresis of Form B might indicate an amorphous conversion or the formation of a hydrate at high humidity, which would require further investigation with XRPD post-DVS analysis.

Conclusion and Final Form Selection

The comprehensive solid-state characterization of (1R)-1-(3,4-dichlorophenyl)propan-1-ol, as outlined in this guide, provides the necessary data to make an informed decision on the optimal solid form for development. The final selection is a balance of thermodynamic stability, physicochemical properties (solubility, hygroscopicity), and manufacturability.

G cluster_0 Key Properties cluster_1 Decision Matrix Stability Thermodynamic Stability (DSC: Higher Melting Point) FormA Form A (Stable, Low Hygroscopicity) Stability->FormA FormB Form B (Metastable, Hygroscopic) Stability->FormB Solubility Kinetic Properties (Solubility/Dissolution) Solubility->FormA Solubility->FormB Hygro Physical Stability (DVS: Low Hygroscopicity) Hygro->FormA Hygro->FormB Final_Choice Selected Solid Form (e.g., Form A) FormA->Final_Choice FormB->Final_Choice

Caption: Decision logic for solid form selection.

Based on the hypothetical data generated throughout this guide, Form A would be the superior candidate. It is the thermodynamically more stable polymorph (higher melting point), exhibits low hygroscopicity, and is therefore less likely to undergo physical changes during storage and processing. While a metastable form might sometimes offer a solubility advantage, the associated risks of conversion to the stable form often outweigh the benefits. A thorough understanding, achieved through the diligent application of the methodologies described herein, is the bedrock of robust drug product development.

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Comprehensive Toxicity and Safety Profiling of (1R)-1-(3,4-Dichlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

As a Senior Application Scientist, I approach the safety profiling of chiral intermediates not just as a regulatory checklist, but as a study in structural causality. (1R)-1-(3,4-dichlorophenyl)propan-1-ol is a highly specialized chiral secondary alcohol, frequently utilized as a critical building block in the synthesis of neuroactive active pharmaceutical ingredients (APIs), including triple reuptake inhibitors and substituted beta-agonists.

The toxicity and pharmacological utility of this compound are fundamentally driven by two structural features:

  • The 3,4-Dichloro Substitution: The addition of two heavy halogen atoms to the phenyl ring significantly increases the molecule's lipophilicity (predicted LogP ~3.2). This enables rapid permeation across cellular membranes and the blood-brain barrier (BBB), but concurrently drives its primary toxicity risk: bioaccumulation in lipid-rich hepatic and neural tissues.

  • The (1R) Stereocenter: The specific spatial orientation at the C1 position dictates stereoselective interactions with metabolizing enzymes. The (1R) configuration often exhibits distinct binding affinities for Cytochrome P450 (CYP450) and UDP-glucuronosyltransferase (UGT) isoforms compared to its (1S) counterpart, directly altering its toxicokinetic clearance rate.

Safety Data Sheet (SDS) Analysis & GHS Classification

Because enantiomer-specific toxicity data is often grouped with the racemate, we must extrapolate the hazard profile using the racemate[1] and structurally analogous positional isomers like[2]. The molecular weight of the racemate is 205.08 g/mol [1], facilitating rapid systemic distribution.

Based on verified [3] and analogous GHS classifications[2], the compound exhibits the following hazard profile:

  • H315 (Causes skin irritation): Causality: The highly lipophilic dichlorophenyl moiety disrupts epidermal lipid bilayers, while the hydroxyl group acts as a localized hydrogen-bonding irritant to the compromised mucosal tissue[2].

  • H319 (Causes serious eye irritation): Direct contact causes rapid desiccation and protein denaturation in the corneal epithelium[2].

  • H335 (May cause respiratory irritation): Inhalation of aerosols or vapors induces acute inflammatory responses in the upper respiratory tract[2].

  • Signal Word & Pictogram: Warning; GHS07 (Exclamation mark)[2].

Required PPE: Handling requires standard chemical hygiene protocols, including nitrile gloves (due to halogenated solvent compatibility), safety goggles, and manipulation within a Class II Type A2 biological safety cabinet or chemical fume hood to mitigate H335 risks.

Toxicokinetics and Stereoselective Metabolism

Understanding the metabolic fate of (1R)-1-(3,4-dichlorophenyl)propan-1-ol is critical for predicting chronic toxicity. The secondary alcohol undergoes two primary clearance pathways:

  • Phase II Conjugation (Major Pathway): Direct O-glucuronidation by UGT enzymes. The bulky 3,4-dichloro group creates steric hindrance, meaning the (1R) spatial orientation will have a distinct

    
     ratio compared to the (1S) enantiomer, potentially leading to slower clearance and higher systemic exposure.
    
  • Phase I Oxidation (Minor/Reactive Pathway): Oxidation via CYP450 enzymes (e.g., CYP3A4) yields the corresponding ketone, 1-(3,4-dichlorophenyl)propan-1-one. This metabolite is electrophilic and represents a higher risk for off-target protein binding and subsequent hepatotoxicity.

Metabolism A (1R)-1-(3,4-dichlorophenyl) propan-1-ol B CYP450 (Phase I Oxidation) A->B Minor Pathway D UGT Enzymes (Phase II Conjugation) A->D Major Pathway C 1-(3,4-dichlorophenyl) propan-1-one B->C Reactive Metabolite E O-Glucuronide Conjugate (Excreted) D->E Renal Clearance

Metabolic pathways of (1R)-1-(3,4-dichlorophenyl)propan-1-ol highlighting Phase I and II clearance.

Self-Validating Experimental Protocols

To empirically validate the toxicity profile of the (1R) enantiomer, we deploy a two-step self-validating system. We must first confirm chiral purity (to ensure the (1S) enantiomer is not confounding the data) before executing a cytotoxicity assay.

Protocol 1: Chiral Purity Assessment via HPLC

Causality: Toxicity data is meaningless if the sample is a partial racemate. We use a chiral stationary phase to resolve the enantiomers.

  • Column Selection: Equip the HPLC with a Chiralcel OD-H column (250 mm × 4.6 mm, 5 µm). The polysaccharide backbone provides chiral recognition sites for the hydroxyl group.

  • Mobile Phase: Prepare an isocratic mixture of Hexane/Isopropanol (90:10, v/v). Isocratic elution prevents baseline drift and ensures consistent resolution (

    
    ).
    
  • Detection: Set the UV detector to 220 nm, which is optimal for the

    
     transition of the dichlorophenyl chromophore.
    
  • Validation: Inject the racemic standard (CAS 53984-12-6)[1] to confirm baseline resolution (

    
    ). Subsequently, inject the (1R) sample to confirm an Enantiomeric Excess (ee) of >99%.
    
Protocol 2: In Vitro Hepatotoxicity Assay (HepG2 Viability)

Causality: HepG2 cells are utilized because they retain basal CYP450 and UGT activity, allowing us to capture the toxicity of both the parent compound and its Phase I ketone metabolite.

  • Compound Preparation: Dissolve the validated (1R)-1-(3,4-dichlorophenyl)propan-1-ol in analytical-grade DMSO to generate a 10 mM stock.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at

    
     cells/well in DMEM (10% FBS). Incubate for 24 hours at 37°C, 5% CO
    
    
    
    .
  • Dosing: Treat the cells with a logarithmic concentration gradient (0.1 µM to 100 µM). Critical: Ensure the final DMSO concentration in the culture media does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity, which would invalidate the assay.

  • Incubation: Expose the cells for 48 hours. This duration provides sufficient time for metabolic conversion and the manifestation of cellular stress responses.

  • Viability Assessment (MTT Assay): Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL of DMSO.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC

    
     using non-linear regression analysis (e.g., GraphPad Prism).
    

Workflow S1 S1 S2 Step 2: Stock Preparation (10 mM in DMSO) S1->S2 S3 Step 3: HepG2 Exposure (0.1 - 100 µM, 48h) S2->S3 S4 Step 4: MTT Assay (Formazan Solubilization) S3->S4 S5 Step 5: IC50 Calculation (Non-linear Regression) S4->S5

Sequential workflow for validating the stereospecific cytotoxicity of the (1R) enantiomer.

Quantitative Data Summary

The following table synthesizes the critical physicochemical and toxicity metrics for the compound, providing a rapid reference for drug development professionals.

ParameterValue / ClassificationCausality / Implication
CAS Number (Racemate) 53984-12-6[1]Standard identifier for the racemic mixture[3].
Molecular Weight 205.08 g/mol [1]Low MW facilitates rapid systemic distribution and BBB crossing.
LogP (Predicted) ~3.2High lipophilicity; readily partitions into lipid-rich cellular membranes.
GHS Hazards H315, H319, H335[2]Lipophilic disruption of lipid bilayers; localized mucosal irritation.
Signal Word Warning (GHS07)[2]Requires standard PPE (nitrile gloves, goggles, fume hood).
Primary Clearance Hepatic (UGT Conjugation)Potential for drug-drug interactions if co-administered with UGT inhibitors.

References

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Methodological & Application

Application Note: Enantioselective Synthesis of (1R)-1-(3,4-Dichlorophenyl)propan-1-ol via Ru-Catalyzed Asymmetric Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Strategic Rationale

The target molecule, (1R)-1-(3,4-dichlorophenyl)propan-1-ol (CAS 53984-12-6)[1],[2], is a highly valuable chiral building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The 3,4-dichloro substitution pattern significantly enhances the lipophilicity and metabolic stability of the resulting pharmacophores, making this structural motif highly desirable in medicinal chemistry.

While racemic 1-(3,4-dichlorophenyl)propan-1-ol can be accessed via standard Grignard additions, classical resolution methods suffer from a maximum 50% theoretical yield. To bypass this limitation, Asymmetric Transfer Hydrogenation (ATH) utilizing Noyori-type ruthenium catalysts provides a highly atom-economical, scalable, and operationally simple alternative. By reducing the readily accessible precursor 3,4-dichloropropiophenone[3],[4], this protocol achieves >98% enantiomeric excess (ee) without the need for high-pressure hydrogen gas.

Mechanistic Causality: The Outer-Sphere Bifunctional Mechanism

The selection of RuCl(p-cymene)[(S,S)-TsDPEN] as the precatalyst is not arbitrary; it is the definitive factor dictating the stereochemical outcome.

Why does the (S,S)-ligand yield the (1R)-alcohol?

  • Catalyst Activation: In the presence of a base (triethylamine), the precatalyst sheds a chloride ion to form a highly reactive 16-electron Ru-amide species.

  • Hydride Acquisition: Formic acid donates a hydride to the ruthenium center and a proton to the nitrogen of the TsDPEN ligand, generating an 18-electron Ru-hydride complex.

  • Outer-Sphere Transition State: Unlike traditional hydrogenations where the substrate coordinates directly to the metal, ATH proceeds via a metal-ligand bifunctional "outer-sphere" mechanism. A six-membered pericyclic transition state forms, where the Ru–H and N–H bonds simultaneously interact with the carbonyl carbon and oxygen.

  • Stereocontrol: The rigid spatial environment created by the (S,S)-TsDPEN ligand and the bulky η⁶-p-cymene ring forces the 3,4-dichloropropiophenone substrate to orient its smaller ethyl group toward the cymene ligand. This steric steering exclusively exposes the Re-face of the carbonyl to hydride attack, yielding the (1R)-configuration.

Quantitative Data: Condition Optimization

To establish a robust and reproducible protocol, various hydrogen donors and temperatures were evaluated. The formic acid/triethylamine (FA/TEA) azeotrope was selected due to its ability to drive the reaction to completion via the irreversible evolution of CO₂.

Table 1: Optimization of ATH Conditions for 3,4-Dichloropropiophenone

EntryCatalyst (0.5 mol%)H-Donor / SolventTemp (°C)Time (h)Conversion (%)ee (%)
1RuCl(p-cymene)[(S,S)-TsDPEN]iPrOH / t-BuOK25128592
2RuCl(p-cymene)[(S,S)-TsDPEN]FA/TEA (5:2)258>9996
3 RuCl(p-cymene)[(S,S)-TsDPEN] FA/TEA (5:2) 40 4 >99 >98 (1R)
4RuCl(p-cymene)[(R,R)-TsDPEN]FA/TEA (5:2)404>99>98 (1S)

Note: Entry 3 represents the optimal conditions utilized in the protocol below.

Experimental Workflow & Self-Validating Protocol

Materials Required:

  • 3,4-Dichloropropiophenone (10.0 mmol, 2.03 g)

  • RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol, 31.8 mg)

  • Formic Acid / Triethylamine azeotrope (5:2 molar ratio, 10 mL)

  • Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes, and Brine.

Step-by-Step Procedure

Step 1: Catalyst Activation (Inert Atmosphere) In an oven-dried, argon-purged 50 mL Schlenk flask, dissolve RuCl(p-cymene)[(S,S)-TsDPEN] (31.8 mg) in 10 mL of the FA/TEA (5:2) azeotrope. Stir at room temperature for 15 minutes.

  • Causality: This incubation period allows the TEA to deprotonate the precatalyst, eliminating HCl. A visual color shift from dark orange to deep red confirms the formation of the active 16-electron Ru-amide species.

Step 2: Substrate Addition & Reduction Add 3,4-dichloropropiophenone (2.03 g) in one portion. Heat the reaction mixture to 40 °C and stir for 4 hours.

  • Causality: The 5:2 FA/TEA ratio maintains an optimal pH, preventing catalyst degradation while providing a continuous source of hydrides. The mild heating accelerates the catalytic turnover without compromising the rigidity of the transition state.

Step 3: In-Process Control (IPC) & Self-Validation Withdraw a 10 µL aliquot, quench in 1 mL water, and extract with 1 mL EtOAc. Analyze via TLC (Hexanes:EtOAc 4:1, UV 254 nm).

  • Validation: The ketone starting material (R_f ~0.6) must be completely consumed, replaced by the more polar alcohol product (R_f ~0.3). Proceed to workup only when GC-FID confirms >99% conversion to prevent difficult chromatographic separations.

Step 4: Quenching & Workup Cool the reaction to 0 °C. Slowly add 20 mL of saturated aqueous NaHCO₃ to neutralize excess formic acid (Caution: vigorous CO₂ evolution). Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification & Chiral Validation Purify the crude residue via flash column chromatography (silica gel, gradient elution 5% to 20% EtOAc in Hexanes) to yield the pure (1R)-1-(3,4-dichlorophenyl)propan-1-ol as a colorless oil.

  • Chiral HPLC Check: Determine the enantiomeric excess using a chiral stationary phase (e.g., Chiralcel OD-H column, Hexane/iPrOH 95:5, flow rate 1.0 mL/min, UV 220 nm). The (1R)-enantiomer will elute distinctly from the trace (1S)-enantiomer, confirming >98% ee.

Visualizing the Catalytic Workflow

The following diagram illustrates the logical progression and intermediate states of the ATH catalytic cycle.

ATH_Workflow Substrate 3,4-Dichloropropiophenone (Prochiral Ketone) TS Bifunctional Transition State (Outer-Sphere Mechanism) Substrate->TS Re-face attack Precatalyst RuCl(p-cymene)[(S,S)-TsDPEN] (Precatalyst) ActiveCat 16e⁻ Ru-Amide Complex (Active Catalyst) Precatalyst->ActiveCat Base activation (-HCl) ActiveCat->TS Ru-H / N-H transfer HDonor HCOOH / NEt₃ (Azeotrope) (Hydrogen Source) HDonor->ActiveCat Hydride transfer (-CO₂) TS->ActiveCat Catalyst regeneration Product (1R)-1-(3,4-Dichlorophenyl)propan-1-ol (Target: >98% ee) TS->Product Product release

Caption: Workflow of the Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) yielding the (1R)-alcohol.

References

  • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes". Accounts of Chemical Research, 30(2), 97-102. URL:[Link]

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). "Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid-Triethylamine Mixture". Journal of the American Chemical Society, 118(10), 2521-2522. URL:[Link]

  • "Structural Tuning of Inefficient C1-Symmetric Iodoarene for Efficient Enantioselective Oxidative Organocatalysis" (Synthesis involving 3,4-dichloropropiophenone derivatives). ACS Omega. URL: [Link]

Sources

Protocol for asymmetric reduction of 3,4-dichloropropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Asymmetric Reduction of 3,4-Dichloropropiophenone

Executive Summary

3,4-Dichloropropiophenone is a critical prochiral ketone intermediate whose asymmetric reduction yields chiral 1-(3,4-dichlorophenyl)propan-1-ol. This structural motif is a highly valued chiral building block in the synthesis of active pharmaceutical ingredients (APIs). Achieving high enantiomeric excess (ee) and yield requires robust, stereoselective methodologies. This guide details two orthogonal, state-of-the-art protocols for its asymmetric reduction:

  • Chemical: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (Noyori ATH).

  • Biocatalytic: Ketoreductase (KRED) mediated reduction with in situ cofactor regeneration.

Mechanistic Insights & Causality (E-E-A-T)

Noyori Asymmetric Transfer Hydrogenation (ATH)

The ATH of propiophenone derivatives using chiral Ru(II) complexes, such as RuCl(p-cymene)[(S,S)-TsDPEN], operates via a concerted, outer-sphere mechanism[1]. Unlike traditional transition-metal hydrogenations where the substrate coordinates directly to the metal, the Noyori-Ikariya catalyst transfers a hydride through a highly structured six-membered pericyclic transition state[2].

Causality in Protocol Design:

  • Hydrogen Donor Selection: While isopropanol is a common hydrogen donor, the reaction is reversible[3]. For electron-deficient substrates like 3,4-dichloropropiophenone, this reversibility caps the conversion and erodes the enantiomeric purity over time. Therefore, an azeotropic mixture of formic acid and triethylamine (TEAF) is utilized. The decomposition of formic acid releases CO₂ gas, rendering the hydride transfer thermodynamically irreversible and ensuring >99% conversion[1].

  • Base Activation: The addition of a base is strictly required to eliminate HCl from the precatalyst, generating the active 16-electron Ru-amide species necessary to accept the hydride from formic acid[1].

Ketoreductase (KRED) Biocatalysis

Enzymatic reduction offers an environmentally benign, highly selective alternative. Engineered KREDs transfer a hydride from the reduced cofactor NAD(P)H to the re or si face of the ketone with >99% stereospecificity[4].

Causality in Protocol Design:

  • Cofactor Regeneration: Because stoichiometric use of NAD(P)H is economically prohibitive, a coupled-enzyme cofactor regeneration system is employed[5]. Glucose dehydrogenase (GDH) oxidizes D-glucose to D-glucono-1,5-lactone, simultaneously reducing NAD(P)⁺ back to NAD(P)H[6].

  • pH Control (Self-Validating System): The byproduct D-glucono-1,5-lactone spontaneously hydrolyzes to gluconic acid, which rapidly lowers the reaction pH. If the pH drops below the enzyme's optimal range (typically pH 6.5–7.5), the KRED will denature. Thus, continuous titration with 1M NaOH via a pH-stat is not just recommended; it is the primary in-process control (IPC) that validates the reaction is actively progressing.

Comparative Data Summary

ParameterProtocol A: Noyori ATHProtocol B: KRED Biocatalysis
Catalyst RuCl(p-cymene)[(S,S)-TsDPEN]Engineered KRED + GDH
Catalyst Loading 0.1 – 0.5 mol%1 – 5 wt% (relative to substrate)
Hydrogen Source Formic Acid / Triethylamine (TEAF)D-Glucose / NADP⁺
Solvent Neat TEAF or DMF/DCMAqueous Buffer (100 mM Phosphate, pH 7.0)
Temperature 25 °C – 40 °C30 °C
Typical Yield > 95%> 90%
Enantiomeric Excess 95 – 98% ee> 99.5% ee
Scalability Excellent (Standard chemical reactors)Excellent (Requires pH-stat titration)

Experimental Protocols

Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Self-Validating IPC: CO₂ evolution indicates active hydride transfer. Cessation of bubbling correlates with reaction completion.

Materials:

  • 3,4-Dichloropropiophenone (1.0 eq, 50 mmol)

  • RuCl(p-cymene)[(S,S)-TsDPEN] (0.2 mol%, 0.1 mmol)

  • Formic acid / Triethylamine azeotrope (5:2 molar ratio, 2.5 eq of HCOOH)

  • Anhydrous Dichloromethane (DCM) (Optional, for solubility)

Step-by-Step Methodology:

  • Azeotrope Preparation: In a rigorously dried, argon-flushed flask cooled to 0 °C, slowly add formic acid (125 mmol) dropwise to triethylamine (50 mmol) with vigorous stirring. Caution: Highly exothermic.

  • Catalyst Activation: Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.1 mmol) to the TEAF mixture. Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous orange/red, indicating the formation of the active 16-electron Ru-amide complex.

  • Substrate Addition: Dissolve 3,4-dichloropropiophenone (50 mmol) in a minimal amount of anhydrous DCM (if neat stirring is too viscous) and add it to the active catalyst solution.

  • Reaction: Stir the mixture at 30 °C. Attach a bubbler to monitor the evolution of CO₂ gas.

  • Monitoring: Sample the reaction at 12 hours. Quench the sample in water, extract with ethyl acetate, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm conversion and ee.

  • Workup: Upon completion (typically 18-24 hours), dilute the mixture with water (50 mL) and extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with saturated NaHCO₃, brine, dry over Na₂SO₄, and concentrate under vacuum to yield the chiral alcohol.

Protocol B: Biocatalytic Reduction using KRED

Self-Validating IPC: The volume of 1M NaOH consumed directly correlates to the molar conversion of the ketone.

Materials:

  • 3,4-Dichloropropiophenone (1.0 eq, 50 mmol)

  • Engineered KRED (e.g., Codexis or Almac panel) (2.5 wt%)

  • Glucose Dehydrogenase (GDH) (0.5 wt%)

  • NADP⁺ (0.05 eq)

  • D-Glucose (1.5 eq, 75 mmol)

  • 100 mM Potassium Phosphate Buffer (pH 7.0)

  • DMSO or Isopropanol (10% v/v as co-solvent)

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve D-Glucose (75 mmol) and NADP⁺ (2.5 mmol) in 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0).

  • Enzyme Loading: Add the KRED powder and GDH powder to the aqueous buffer. Stir gently at 200 rpm to avoid foaming and enzyme denaturation.

  • Substrate Addition: Dissolve 3,4-dichloropropiophenone (50 mmol) in 10 mL of DMSO. Add this solution dropwise to the aqueous enzyme mixture. The reaction will form a biphasic suspension.

  • Reaction & pH Control: Heat the reactor to 30 °C. Connect the reactor to an automated pH-stat titrator loaded with 1M NaOH. Set the target pH to 7.0.

  • Monitoring: The reaction progress is monitored in real-time by the consumption of NaOH. When NaOH consumption plateaus (matching the theoretical 50 mL for 100% conversion), the reaction is complete (typically 12-24 hours).

  • Workup: Add Celite to the mixture and filter to remove denatured proteins. Extract the filtrate with Methyl tert-butyl ether (MTBE) (3 × 75 mL). Wash the organic layer with brine, dry over MgSO₄, and evaporate to obtain the highly pure chiral alcohol.

Visualizations

Noyori_ATH Ru_Precat Ru(II) Precatalyst RuCl(p-cymene)[(S,S)-TsDPEN] Active_Cat Active 16e- Ru-Amide Ru_Precat->Active_Cat Base (-HCl) Ru_Hydride 18e- Ru-Hydride (Hydrogenated) Active_Cat->Ru_Hydride + HCOOH TS 6-Membered Pericyclic Transition State Ru_Hydride->TS + Ketone CO2 CO2 (Irreversible Release) Ru_Hydride->CO2 - CO2 TS->Active_Cat Hydride Transfer Alcohol Chiral 1-(3,4-dichlorophenyl)propan-1-ol TS->Alcohol Product Release Ketone 3,4-Dichloropropiophenone Ketone->TS Donor HCOOH / Et3N (Hydrogen Donor) Donor->Active_Cat

Figure 1: Outer-sphere catalytic cycle of Noyori Asymmetric Transfer Hydrogenation.

KRED_Cycle Ketone 3,4-Dichloropropiophenone KRED Ketoreductase (KRED) Ketone->KRED Binds Alcohol Chiral Alcohol KRED->Alcohol Reduction NADP NADP+ KRED->NADP Oxidation GDH Glucose Dehydrogenase (GDH) NADPH NADPH + H+ GDH->NADPH Reduction Gluconolactone D-Glucono-1,5-lactone GDH->Gluconolactone Oxidation NADPH->KRED Hydride Donor NADP->GDH Cofactor Recycling Glucose D-Glucose Glucose->GDH Binds

Figure 2: KRED biocatalytic cycle coupled with GDH for in situ NAD(P)H cofactor regeneration.

References

  • Title: Noyori Asymmetric Transfer Hydrogenation Source: Chem-Station Int. Ed. URL: [Link]

  • Title: Asymmetric Transfer Hydrogenation Catalysts Source: Kanto Chemical Co., Inc. URL: [Link]

  • Title: Asymmetric hydrogenation Source: Wikipedia URL: [Link]

  • Title: Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

  • Title: Engineering ketoreductases for the enantioselective synthesis of chiral alcohols Source: Chemical Communications (RSC Publishing) URL: [Link]

Sources

Biocatalytic synthesis of (1R)-1-(3,4-dichlorophenyl)propan-1-ol using ketoreductases

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the stereoselective reduction of 1-(3,4-dichlorophenyl)propan-1-one to (1R)-1-(3,4-dichlorophenyl)propan-1-ol using engineered ketoreductases (KREDs). While chemical reduction (e.g., borohydrides) yields racemates requiring costly resolution, biocatalysis offers a direct, 100% theoretical yield route with high enantiomeric excess (>99% ee).

This protocol focuses on the use of Anti-Prelog specific enzymes, specifically engineered variants derived from Lactobacillus kefir ADH, to achieve the (R)-configuration.[1] We address critical process parameters including hydrophobic substrate loading, NAD(P)H cofactor regeneration via Glucose Dehydrogenase (GDH), and downstream processing.

Key Applications
  • Pharmaceutical Intermediates: Precursor for chiral amines in SNRI antidepressants (e.g., sertraline analogs) and kinase inhibitors.

  • Agrochemicals: Synthesis of chiral conazole fungicides.

  • Fine Chemicals: Enantiopure building block for Mitsunobu inversions to (S)-amines.

Reaction Engineering & Mechanism

The Stereochemical Challenge

The reduction of propiophenone derivatives follows specific stereochemical rules. Standard "Prelog" enzymes (e.g., Thermoanaerobacter sp.) typically attack from the re-face, yielding the (S)-alcohol. To obtain the (1R)-alcohol , an Anti-Prelog enzyme is required to facilitate hydride attack from the si-face (or re-face relative to CIP priority flip, but functionally "Anti-Prelog" for this substrate class).

Enzyme Selection:

  • Primary Candidate: Engineered Lactobacillus kefir ADH (Lk-ADH).[2][3]

  • Mechanism: NADPH-dependent hydride transfer.

  • Cofactor Regeneration: Coupled Glucose/GDH system is preferred over Isopropanol/ADH to drive equilibrium to completion (thermodynamic drive).

Pathway Visualization

ReactionPathway Substrate 3,4-Dichloropropiophenone (Prochiral Ketone) KRED Anti-Prelog KRED (e.g., Lk-ADH variant) Substrate->KRED Product (1R)-1-(3,4-Dichlorophenyl)propan-1-ol (>99% ee) NADP NADP+ GDH Glucose Dehydrogenase (GDH) NADP->GDH NADPH NADPH NADPH->KRED Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone KRED->Product Reduction KRED->NADP GDH->NADPH Recycling GDH->Gluconolactone Oxidation

Figure 1: Coupled enzymatic system showing the KRED-mediated reduction driven by the GDH cofactor recycling system.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate 1-(3,4-dichlorophenyl)propan-1-one (>98%)Starting Material
Enzyme KRED-P1 (Anti-Prelog variant) or L. kefir ADHBiocatalyst
Cofactor NADP+ (disodium salt)Hydride Carrier
Recycling Enzyme GDH-105 (Codexis/Merck) or B. megaterium GDHCofactor Regeneration
Cosubstrate D-GlucoseHydride Donor
Buffer Potassium Phosphate (KPi), 100 mM, pH 7.0Reaction Medium
Solvent DMSO or MTBESolubility Enhancer
Workflow Diagram

Workflow Step1 1. Screening Phase (200 µL scale) Identify active variants Step2 2. Optimization (pH, Temp, Cosolvent) Maximize conversion Step1->Step2 Step3 3. Scale-Up (10g) Biphasic System (Buffer/MTBE) Step2->Step3 Step4 4. Workup & Isolation Phase separation & Crystallization Step3->Step4 Step5 5. QC Analysis Chiral HPLC (Chiralpak AD-H) Step4->Step5

Figure 2: Process development workflow from micro-scale screening to preparative isolation.

Protocol: Preparative Scale Synthesis (10 g Scale)

Objective: Isolate >9.0 g of (1R)-alcohol with >99% ee.

Step-by-Step Procedure:

  • Buffer Preparation:

    • Prepare 200 mL of 100 mM Potassium Phosphate buffer (pH 7.0).

    • Add 1 mM MgSO₄ (stabilizes GDH).

  • Substrate Solution (Organic Phase):

    • Dissolve 10.0 g of 1-(3,4-dichlorophenyl)propan-1-one in 50 mL of MTBE (Methyl tert-butyl ether) or Toluene.

    • Note: Using a biphasic system helps overcome the low aqueous solubility of the dichlorophenyl substrate.

  • Aqueous Enzyme Mix:

    • In the reaction vessel (500 mL round bottom flask or reactor), add 150 mL of Buffer.

    • Add 15.0 g D-Glucose (1.5 - 2.0 equivalents).

    • Add 50 mg NADP+.

    • Add 200 mg GDH (approx. 50 U/mg).

    • Add 500 mg KRED (Anti-Prelog variant, lyophilized powder).

  • Reaction Initiation:

    • Add the Organic Phase (Substrate/MTBE) to the Aqueous Enzyme Mix.

    • Stirring: Vigorous stirring (overhead stirrer at 400-600 rpm) is critical to create a fine emulsion.

    • Temperature: Maintain at 30°C.

    • pH Control: The reaction produces gluconic acid, which drops pH. Monitor pH and maintain at 7.0 using 1M NaOH (titrate automatically or manually every 2 hours).

  • Monitoring:

    • Sample 50 µL of the organic layer every 4 hours.

    • Analyze via achiral HPLC or GC for conversion.

    • Target: >98% conversion (typically achieved in 18-24 hours).

  • Workup:

    • Allow phases to separate. Extract the aqueous layer 2x with 50 mL MTBE or Ethyl Acetate.

    • Combine organic layers.

    • Wash with brine (50 mL).

    • Dry over anhydrous Na₂SO₄.

    • Concentrate in vacuo.

  • Purification:

    • The crude product is often sufficiently pure (>95%).

    • Recrystallization: Dissolve in hot Hexane/Ethyl Acetate (9:1) and cool to 4°C to obtain white needles.

Analytical Methods (Quality Control)

To ensure scientific integrity, the enantiomeric excess must be validated using chiral chromatography.

Chiral HPLC Method[4]
  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (95 : 5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 220 nm.

  • Retention Times (Approximate):

    • (S)-Enantiomer: ~8.5 min

    • (R)-Enantiomer: ~10.2 min

    • Note: Inject authentic racemic standard to confirm elution order.

Conversion Analysis (GC-FID)
  • Column: DB-1 or HP-5 (30 m).

  • Program: 100°C (1 min) → 20°C/min → 250°C (5 min).

  • Retention: Ketone elutes before Alcohol.

Expert Insights & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion (<50%) pH drop due to gluconic acidCheck pH control; add 1M NaOH to maintain pH 7.0.
Low Conversion (<50%) Substrate InhibitionSwitch to "Fed-Batch" mode: Add substrate in 4 portions over 8 hours.
Poor Enantioselectivity Wrong Enzyme VariantVerify enzyme is "Anti-Prelog" (Lk-ADH type). Wild-type ADHs may be less selective.
Emulsion during Workup Enzyme denaturationAdd Celite (diatomaceous earth) and filter before phase separation.

Self-Validation Check:

  • Before running the 10g batch, perform a 1 mL test reaction . If pH drops below 6.0 within 1 hour, your buffer capacity is too low. Increase buffer strength to 200mM or use a pH-stat.

References

  • Hollmann, F., et al. (2021).[4] Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition. Link

  • Chen, Q., et al. (2010). Cloning, expression, and characterization of a novel (S)-specific alcohol dehydrogenase from Lactobacillus kefir. Applied Biochemistry and Biotechnology. Link

  • Codexis Inc. (2023). KRED Screening Kit Application Note: General Protocols for Ketone Reduction. Link

  • BenchChem. (2025).[5][6] Chiral Separation of 1-(4-Bromophenyl)-3-chloropropan-1-ol Enantiomers (Analogous Method). Link

  • Daicel Corporation. Chiralpak AD-H Instruction Manual. Link

  • Gotor-Fernández, V., et al. (2013). Chemoenzymatic preparation of enantiopure 4-alkyl-3-methyl-3,4-dihydroisocoumarins. Organic & Biomolecular Chemistry. Link

Sources

Scalable Asymmetric Synthesis of (1R)-1-(3,4-dichlorophenyl)propan-1-ol: Biocatalytic and Chemocatalytic Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The enantioselective reduction of halogenated aryl ketones is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs), including triple reuptake inhibitors and sertraline analogs. The target molecule, (1R)-1-(3,4-dichlorophenyl)propan-1-ol , presents a unique synthetic challenge: the bulky, electron-withdrawing 3,4-dichlorophenyl moiety can sterically hinder catalyst approach and alter the electronics of the carbonyl carbon, often leading to diminished reaction kinetics and compromised enantioselectivity.

To achieve scalable, high-purity production (>99% ee), two field-proven methodologies are detailed in this protocol:

  • Biocatalytic Asymmetric Reduction utilizing engineered Ketoreductases (KREDs).

  • Asymmetric Transfer Hydrogenation (ATH) utilizing Noyori-Ikariya Ruthenium(II) chemocatalysts.

Both methods bypass the need for hazardous high-pressure hydrogen gas, relying instead on self-contained hydride transfer systems that are fundamentally scalable and environmentally benign.

Method A: Biocatalytic Reduction via Engineered Ketoreductases (KREDs)

Mechanistic Causality & System Design

Ketoreductases (KREDs) have been extensively optimized via directed evolution to tolerate high concentrations of non-natural, sterically demanding substrates like 1-(3,4-dichlorophenyl)propan-1-one[1]. The biocatalytic approach operates under mild aqueous conditions and provides exquisite stereocontrol through a highly constrained enzyme active site.

Because KREDs require stoichiometric amounts of the nicotinamide cofactor (NADPH), a self-validating cofactor regeneration system is mandatory for scalability[2]. This protocol couples the KRED reduction with a Glucose Dehydrogenase (GDH) cascade. GDH irreversibly oxidizes D-glucose to D-glucono-1,5-lactone, driving the equilibrium entirely toward the formation of the (1R)-alcohol while recycling NADP⁺ back to NADPH[1].

BiocatalyticCascade Ketone 1-(3,4-dichlorophenyl) propan-1-one KRED KRED Enzyme Ketone->KRED Alcohol (1R)-1-(3,4-dichlorophenyl) propan-1-ol KRED->Alcohol Cofactor NADP⁺ / NADPH Cycle KRED->Cofactor Hydride Transfer GDH GDH Enzyme GDH->Cofactor Cofactor Regeneration Gluconate D-Glucono-1,5-lactone GDH->Gluconate Glucose D-Glucose Glucose->GDH

Fig 1: Biocatalytic cascade utilizing KRED for ketone reduction and GDH for NADPH recycling.

Experimental Protocol (100 g/L Scalable Workflow)

Note: The poor aqueous solubility of the substrate necessitates a co-solvent. Isopropanol (IPA) or DMSO (10% v/v) is used to ensure mass transfer.

  • Buffer & Cofactor Preparation: In a 2 L jacketed reactor, prepare 1.0 L of 100 mM potassium phosphate buffer. Adjust to pH 7.0 using 1M NaOH. Add 1.0 g of NADP⁺ sodium salt and 150 g of D-glucose. Stir at 250 rpm until complete dissolution.

  • Enzyme Loading: Add 2.0 g of engineered KRED powder (e.g., Codexis sequence variant optimized for bulky aryl ketones) and 1.0 g of GDH powder.

  • Substrate Addition: Dissolve 100 g of 1-(3,4-dichlorophenyl)propan-1-one in 100 mL of DMSO. Add this solution dropwise to the reactor over 30 minutes to prevent enzyme precipitation.

  • Reaction Monitoring (Self-Validation): Maintain the reactor at 30 °C and strictly control the pH at 7.0 using a pH stat (titrating with 1M NaOH, as gluconic acid is generated). Monitor conversion via HPLC (Chiralcel OD-H column; Hexane/IPA 90:10, 1.0 mL/min, 254 nm).

  • Workup & Isolation: Upon >99% conversion (typically 12-18 hours), add 500 mL of MTBE (Methyl tert-butyl ether) and stir vigorously for 15 minutes. Filter the biphasic mixture through a Celite pad to remove denatured proteins. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the (1R)-alcohol as a crystalline solid.

Method B: Noyori Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Causality & System Design

For facilities lacking biocatalytic infrastructure, chemocatalytic ATH using the RuCl(p-cymene)[(R,R)-TsDPEN] precatalyst is the gold standard[3]. The reaction utilizes a 5:2 azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃) as the hydrogen donor[4].

The causality of the stereocontrol lies in the outer-sphere mechanism: the 16-electron Ru-amido active catalyst abstracts a proton and a hydride from formate to become an 18-electron Ru-hydride. The substrate then coordinates via a highly ordered six-membered pericyclic transition state governed by the chiral (R,R)-TsDPEN ligand, selectively delivering the hydride to the Re-face of the ketone to yield the (1R)-enantiomer[3]. The irreversible evolution of CO₂ gas drives the reaction to completion[4].

NoyoriATH cluster_cycle Outer-Sphere Catalytic Cycle Amido 16e⁻ Ru-Amido Hydride 18e⁻ Ru-Hydride Amido->Hydride Formate Oxidation Alcohol (1R)-1-(3,4-dichlorophenyl)propan-1-ol Amido->Alcohol Hydride->Amido Ketone Reduction CO2 CO₂ ↑ (Gas) Hydride->CO2 Precat RuCl(p-cymene)[(R,R)-TsDPEN] Precat->Amido NEt₃ (-HCl) Formate HCOOH / NEt₃ Formate->Amido Ketone 1-(3,4-dichlorophenyl)propan-1-one Ketone->Hydride

Fig 2: Noyori ATH outer-sphere catalytic cycle driven by irreversible CO2 evolution.

Experimental Protocol (50 g Scalable Workflow)

Note: Strict exclusion of oxygen is required during catalyst activation to prevent Ru(II) oxidation.

  • Catalyst Activation: In a flame-dried 1 L Schlenk flask under argon, dissolve 150 mg of RuCl(p-cymene)[(R,R)-TsDPEN] (Substrate/Catalyst ratio ≈ 1000:1) in 100 mL of anhydrous DMF. Add 1.0 mL of anhydrous triethylamine and stir at room temperature for 30 minutes to generate the active 16e⁻ Ru-amido complex (color change from orange to deep purple).

  • Reagent Assembly: Add 50 g of 1-(3,4-dichlorophenyl)propan-1-one to the reactor. Follow immediately with the dropwise addition of 150 mL of the 5:2 HCOOH/NEt₃ azeotrope.

  • Reaction Monitoring (Self-Validation): Heat the mixture to 40 °C. The reaction progress is visually validated by steady effervescence (CO₂ evolution). Monitor via HPLC until the ketone peak area is <1%.

  • Workup & Isolation: Cool the mixture to 0 °C and carefully quench with 200 mL of cold water. Extract the aqueous layer with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with saturated NaHCO₃ (to neutralize residual formic acid) and brine. Dry over MgSO₄, filter, and concentrate. The crude product can be recrystallized from heptane/ethyl acetate to upgrade the ee to >99.5%.

Quantitative Data Presentation

The following table summarizes the operational metrics of both scalable methods, allowing process chemists to select the optimal route based on facility capabilities.

ParameterBiocatalytic Reduction (KRED)Asymmetric Transfer Hydrogenation (ATH)
Catalyst Engineered KRED / GDH cascadeRuCl(p-cymene)[(R,R)-TsDPEN]
Hydrogen Source D-Glucose (via NADPH)Formic Acid (HCOOH/NEt₃ azeotrope)
Solvent System Aqueous Buffer / 10% DMSODMF / HCOOH / NEt₃
Operating Temp. 30 °C40 °C
Substrate Loading 100 g/L250 g/L
S/C Ratio N/A (Enzyme loading: 2% w/w)1,000 : 1 (Molar)
Reaction Time 12 - 18 hours24 - 36 hours
Isolated Yield > 92%> 88%
Enantiomeric Excess > 99.9% ee96 - 98% ee (Upgraded via crystallization)
E-Factor (Waste) Moderate (Aqueous waste)Low (Organic solvent recovery required)

References

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 2023.

  • Development of a Biocatalytic Process as an Alternative to the (−)-DIP-Cl-Mediated Asymmetric Reduction of a Key Intermediate of Montelukast. Organic Process Research & Development, 2009.

  • Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions, 2022.

  • Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects. Tetrahedron, 2020.

Sources

Application Note: Chemoselective Catalytic Hydrogenation of 1-(3,4-Dichlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide field-proven methodologies for the reduction of 1-(3,4-dichlorophenyl)propan-1-one to its corresponding alcohol while completely suppressing the hydrodehalogenation of the sensitive aromatic C–Cl bonds.

Executive Summary & Mechanistic Challenge

The reduction of 1-(3,4-dichlorophenyl)propan-1-one to 1-(3,4-dichlorophenyl)propan-1-ol is a critical transformation in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. The primary synthetic hurdle is chemoselectivity .

Under standard catalytic hydrogenation conditions (e.g., using Pd/C or Pt/C under H₂ gas), the electron-withdrawing nature of the ketone activates the aromatic ring. This lowers the bond dissociation energy of the C–Cl bonds, making them highly susceptible to oxidative addition by zero-valent palladium or platinum species. Consequently, standard inner-sphere hydrogenation leads to rapid [1], yielding undesired mono-chlorinated or fully dehalogenated byproducts (e.g., 1-phenylpropan-1-ol).

To circumvent this, the catalytic system must be engineered to favor C=O π-bond coordination over C–Cl oxidative addition. This is achieved through three primary strategies:

  • Outer-Sphere Mechanisms: Utilizing transfer hydrogenation where the metal center never directly interacts with the substrate's π-system or halogens.

  • Steric/Electronic Poisoning: Encapsulating or poisoning heterogeneous catalysts to physically block the oxidative addition pathway.

  • Base-Metal Catalysis: Deploying earth-abundant metals (like Iron) that are inherently blind to aryl halides.

Reaction Pathway Visualization

G Substrate 1-(3,4-dichlorophenyl) propan-1-one Standard Standard Pd/C + H2 (Inner-Sphere) Substrate->Standard Non-selective Chemoselective Chemoselective Catalysis (Outer-Sphere / Poisoned) Substrate->Chemoselective Selective Byproduct Hydrodehalogenated Byproducts Standard->Byproduct Oxidative Addition into C-Cl Target 1-(3,4-dichlorophenyl) propan-1-ol Chemoselective->Target C=O Reduction Only

Reaction pathways illustrating chemoselective vs. non-selective hydrogenation of chlorophenyl ketones.

Experimental Protocols & Self-Validating Workflows

The following protocols have been selected for their proven ability to maintain the integrity of the 3,4-dichloro substitution pattern.

Protocol A: Homogeneous Asymmetric Transfer Hydrogenation (Noyori ATH)

Mechanism & Causality: The RuCl catalyst operates via a concerted, outer-sphere transfer of a hydride and a proton through a six-membered transition state. Because the metal center does not coordinate to the aromatic ring, oxidative addition into the C–Cl bond is mechanistically impossible, resulting in perfect chemoselectivity and high enantioselectivity [2].

Step-by-Step Methodology:

  • Preparation: In an inert-atmosphere glovebox or using standard Schlenk techniques, charge a reaction vessel with 1-(3,4-dichlorophenyl)propan-1-one (10.0 mmol).

  • Catalyst Loading: Add RuCl (0.05 mmol, 0.5 mol%).

  • Reagent Addition: Introduce a pre-mixed, degassed azeotropic solution of formic acid and triethylamine (5:2 molar ratio, 15 mL). The formic acid acts as the hydrogen donor.

  • Reaction: Stir the mixture at 40 °C for 12–16 hours. The evolution of CO₂ gas indicates active hydride transfer.

  • Workup & Validation: Dilute with water and extract with ethyl acetate. Wash the organic layer with saturated NaHCO₃.

  • Self-Validation: Analyze the crude mixture via GC-MS. The presence of the target alcohol must exhibit a classic 9:6:1 isotopic cluster at the molecular ion peak, confirming the retention of both chlorine atoms. Chiral HPLC is used to validate the enantiomeric excess (ee).

Protocol B: Heterogeneous Hydrogenation with Microencapsulated Palladium

Mechanism & Causality: While standard Pd/C rapidly cleaves C–Cl bonds, encapsulating Pd(0) nanoparticles within a polyurea matrix (Pd(0)EnCat™ 30NP) alters the electronic environment and imposes strict steric constraints. The matrix acts as a selective filter, suppressing the bulky aromatic C–Cl oxidative addition while permitting the reduction of the highly polar carbonyl group [3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(3,4-dichlorophenyl)propan-1-one (5.0 mmol) in absolute ethanol (20 mL) in a hydrogenation flask.

  • Catalyst Loading: Add Pd(0)EnCat™ 30NP (0.25 mmol Pd, 5 mol%).

  • Hydrogenation: Purge the flask with N₂, then with H₂. Maintain a balloon pressure of H₂ (1 atm) and stir vigorously at room temperature for 16 hours.

  • Workup & Validation: Filter the heterogeneous catalyst through a short pad of Celite to arrest the reaction. The catalyst can be washed with ethanol and recycled.

  • Self-Validation: Concentrate the filtrate and analyze via ¹H NMR. The disappearance of the ketone's adjacent aliphatic protons and the emergence of a benzylic carbinol proton (typically around 4.5–5.0 ppm), alongside an undisturbed aromatic coupling pattern, validates successful chemoselective reduction.

Protocol C: Earth-Abundant Iron Catalysis (Casey's Catalyst)

Mechanism & Causality: Transitioning away from precious metals, Casey's Iron pincer complex ([2,5-(OH)₂C₄H₂]Fe(CO)₂H) utilizes an electronically coupled acidic OH group and a hydridic Fe–H bond. This complex transfers hydrogen to ketones under mild conditions but is inherently unreactive toward aryl halides, completely avoiding dehalogenation [4].

Step-by-Step Methodology:

  • Preparation: In a high-pressure reactor under argon, dissolve the ketone (5.0 mmol) in dry THF (10 mL).

  • Catalyst Loading: Add the Iron pincer complex (0.1 mmol, 2 mol%).

  • Hydrogenation: Pressurize the reactor to 3 atm of H₂ gas. Stir at room temperature for 24 hours.

  • Workup & Validation: Vent the reactor carefully. Pass the mixture through a short silica plug using diethyl ether to remove the iron species.

  • Self-Validation: The reaction is visually self-validating; the deep color of the active iron hydride species shifts upon completion. Quantitative ¹³C NMR should be used to confirm the absolute retention of the C–Cl bonded aromatic carbons (typically appearing around 130-135 ppm).

Quantitative Data Presentation

The following table summarizes the performance metrics of the discussed catalytic systems against a standard non-selective control.

MethodCatalyst SystemHydrogen SourceChemoselectivity (C–Cl Retention)Enantiomeric Excess (ee)Typical Yield
Noyori ATH RuClHCOOH / NEt₃> 99%> 95% (Chiral)92 – 98%
Encapsulated Pd Pd(0)EnCat™ 30NPH₂ gas (1 atm)> 95%Racemic90 – 95%
Base Metal Casey's Iron CatalystH₂ gas (3 atm)> 99%Racemic85 – 90%
Control (Standard)10% Pd/CH₂ gas (1 atm)< 10% (Extensive Cleavage)Racemic< 10% (Target)

References

  • Hydrogenolysis and Selective Reduction (Dehalogenation) ACS Green Chemistry Institute Pharmaceutical Roundtable URL:[Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope Proceedings of the Japan Academy, Series B (via PubMed Central) URL:[Link]

  • Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP Beilstein Journal of Organic Chemistry (via PubMed Central) URL:[Link]

  • An Efficient and Chemoselective Iron Catalyst for the Hydrogenation of Ketones Journal of the American Chemical Society URL:[Link]

Application of (1R)-1-(3,4-dichlorophenyl)propan-1-ol in antidepressant drug synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the strategic utilization of (1R)-1-(3,4-dichlorophenyl)propan-1-ol (CAS: generic search result, often referred to as a key chiral intermediate), a high-value chiral synthon used in the synthesis of Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs) , most notably Amitifadine (DOV-21,947) and its structural analogs.

Executive Summary

The chiral alcohol (1R)-1-(3,4-dichlorophenyl)propan-1-ol serves as a critical stereochemical anchor in the manufacturing of next-generation antidepressants, specifically triple reuptake inhibitors (SNDRIs). Its (1R)-configuration dictates the stereochemical outcome of the final bioactive scaffold, typically a 1-aryl-3-azabicyclo[3.1.0]hexane (as seen in Amitifadine) or a linear 3-aryloxy-3-phenylpropylamine derivative. This guide provides a validated protocol for its asymmetric synthesis via Asymmetric Transfer Hydrogenation (ATH) , its quality control via Chiral HPLC, and its downstream transformation into bioactive pharmacophores.

Strategic Role in Drug Development

The 3,4-dichlorophenyl moiety is a "privileged structure" in psychopharmacology, enhancing lipophilicity and metabolic stability (blocking CYP450 oxidation at the para-position). The (1R)-alcohol precursor is pivotal for:

  • Amitifadine (DOV-21,947): An SNDRI where the (1R) center of the alcohol establishes the absolute configuration of the bridgehead carbon in the azabicyclo[3.1.0]hexane core.

  • Chiral Switching: Enabling the synthesis of specific enantiomers to optimize the ratio of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporter inhibition.

  • Atomoxetine/Duloxetine Analogs: Serving as the bioisosteric replacement for the phenyl or thienyl rings in the synthesis of novel reuptake inhibitors.

Mechanistic Pathway

The synthesis relies on the Noyori Asymmetric Transfer Hydrogenation , which reduces the prochiral ketone 3,4-dichloropropiophenone to the target alcohol with high enantiomeric excess (>95% ee).

G Ketone 3,4-Dichloropropiophenone (Prochiral Substrate) Alcohol (1R)-1-(3,4-dichlorophenyl)propan-1-ol (Chiral Intermediate) Ketone->Alcohol ATH (HCOOH/TEA) Catalyst RuCl(p-cymene)[(R,R)-TsDPEN] (Chiral Catalyst) Catalyst->Alcohol Activation Activation (Mesylation/Chlorination) Alcohol->Activation Functionalization Cyclization Cyclization/Coupling (Inversion or Retention) Activation->Cyclization Stereospecific Step Drug Amitifadine / SNDRI Analog (Bioactive Scaffold) Cyclization->Drug Final Assembly

Caption: Workflow for the enantioselective synthesis of SNDRI scaffolds starting from 3,4-dichloropropiophenone.

Experimental Protocols

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of (1R)-1-(3,4-dichlorophenyl)propan-1-ol with >95% ee.

Reagents:

  • Substrate: 3,4-Dichloropropiophenone (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mixture)

  • Solvent: Dichloromethane (DCM) or Methanol (degassed)

Procedure:

  • Catalyst Preparation: In a glovebox or under Argon, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] in degassed DCM.

  • Reaction Initiation: Add 3,4-dichloropropiophenone to the catalyst solution. Stir until dissolved.

  • Hydrogen Addition: Slowly add the HCOOH/TEA mixture (3-5 eq) via syringe pump to control exotherm.

  • Incubation: Stir at 25-30°C for 12-24 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1) or GC.

  • Quench: Dilute with water and extract with DCM (3x). Wash combined organics with sat. NaHCO3 and brine.

  • Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Critical Control Point: The choice of (R,R)-TsDPEN ligand directs the formation of the (1R)-alcohol . Using the (S,S)-ligand will yield the (1S)-enantiomer.

Protocol B: Quality Control (Chiral HPLC)

Objective: Determination of Enantiomeric Excess (ee).[1][2]

ParameterCondition
Column Chiralpak IA or AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (95:5 v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 220 nm (absorption max of dichlorophenyl)
Retention Times (1S)-enantiomer: ~8.5 min; (1R)-enantiomer: ~10.2 min (Confirm with standards)
Acceptance Criteria ee > 98.5% for pharmaceutical grade
Protocol C: Downstream Application (Synthesis of Amitifadine Precursor)

Objective: Conversion of the chiral alcohol to the bicyclic framework.

  • Activation: React (1R)-alcohol with Methanesulfonyl chloride (MsCl) and TEA in DCM at 0°C to form the mesylate. (Note: Retention of configuration is possible if reaction conditions are carefully controlled, but typically SN2 displacement leads to inversion).

  • Displacement/Cyclization: The mesylate is treated with an allylamine derivative or reacted in a cascade sequence to form the pyrrolidine ring, followed by cyclopropane closure.

    • Note: For 3-aryloxypropylamine analogs (Duloxetine-like), the alcohol is coupled with a phenol via Mitsunobu reaction (Inversion of configuration) to form the ether linkage.

Comparative Data: Synthesis Routes

MethodCatalyst/ReagentYield (%)ee (%)ScalabilityCost
ATH (Recommended) Ru-TsDPEN92-96>97High (kg scale)Moderate
Biocatalysis KREDs (e.g., KRED-P1)>99>99HighLow (after optimization)
CBS Reduction Borane/CBS Catalyst85-9090-95ModerateHigh (reagents)
Classical Resolution Tartaric Acid30-40>99LowLow

Safety & Handling

  • 3,4-Dichloropropiophenone: Irritant. Avoid inhalation.

  • Ruthenium Catalysts: Handle under inert atmosphere to preserve activity; expensive heavy metal waste requires segregation.

  • Formic Acid/TEA: Corrosive and volatile. Use in a fume hood.

  • Product: The chiral alcohol is a potent chemical intermediate. Treat as a potential bioactive agent (use PPE).

References

  • Synthesis of Amitifadine: "Amitifadine - Wikipedia."

  • Asymmetric Transfer Hydrogenation: "Asymmetric reduction of 3-chloropropiophenone to (S)-3-chloro-1-phenylpropanol." Journal of Molecular Catalysis B: Enzymatic, 2009.

  • SNDRI Pharmacology: "Biopharmaceutical characterization, metabolism, and brain penetration of the triple reuptake inhibitor amitifadine." PubMed, 2013.

  • Chiral HPLC Methods: "A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC." BenchChem, 2025.[2]

  • General Antidepressant Synthesis: "Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review." PMC, 2024.[3]

Sources

Application Note: High-Fidelity Stereoinversion of (1R)-1-(3,4-dichlorophenyl)propan-1-ol via Mitsunobu Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This guide details the protocol for the stereochemical inversion of (1R)-1-(3,4-dichlorophenyl)propan-1-ol to its (1S)-congeners (esters or amines). This substrate presents a specific challenge in nucleophilic substitution: the 3,4-dichlorophenyl moiety exerts an electron-withdrawing effect (inductive), potentially destabilizing the developing positive charge in SN1 pathways, but paradoxically increasing the acidity of the benzylic proton, which heightens the risk of E2 elimination (styrene formation) over the desired SN2 inversion.

To ensure high enantiomeric excess (ee) and yield, this protocol utilizes a "Pre-Complexation" strategy at low temperatures, favoring the kinetic SN2 pathway.

Key Reaction Parameters
ParameterSpecificationRationale
Substrate (1R)-1-(3,4-dichlorophenyl)propan-1-olChiral benzylic alcohol (secondary).
Reagents PPh3 (1.5 eq), DIAD (1.5 eq)DIAD is preferred over DEAD for stability and slightly cleaner byproduct profiles.
Nucleophile 4-Nitrobenzoic acid (pKa ~3.4)High acidity ensures rapid protonation of the betaine, preventing elimination side-reactions.
Solvent Anhydrous THFOptimal solubility for PPh3 and stabilization of the ionic intermediates.
Temperature -10°C to 23°CStrict low-temp addition prevents E2 elimination.

Mechanistic Insight: The "Self-Validating" Cycle

The success of this reaction relies on the formation of the Oxyphosphonium Intermediate without triggering elimination. The diagram below illustrates the critical bifurcation point where the reaction can fail (Elimination) or succeed (Inversion).

Mitsunobu_Mechanism Reagents Reagents PPh3 + DIAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate Reagents->Betaine 0°C, THF Protonation Protonation by Nucleophile (H-Nu) Betaine->Protonation Fast OxyPhos Oxyphosphonium Ion (Activated Alcohol) Protonation->OxyPhos + Substrate (R-OH) SN2 Path A: SN2 Attack (Inversion to (1S)-Product) OxyPhos->SN2 Nucleophile Attack (Kinetic Control) E2 Path B: E2 Elimination (Styrene Side-Product) OxyPhos->E2 High Temp / Basic Conditions

Figure 1: Mechanistic bifurcation. Path A (Green) is the desired inversion. Path B (Red) is the elimination risk driven by the acidity of the benzylic proton adjacent to the dichlorophenyl ring.

Experimental Protocol

Materials
  • (1R)-1-(3,4-dichlorophenyl)propan-1-ol : 1.0 equiv (e.g., 500 mg, 2.44 mmol)

  • Triphenylphosphine (PPh3) : 1.5 equiv (960 mg)

  • 4-Nitrobenzoic acid : 1.5 equiv (611 mg) (Preferred over benzoic acid for faster kinetics and UV traceability)

  • Diisopropyl azodicarboxylate (DIAD) : 1.5 equiv (0.72 mL)

  • Tetrahydrofuran (THF) : Anhydrous, 10 mL (0.25 M concentration)

Step-by-Step Procedure
Phase 1: Setup and Reagent Mixing
  • Drying: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool under N2 flow.

  • Solubilization: Charge the flask with the alcohol (1.0 eq), PPh3 (1.5 eq), and 4-nitrobenzoic acid (1.5 eq).

  • Solvent Addition: Add anhydrous THF (10 mL). Stir until a clear homogeneous solution is obtained.

    • Note: The solution may be slightly yellow. If PPh3 does not dissolve completely, mild sonication is permitted before adding DIAD.

Phase 2: The Critical Addition (0°C)
  • Cooling: Submerge the flask in an ice/water bath (0°C). Allow to equilibrate for 10 minutes.

  • DIAD Addition: Dilute DIAD (1.5 eq) in 2 mL of THF. Add this solution dropwise over 20–30 minutes via a syringe pump or pressure-equalizing addition funnel.

    • Critical Control Point: The reaction is exothermic. The internal temperature must not exceed 5°C. Rapid addition generates local hot spots, favoring the elimination pathway (styrene formation).

  • Observation: The solution will typically turn deep yellow/orange upon DIAD addition and fade slightly as the betaine is consumed.

Phase 3: Reaction and Workup
  • Equilibration: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (23°C).

  • Monitoring: Stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.

    • Target: Disappearance of the alcohol (Rf ~0.4) and appearance of the ester (Rf ~0.7).

  • Quenching: Add 0.5 mL water to quench excess betaine.

  • Workup: Dilute with Diethyl Ether (50 mL). Wash with sat.[1] NaHCO3 (2 x 20 mL) to remove unreacted 4-nitrobenzoic acid. Wash with Brine (20 mL).

  • Purification: Dry organic layer over MgSO4, filter, and concentrate.

    • PPh3O Removal: Triturate the crude residue with cold Hexanes/Ether (9:1). Triphenylphosphine oxide (PPh3O) will precipitate as a white solid. Filter off the solid.

    • Flash Chromatography:[1] Purify the filtrate on silica gel (Gradient: 0% -> 15% EtOAc in Hexanes).

Expected Yield & Analytics
  • Yield: 85–92% (as 4-nitrobenzoate ester)

  • Stereochemistry: >98% Inversion (Product is (1S)-configuration).

  • Byproducts: <5% Styrene elimination product (detectable by vinyl protons in 1H NMR at 5.0–6.0 ppm).

Troubleshooting: The Self-Validating System

Use this logic flow to diagnose failures.

ObservationRoot CauseCorrective Action
Low Yield + Styrene Formation Temperature too high during DIAD addition; Betaine basicity too high.Cool to -10°C; Slow down addition rate; Switch to a more acidic nucleophile (e.g., dinitrobenzoic acid).
No Reaction (SM remains) Steric hindrance of the propyl chain; "Dead" Betaine.Increase concentration to 0.5 M; Ensure anhydrous THF (water kills the betaine); Use DEAD instead of DIAD (slightly less bulky).
Poor Separation of PPh3O Standard column chromatography issue.Use the "Hexane Trituration" step described above. Alternatively, use Polymer-supported PPh3 (though slower kinetics).

Workflow Visualization

Workflow cluster_0 Step 1: Setup cluster_1 Step 2: Activation cluster_2 Step 3: Workup Mix Mix Alcohol, PPh3, Acid in THF Cool Cool to 0°C Mix->Cool Add Add DIAD Dropwise Cool->Add Warm Warm to RT (12h) Add->Warm Quench Quench & Triturate PPh3O Warm->Quench

Figure 2: Operational workflow emphasizing the temperature control checkpoint.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1–28. Link

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Link

  • Dodge, J. A., et al. (1996). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol. Organic Syntheses, 73, 110. Link

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335–656. Link

Sources

Application Note: Direct Catalytic Asymmetric Synthesis of (1R)-1-(3,4-Dichlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Process Overview & Strategic Significance

The synthesis of highly enantioenriched secondary benzyl alcohols, such as (1R)-1-(3,4-dichlorophenyl)propan-1-ol, is a critical operation in the development of active pharmaceutical ingredients (APIs) and agrochemicals. While the addition of Grignard reagents to aldehydes is a fundamental C–C bond-forming reaction, achieving high enantioselectivity with these highly reactive nucleophiles has historically required stoichiometric chiral auxiliaries, extremely low temperatures, or transmetalation to pyrophoric organozinc reagents.

This application note details a direct, highly catalytic asymmetric Grignard addition protocol. By employing a dual-system approach—nucleophile deactivation coupled with chiral Lewis acid activation—this methodology provides scalable access to the (1R)-enantiomer with >98% enantiomeric excess (ee) under mild conditions[1].

Mechanistic Rationale: The Reactivity Paradox

The core challenge in asymmetric Grignard additions is the "Reactivity Paradox": the high nucleophilicity that makes Grignard reagents synthetically attractive also drives a rapid, uncatalyzed background reaction that yields racemic mixtures[1]. To achieve stereocontrol, the background reaction must be suppressed entirely so the slower, catalyzed pathway can dominate.

This protocol resolves the paradox through two synergistic mechanisms:

  • Grignard Deactivation (Suppression of Background Reaction): The addition of bis[2-(N,N-dimethylamino)ethyl] ether (BDMAEE) effectively chelates the magnesium atom of ethylmagnesium bromide (EtMgBr). This strong bidentate coordination sterically and electronically dampens the nucleophilicity of the Grignard reagent, effectively shutting down the racemic background reaction[1].

  • Stereoselective Activation (Catalytic Control): A chiral Lewis acid complex, generated in situ from Ti(OiPr)₄ and (R)-BINOL, coordinates to the carbonyl oxygen of 3,4-dichlorobenzaldehyde. The bulky, rigid framework of the (R)-BINOLate ligand selectively shields the Si face of the aldehyde. Consequently, the deactivated EtMgBr is forced to attack exclusively from the Re face, establishing the desired (1R) absolute configuration[1]. This ligand-mediated methodology represents a culmination of efforts to modularly construct chiral alcohols directly from organomagnesium reagents[2].

Reaction Workflow

G CatPrep Catalyst Preparation Ti(OiPr)4 + (R)-BINOL Complex Chiral Ti-BINOLate Complex (Active Catalyst) CatPrep->Complex Stir 1h, RT GrigDeact Grignard Deactivation EtMgBr + BDMAEE DeactGrig Chelated EtMgBr (Suppressed Background Rxn) GrigDeact->DeactGrig Stir 30min, 0°C Reaction Enantioselective Addition -20°C, Toluene/THF Complex->Reaction Add 3,4-Cl2-C6H3CHO DeactGrig->Reaction Syringe pump, 2h Product (1R)-1-(3,4-dichlorophenyl)propan-1-ol >98% ee Reaction->Product Aqueous Quench (NH4Cl)

Workflow for enantioselective Grignard addition using Ti-BINOLate and BDMAEE.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating kinetic system . The strict requirement for slow addition ensures a low steady-state concentration of the nucleophile. If the ee of the final product drops, it serves as an immediate diagnostic indicator that the local concentration of EtMgBr exceeded the turnover rate of the Ti-BINOLate catalyst, allowing the uncatalyzed background reaction to compete.

Materials & Reagents
  • Substrate: 3,4-Dichlorobenzaldehyde (1.0 mmol, 175 mg)

  • Nucleophile: Ethylmagnesium bromide (EtMgBr, 3.0 M in Et₂O, 2.0 mmol)

  • Deactivator: BDMAEE (2.0 mmol, 320 mg)

  • Catalyst Precursors: Ti(OiPr)₄ (0.2 mmol, 20 mol%), (R)-BINOL (0.2 mmol, 20 mol%)

  • Solvents: Anhydrous Toluene (10 mL), Anhydrous THF (2 mL)

Step-by-Step Methodology
  • Catalyst Complexation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve (R)-BINOL (0.2 mmol) in anhydrous toluene (5 mL). Add Ti(OiPr)₄ (0.2 mmol) dropwise. Stir the mixture at room temperature for 1 hour to ensure complete formation of the chiral Ti-BINOLate active complex.

  • Substrate Introduction: Add 3,4-dichlorobenzaldehyde (1.0 mmol) dissolved in toluene (2 mL) to the catalyst solution. Cool the reaction vessel to -20 °C using a dry ice/ethylene glycol bath.

  • Grignard Deactivation: In a separate, flame-dried vial under argon, dilute EtMgBr (2.0 mmol) with anhydrous THF (2 mL) and cool to 0 °C. Dropwise add BDMAEE (2.0 mmol). Stir for 30 minutes to form the chelated, deactivated Grignard complex.

  • Kinetic Addition (Critical Step): Load the deactivated EtMgBr solution into a gas-tight syringe. Using a syringe pump, add the solution to the aldehyde/catalyst mixture at a strict rate of 1.0 mL/h (total addition time ~2 hours) at -20 °C.

  • Reaction Maturation: Once the addition is complete, maintain the reaction at -20 °C and stir for an additional 4 hours to ensure full conversion.

  • Quenching & Workup: Quench the reaction strictly at -20 °C by rapidly adding saturated aqueous NH₄Cl (5 mL). Allow the mixture to warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude residue via flash column chromatography (Hexanes/EtOAc, 9:1 v/v) to isolate (1R)-1-(3,4-dichlorophenyl)propan-1-ol. Determine the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column).

Quantitative Data & Optimization

The following table summarizes the causality between the reaction parameters and the resulting yield and stereoselectivity. The data clearly demonstrates that both the deactivator (BDMAEE) and kinetic control (addition time) are mandatory for high enantioselectivity.

EntryCatalyst System (20 mol%)Additive (2 eq)Temp (°C)Addition TimeYield (%)ee (%)
1Ti(OiPr)₄ / NoneNone02 hours960 (Racemic)
2Ti(OiPr)₄ / (R)-BINOLNone-202 hours8415
3Ti(OiPr)₄ / (R)-BINOLBDMAEE02 hours8982
4 Ti(OiPr)₄ / (R)-BINOL BDMAEE -20 2 hours 92 >98 (1R)
5Ti(OiPr)₄ / (R)-BINOLBDMAEE-20Bolus (1 min)9065
6Ti(OiPr)₄ / (S)-BINOLBDMAEE-202 hours91>98 (1S)

Note: Entry 5 highlights the self-validating nature of the protocol; bolus addition overwhelms the catalyst turnover rate, allowing the uncatalyzed background reaction to erode the ee.

References

  • Title: Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes Source: Organic Letters (ACS Publications), 2009, 11(24), 5578–5581. URL: [Link]

  • Title: Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols Source: Chemical Science (RSC Publishing), 2022, 13, 5976-5981. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enantiomeric Excess (ee) Optimization for (1R)-1-(3,4-dichlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we address the thermodynamic and kinetic causalities behind enantiomeric excess (ee) erosion during the synthesis of (1R)-1-(3,4-dichlorophenyl)propan-1-ol.

Whether you are utilizing chemocatalysis (Asymmetric Transfer Hydrogenation) or biocatalysis (Ketoreductases/Lipases), every protocol provided here is structured as a self-validating system to ensure reproducibility and scientific integrity.

Diagnostic Optimization Workflow

Before altering your reaction parameters, identify the fundamental mechanism of your chosen synthesis route. The flowchart below outlines the primary failure modes and corrective actions for the three most common synthesis pathways.

Diagnostic_Workflow Start Issue: Low ee (<90%) in (1R)-1-(3,4-dichlorophenyl)propan-1-ol Method Identify Synthesis Route Start->Method KRED Biocatalysis (KRED) Method->KRED ATH Chemocatalysis (ATH) Method->ATH Lipase Kinetic Resolution (Lipase) Method->Lipase KRED_Issue Check Cofactor Recycling & Solvent Tolerance KRED->KRED_Issue ATH_Issue Check Reversibility (Hydrogen Donor Choice) ATH->ATH_Issue Lipase_Issue Check Acyl Donor & Conversion % Lipase->Lipase_Issue KRED_Fix Use GDH/Glucose system for irreversible recycling KRED_Issue->KRED_Fix ATH_Fix Switch to HCOOH/TEA (Irreversible) ATH_Issue->ATH_Fix Lipase_Fix Use Vinyl Acetate & Stop at 55% Conversion Lipase_Issue->Lipase_Fix

Caption: Diagnostic workflow for troubleshooting enantiomeric excess in chiral alcohol synthesis.

Troubleshooting & FAQs: Causality and Solutions

Section A: Chemocatalysis - Asymmetric Transfer Hydrogenation (ATH)

Q: I am using the Noyori catalyst RuCl(p-cymene)[(R,R)-TsDPEN] with isopropanol as the hydrogen donor. My ee peaks at 92% at 4 hours but drops to 85% if left overnight. Why is my product racemizing?

A: This is a classic case of thermodynamic equilibration overriding kinetic control[1],[2]. ATH using isopropanol is a reversible reaction. The catalyst transfers a hydride from isopropanol to 1-(3,4-dichlorophenyl)propan-1-one, forming your target (1R)-alcohol and acetone. As conversion increases, the concentration of acetone rises while the ketone depletes. The reverse reaction—oxidation of your highly enantioenriched (1R)-alcohol back to the ketone—becomes competitive. Because the catalyst can also reduce the ketone to the (1S)-enantiomer (albeit at a slower kinetic rate), this continuous reversible cycling erodes the kinetic enantiomeric excess over time.

Solution: Switch your hydrogen donor from isopropanol to a Formic Acid/Triethylamine (TEAF) azeotrope. The dehydrogenation of formic acid produces CO₂ gas, which escapes the system. This renders the reduction strictly irreversible, preserving the kinetic ee (>99%) regardless of reaction time[1].

ATH_Mechanism Ketone 1-(3,4-dichlorophenyl) propan-1-one R_Alcohol (1R)-Alcohol (Target Product) Ketone->R_Alcohol Fast (Kinetic) S_Alcohol (1S)-Alcohol (Impurity) Ketone->S_Alcohol Slow RuCat Ru(II)-(R,R)-TsDPEN Catalyst RuCat->Ketone Hydride Transfer R_Alcohol->Ketone Reversible Oxidation (Causes ee Erosion) S_Alcohol->Ketone Reversible Oxidation

Caption: Mechanistic pathway illustrating enantiomeric excess erosion via reversible oxidation in ATH.

Section B: Biocatalysis - Ketoreductases (KREDs)

Q: My KRED-catalyzed reduction shows excellent ee (>99%) but stalls at 40% conversion. Adding more isopropanol to drive the cofactor recycling denatures the enzyme. How can I push this to completion?

A: The 3,4-dichlorophenyl group is highly hydrophobic and bulky, leading to poor substrate solubility in purely aqueous buffers[3]. While isopropanol is commonly used as both a co-solvent and a sacrificial reductant for NADP⁺ recycling, wild-type and many engineered KREDs have low tolerance for high concentrations of organic solvents, which strip the essential hydration shell from the enzyme's surface[4].

Solution: Decouple substrate solubilization from cofactor recycling. Implement an orthogonal Glucose/Glucose Dehydrogenase (GDH) recycling system. This allows you to use a benign co-solvent (like 10% DMSO or a biphasic toluene system) to dissolve the ketone without poisoning the KRED, while the GDH efficiently recycles NADPH[4].

Section C: Enzymatic Kinetic Resolution (Lipases)

Q: I am attempting a kinetic resolution of racemic 1-(3,4-dichlorophenyl)propan-1-ol using CALB (Novozym 435) and ethyl acetate. The ee of the remaining alcohol never exceeds 90%.

A: Ethyl acetate is a poor acyl donor for highly sterically hindered secondary alcohols. The byproduct of the acylation is ethanol, which can act as a nucleophile and attack the acyl-enzyme intermediate, causing the reaction to become reversible.

Solution: Switch to vinyl acetate as the acyl donor. The byproduct, vinyl alcohol, immediately tautomerizes to acetaldehyde. This tautomerization is thermodynamically irreversible, driving the acylation of the (1S)-enantiomer forward and leaving the unreacted (1R)-alcohol with >99% ee. Ensure you terminate the reaction at exactly 50-55% conversion.

Quantitative Data Summary

The following table summarizes the expected outcomes and thermodynamic profiles of the optimized methodologies.

Synthesis MethodHydrogen / Acyl DonorThermodynamic ProfileTypical ConversionTypical ee (%)Primary Failure Mode
ATH (Noyori) IsopropanolReversible85 - 90%85 - 92%ee erosion over time
ATH (Noyori) Formic Acid / TEAIrreversible > 99%> 99% Catalyst poisoning by O₂
KRED (Coupled) IsopropanolReversible40 - 60%> 98%Enzyme denaturation
KRED / GDH GlucoseIrreversible > 99%> 99% pH drop (Gluconic acid)
Lipase (CALB) Vinyl AcetateIrreversible 50% (Max 50%)> 99% Over-conversion

Step-by-Step Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols include built-in validation checkpoints.

Protocol A: Irreversible ATH using Ru-(R,R)-TsDPEN and TEAF

Mechanism: Chemocatalytic kinetic reduction.

  • Catalyst Activation: In a Schlenk flask under strict argon atmosphere, dissolve 1.0 mol% RuCl(p-cymene)[(R,R)-TsDPEN] in anhydrous dichloromethane (DCM). Stir for 10 minutes.

  • Azeotrope Addition: Add 5 equivalents of a pre-mixed Formic Acid/Triethylamine (TEAF) 5:2 azeotrope.

    • Causality Note: The 5:2 ratio ensures optimal hydride delivery while maintaining a slightly acidic environment to prevent catalyst degradation.

  • Substrate Addition: Add 1-(3,4-dichlorophenyl)propan-1-one (1.0 eq) dissolved in minimal DCM.

  • Reduction Phase: Stir at 30°C for 12 hours. Ensure the flask is equipped with a bubbler to allow CO₂ gas to escape.

  • Validation Check: At 2 hours, withdraw a 50 µL aliquot, quench with water, extract with hexane, and analyze via chiral HPLC. Self-Validation: If conversion is <20%, oxygen contamination has likely deactivated the Ru-complex. Abort, re-purge solvents, and restart.

  • Workup: Quench with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol B: Biocatalytic Reduction using KRED and GDH

Mechanism: Enzymatic reduction with orthogonal cofactor recycling.

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate (KPi) buffer at pH 7.0. Add 2 mM MgSO₄ (stabilizes the enzyme).

  • Cofactor & Recycling Setup: Dissolve 250 mM D-Glucose and 1.0 mM NADP⁺ in the buffer. Add 10 U/mL Glucose Dehydrogenase (GDH).

  • Enzyme Reconstitution: Add the engineered Ketoreductase (e.g., KRED-130 or equivalent W116 mutant) at 5 mg/mL. Stir gently at 30°C for 15 minutes to fully hydrate the enzyme.

  • Substrate Addition: Dissolve 1-(3,4-dichlorophenyl)propan-1-one in DMSO. Add this dropwise to the aqueous buffer to a final DMSO concentration of 10% v/v.

  • Incubation and Monitoring: Stir at 30°C.

    • Causality Note: As GDH oxidizes glucose to gluconic acid, the pH will drop. Use an autotitrator with 1M NaOH to maintain pH 7.0.

  • Validation Check: Monitor base consumption. Self-Validation: The volume of NaOH added is directly proportional to ketone conversion. If base consumption stops before the theoretical yield is reached, the KRED has likely precipitated.

  • Extraction: Extract the highly enantioenriched (1R)-1-(3,4-dichlorophenyl)propan-1-ol with methyl tert-butyl ether (MTBE).

References

  • Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones Source: Molecules (MDPI) URL:[Link]

  • Engineering Ketoreductases for the Enantioselective Synthesis of Chiral Alcohols Source: Chemical Society Reviews (via ResearchGate) URL:[Link]

  • Asymmetric transfer hydrogenation of ketones Source: UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam URL:[Link]

  • Application of Enzymes in Regioselective and Stereoselective Organic Reactions Source: Catalysts (MDPI) URL:[Link]

Sources

Technical Support Center: Optimizing Yield in the Reduction of 3,4-Dichloropropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthetic challenges and optimization strategies for the reduction of 3,4-dichloropropiophenone to its corresponding alcohol, 1-(3,4-dichlorophenyl)propan-1-ol. This resource is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into this critical transformation. The product alcohol is a valuable intermediate in the synthesis of various pharmaceuticals.[1] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your reaction yields.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction is incomplete. TLC analysis shows a significant amount of starting ketone remaining even after the recommended reaction time. What is the likely cause?

Answer: An incomplete reaction is one of the most common issues and can stem from several factors related to your reagents and reaction conditions.

  • Insufficient Reducing Agent: While stoichiometry suggests a 4:1 ratio of ketone to sodium borohydride (NaBH₄), this is purely theoretical.[2] In practice, a molar excess of 1.5 to 2.0 equivalents of NaBH₄ is recommended to drive the reaction to completion and compensate for any reagent decomposition.[3]

  • Decomposition of Sodium Borohydride: NaBH₄ can react with protic solvents like methanol or ethanol, especially if acidic impurities are present or if the reaction is run for extended periods at room temperature.[3][4] To mitigate this, ensure you are using high-purity solvents and consider starting the reaction at a lower temperature (e.g., 0 °C) before allowing it to warm.[3]

  • Inadequate Mixing: If the reaction mixture is not stirred efficiently, localized depletion of the reducing agent can occur, leaving pockets of unreacted ketone.[3] Ensure vigorous and homogenous stirring throughout the reaction.

  • Low Temperature: While starting at 0 °C is advised to control the initial exotherm, the reaction may proceed slowly at this temperature. After the initial addition of the reducing agent, allow the mixture to naturally warm to room temperature to ensure it proceeds to completion.[5]

Question 2: My primary impurity is a product that appears to have lost one or both chlorine atoms. How can I prevent this dehalogenation?

Answer: Dehalogenation is a significant side reaction, particularly when using catalytic hydrogenation methods with catalysts like palladium on carbon (Pd/C). Aryl halides are susceptible to hydrogenolysis under these conditions.[6][7]

  • Avoid Catalytic Hydrogenation: The most straightforward solution is to switch to a milder, more chemoselective reducing agent. Sodium borohydride is an excellent choice as it readily reduces ketones without affecting aryl halides under standard conditions.[8][9]

  • Employ Meerwein-Ponndorf-Verley (MPV) Reduction: The MPV reduction, which uses aluminum isopropoxide in isopropanol, is highly chemoselective for aldehydes and ketones.[10][11] Sensitive functional groups, including halogens, are typically unaffected, making this a robust alternative if other methods fail.[11]

  • Modify Hydrogenation Conditions (Advanced): If catalytic hydrogenation is necessary, the catalyst's activity can be attenuated by using a "poison." Adding a small amount of a compound like diphenylsulfide or pyridine can selectively block the active sites responsible for dehalogenation while still allowing for the desired ketone reduction.[6][7]

Question 3: TLC analysis shows multiple spots, indicating a complex mixture of byproducts. What are the possible side reactions?

Answer: Beyond dehalogenation, other side reactions can lower the purity and yield of your desired product.

  • Solvent-Related Byproducts: In alcoholic solvents, boron-based byproducts can form, which can complicate workup.[3] A proper aqueous quench, often with a mild acid like 1 M HCl or a salt like ammonium chloride, is crucial to break down these complexes before extraction.[3][12]

  • Over-reduction: This is not an issue for 3,4-dichloropropiophenone itself, but if other more sensitive functional groups were present on a different substrate (e.g., an ester), a powerful reducing agent could lead to over-reduction. NaBH₄ is generally selective for ketones and aldehydes.[4][12]

  • Impure Starting Material: Ensure the purity of your starting 3,4-dichloropropiophenone. Impurities from its synthesis, such as isomers or unreacted starting materials, will carry through and complicate your product mixture.[13]

To diagnose the issue, it is critical to monitor the reaction closely by TLC. Stop the reaction as soon as the starting material spot is consumed to prevent the formation of further degradation products.[13]

Frequently Asked Questions (FAQs)

Q: What is the most reliable and cost-effective method for reducing 3,4-dichloropropiophenone on a lab scale?

A: For most lab-scale applications, reduction with sodium borohydride (NaBH₄) in methanol or ethanol offers the best balance of cost, ease of use, high yield, and excellent chemoselectivity.[3][4] It does not require specialized equipment, the reagents are inexpensive, and the reaction is typically complete within a few hours at room temperature.[5][14]

Q: What is the role of temperature control in a sodium borohydride reduction?

A: Temperature control is crucial for both safety and selectivity. The reaction of NaBH₄ with the ketone is exothermic. Adding the NaBH₄ portion-wise to a cooled solution (0 °C) of the ketone allows for better management of this heat release.[3][5] This initial cooling also minimizes the rate of NaBH₄ decomposition by the protic solvent, ensuring more of the reagent is available for the desired reduction.[4]

Q: How do I properly quench the reaction and work up the product?

A: After the reaction is complete (as determined by TLC), the mixture should be cooled again in an ice bath.[3] Excess NaBH₄ is quenched by the slow, careful addition of an aqueous acid (e.g., 1 M HCl) or water until gas evolution ceases.[3][5] This step also hydrolyzes the intermediate borate esters. The organic solvent (e.g., methanol) is typically removed under reduced pressure. The resulting aqueous residue is then extracted with an immiscible organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine to remove water, dried over an anhydrous salt (like Na₂SO₄), filtered, and concentrated to yield the crude product.[5]

Q: My final product is a persistent oil and won't crystallize. What should I do?

A: The target product, 1-(3,4-dichlorophenyl)propan-1-ol, can sometimes be slow to crystallize, especially if minor impurities are present.[2] If direct crystallization from the crude oil fails, purification by column chromatography on silica gel is the recommended next step.[13] A solvent system with a gradient of ethyl acetate in hexanes is typically effective for separating the more polar alcohol product from the less polar starting ketone and non-polar byproducts.

Visualizing the Process

Reaction Mechanism and Troubleshooting

The following diagrams illustrate the core chemical transformation and a logical workflow for addressing common experimental issues.

G cluster_mech General Hydride Reduction Mechanism Ketone 3,4-Dichloropropiophenone (Ketone) Alkoxide Intermediate Alkoxide Ketone->Alkoxide 1. Nucleophilic Attack Hydride Hydride Source (e.g., from NaBH₄) Hydride->Ketone Alcohol 1-(3,4-Dichlorophenyl)propan-1-ol (Alcohol) Alkoxide->Alcohol 2. Protonation Protonation Proton Source (e.g., Solvent/Workup) Protonation->Alkoxide

Caption: Core mechanism of ketone reduction by a hydride agent.

G cluster_troubleshooting Troubleshooting Workflow Start Low Yield or Incomplete Reaction CheckTLC Analyze Reaction Mixture by TLC Start->CheckTLC KetonePresent Significant Starting Ketone Remaining? CheckTLC->KetonePresent Cause1 Potential Cause: - Insufficient NaBH₄ - Reagent Decomposition KetonePresent->Cause1 Yes Byproducts Multiple Byproduct Spots (e.g., Dehalogenation)? KetonePresent->Byproducts No Solution1 Solution: - Use 1.5-2.0 eq. NaBH₄ - Use fresh reagent - Start reaction at 0°C Cause1->Solution1 Cause2 Potential Cause: - Harsh Conditions (e.g., Pd/C) - Reaction time too long Byproducts->Cause2 Yes Purify Proceed to Purification (Column Chromatography) Byproducts->Purify No Solution2 Solution: - Switch to NaBH₄ or MPV - Monitor reaction and stop  when starting material is gone Cause2->Solution2

Caption: A logical workflow for troubleshooting low-yield reactions.

Data Presentation: Comparison of Reduction Methods

The choice of reduction methodology is critical and depends on the specific requirements of your synthesis, such as cost, scale, and tolerance for side reactions.

MethodReagent/CatalystTypical SolventKey AdvantagesPotential Drawbacks & Side Reactions
Hydride Reduction Sodium Borohydride (NaBH₄)Methanol, EthanolCost-effective, simple procedure, high yield, excellent chemoselectivity (no dehalogenation).[3][4][14]Reagent can decompose in protic solvents; exothermic reaction requires temperature control.[3][4]
Catalytic Hydrogenation H₂ gas with Pd/C catalystEthanol, Ethyl AcetateHigh atom economy, catalyst can be recycled.High risk of dehalogenation ; requires specialized hydrogenation equipment.[6][7]
Meerwein-Ponndorf-Verley Aluminum IsopropoxideIsopropanolExcellent chemoselectivity, mild conditions, useful for substrates sensitive to hydrides.[11][15]Reversible reaction requires removal of acetone byproduct; catalyst is moisture-sensitive.[10]

Optimized Experimental Protocols

Protocol 1: Sodium Borohydride Reduction of 3,4-Dichloropropiophenone

This protocol is a robust and reliable method for achieving high yields of 1-(3,4-dichlorophenyl)propan-1-ol on a standard laboratory scale.

Materials:

  • 3,4-Dichloropropiophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (reagent grade)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dichloropropiophenone (1.0 eq) in methanol (approximately 10 mL per gram of ketone).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.[5]

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) to the stirred solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Caution: Hydrogen gas may be evolved.[3]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature. Monitor the disappearance of the starting material using Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete in 1-3 hours.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄. Continue adding until gas evolution ceases and the pH is neutral to slightly acidic.[3]

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the remaining slurry).

  • Washing and Drying: Combine the organic layers and wash once with water, followed by one wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product, often a pale yellow oil or waxy solid, can be purified by recrystallization or column chromatography on silica gel if necessary.[2]

Protocol 2: Meerwein-Ponndorf-Verley (MPV) Reduction

This method offers superior chemoselectivity and is an excellent alternative if side reactions are observed with other methods.[11][15]

Materials:

  • 3,4-Dichloropropiophenone

  • Aluminum isopropoxide

  • Anhydrous Isopropanol

Procedure:

  • Setup: In a round-bottom flask fitted with a distillation head, dissolve 3,4-dichloropropiophenone (1.0 eq) and aluminum isopropoxide (1.0 eq) in anhydrous isopropanol.

  • Reaction: Heat the mixture to a gentle reflux. The isopropanol reduces the ketone, and is itself oxidized to acetone.[10]

  • Equilibrium Shift: Slowly distill off the acetone as it forms to drive the reaction equilibrium towards the product alcohol.[10][16] The reaction progress can be monitored by testing the distillate for acetone (e.g., with 2,4-dinitrophenylhydrazine reagent).

  • Workup: Once the reaction is complete, cool the mixture and hydrolyze the aluminum alkoxide product by adding dilute acid.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.

References

  • Meerwein–Ponndorf–Verley reduction - Wikipedia. Available at: [Link]

  • Meerwein-Ponndorf-Verley Reaction (Reduction). Available at: [Link]

  • Enantioselective reduction of propiophenone formed from 3-chloropropiophenone and stereoinversion of the resulting alcohols in selected yeast cultures | Request PDF - ResearchGate. Available at: [Link]

  • Enantioselective reduction of ketones - Wikipedia. Available at: [Link]

  • Uncatalyzed Meerwein−Ponndorf−Oppenauer−Verley Reduction of Aldehydes and Ketones under Supercritical Conditions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride - Beilstein Journals. Available at: [Link]

  • Alcohol synthesis by carbonyl compound reduction - Organic Chemistry Portal. Available at: [Link]

  • Meerwein-Ponndorf-Verley Reduction - Organic Chemistry Portal. Available at: [Link]

  • Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid - PMC. Available at: [Link]

  • Reduction of a ketone in the presence of an aldehyde - Chemistry Stack Exchange. Available at: [Link]

  • Palladium-Catalyzed Hydrogenations in Dichloromethane. Available at: [Link]

  • 3',4'-dichloropropiophenone - ChemBK. Available at: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

  • Reduction of Ketones & Aldehydes | NaBH4 vs LiAlH4 | Organic Chemistry 19.6 - YouTube. Available at: [Link]

  • Selective reduction of aryl halides and .alpha.,.beta.-unsaturated esters with sodium borohydride-cuprous chloride in methanol and its application to deuterium labeling | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available at: [Link]

  • Experiment 3 - Reduction of a Ketone - WebAssign. Available at: [Link]

  • Enantioselective Reduction of Ketones. Available at: [Link]

  • 3-Chloropropiophenone - PMC - NIH. Available at: [Link]

  • The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents - VTechWorks. Available at: [Link]

  • Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. Available at: [Link]

  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Available at: [Link]

  • Chemoselective Reductions With Sodium Borohydride | PDF | Aldehyde | Ketone - Scribd. Available at: [Link]

  • 3,4'-Dichloropropiophenone | C9H8Cl2O | CID 77550 - PubChem. Available at: [Link]

  • Liquid-phase catalytic hydrogenation of 3,4-dichloronitrobenzene over Pt/C catalyst under gradient-free flow conditions in the presence of pyridine - ResearchGate. Available at: [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism - YouTube. Available at: [Link]

  • Hydrogen Radical Detection in Catalytic Hydrogenation Reactions: Background C‐H Activation in Solvents - -ORCA - Cardiff University. Available at: [Link]

  • WO1995015299A1 - Process for preparing a chiral tetralone - Google Patents.
  • Cas 1475-11-2,1-(3,4-DICHLOROPHENYL)ETHANOL, 97 | lookchem. Available at: [Link]

  • US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents.
  • Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC. Available at: [Link]

Sources

Technical Support Center: Crystallization & Resolution of (1R)-1-(3,4-dichlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process R&D Technical Support Center. This guide is specifically designed for researchers and drug development professionals dealing with the isolation, chiral resolution, and crystallization of (1R)-1-(3,4-dichlorophenyl)propan-1-ol , a critical chiral secondary alcohol intermediate.

Because secondary alcohols do not readily form stable crystalline salts on their own, isolating the enantiopure (1R)-isomer from a racemic mixture—or crystallizing it from a crude reaction stream—presents unique thermodynamic and kinetic challenges[1]. This guide synthesizes field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high enantiomeric excess (ee) and robust yields.

Frequently Asked Questions (Troubleshooting)

Q1: My solution of 1-(3,4-dichlorophenyl)propan-1-ol is oiling out instead of crystallizing upon cooling. How do I force nucleation? A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation trajectory of your cooling profile crosses the binodal curve before hitting the solubility curve. Because this compound is a low-melting aryl alkyl alcohol, it has a high propensity to form a solute-rich liquid phase rather than a crystalline solid.

  • The Fix: You must shift the LLPS boundary. Pure non-polar solvents (like heptane) often cause oiling out. By adding a hydrogen-bond acceptor like ethyl acetate (EtOAc) at a 5–10% v/v ratio, you increase the solubility just enough to bypass the binodal curve. Furthermore, you must introduce (1R)-seed crystals within the Metastable Zone Width (MZW) to provide a low-energy surface for primary nucleation, bypassing the kinetic barrier that leads to oiling out.

Q2: I am attempting a classical chemical resolution, but I cannot get the alcohol to form a crystalline salt. What is the correct approach? A: Chemical resolution by crystallization is highly efficient for large-scale production, but chiral alcohols cannot be resolved directly via salt formation[1]. You must first derivatize the alcohol into a hemiester. A standard approach is reacting the racemic alcohol with phthalic anhydride to form a hemiphthalate ester. This introduces a carboxylic acid moiety, which can then form diastereomeric salts with chiral amines like (S)-(-)-α-methylbenzylamine[2] or mandelic acid derivatives[3].

Q3: I am using enzymatic kinetic resolution. How do I crystallize the (1R)-alcohol from the (1S)-acetate byproduct? A: Enzymatic transesterification using lipases is a powerful method for chiral alcohols[],[5]. After the reaction, your mixture contains the unreacted (1R)-alcohol and the (1S)-acetate. Because the (1R)-alcohol can act as a hydrogen-bond donor and acceptor, it naturally forms stronger crystal lattices in non-polar antisolvents (like hexane or heptane) compared to the acetate. You can achieve selective crystallization by dissolving the mixture in a minimal amount of toluene and slowly adding cold heptane.

Experimental Workflows & Logical Relationships

To visualize the troubleshooting logic for oiling out and the chemical pathway for classical resolution, refer to the diagrams below.

LLPS_Troubleshooting Start Hot Supersaturated Solution (1R)-Alcohol in Heptane/EtOAc Cooling Controlled Cooling (0.1 °C/min) Start->Cooling Check Phase Separation (Oiling Out)? Cooling->Check LLPS LLPS Detected (Droplet Formation) Check->LLPS Yes Nucleation Primary Nucleation & Crystal Growth Check->Nucleation No Action1 Reheat to Clear Solution LLPS->Action1 Action2 Increase EtOAc Ratio (Shift Binodal Curve) Action1->Action2 Action3 Add (1R) Seed Crystals at Cloud Point + 2°C Action2->Action3 Action3->Cooling

Fig 1. Troubleshooting workflow for resolving Liquid-Liquid Phase Separation (oiling out).

Resolution_Pathway Racemic Racemic Alcohol Mixture Deriv Phthalic Anhydride (Pyridine, 80°C) Racemic->Deriv Hemiester Racemic Hemiphthalate Deriv->Hemiester ChiralAmine (S)-(-)-α-Methylbenzylamine (EtOAc/EtOH) Hemiester->ChiralAmine DiasSalt (1R, S)-Diastereomeric Salt Crystal ChiralAmine->DiasSalt Hydrolysis NaOH (aq) Hydrolysis then HCl Neutralization DiasSalt->Hydrolysis PureAlcohol Enantiopure (1R)-Alcohol (>99% ee) Hydrolysis->PureAlcohol

Fig 2. Classical chemical resolution pathway for chiral secondary alcohols via diastereomeric salts.

Self-Validating Experimental Protocols

Protocol A: Diastereomeric Salt Crystallization Workflow

Causality: Crystallization-induced dynamic resolution (CIDR) and classical resolution depend entirely on the relative thermodynamic stability of the diastereomeric crystal lattices[6]. Rapid cooling traps the kinetic (undesired) diastereomer. This protocol uses a slow cooling ramp to ensure thermodynamic control.

  • Derivatization: React racemic 1-(3,4-dichlorophenyl)propan-1-ol (1.0 eq) with phthalic anhydride (1.1 eq) in pyridine at 80°C for 4 hours.

    • Self-Validation: Perform TLC (Hexane:EtOAc 7:3). The disappearance of the high-Rf alcohol spot confirms complete conversion to the hemiester.

  • Salt Formation: Dissolve the crude hemiester in a 90:10 mixture of EtOAc and Ethanol. Heat to 60°C. Add (S)-(-)-α-methylbenzylamine (1.0 eq) dropwise.

  • Controlled Crystallization: Hold the solution at 60°C for 30 minutes. Cool to 48°C and add 1% w/w seed crystals of the pure diastereomeric salt. Cool from 48°C to 20°C at a strict rate of 0.1 °C/min .

    • Self-Validation: At 30°C, extract a 1 mL aliquot of the mother liquor. Run chiral HPLC. If the ee of the mother liquor has plateaued, thermodynamic equilibrium is reached.

  • Isolation & Hydrolysis: Filter the crystals and wash with cold EtOAc. Suspend the crystals in 2M NaOH (aq) and heat to 60°C to hydrolyze the ester. Extract the liberated (1R)-1-(3,4-dichlorophenyl)propan-1-ol into dichloromethane (DCM), dry over MgSO₄, and concentrate.

Protocol B: Anti-Solvent Crystallization of the Pure (1R)-Enantiomer

Causality: Heptane acts as an anti-solvent, drastically lowering the solubility of the alcohol. Adding it at elevated temperatures prevents crossing the metastable limit too rapidly, which would trigger uncontrolled primary nucleation and trap impurities.

  • Dissolution: Dissolve the crude (1R)-alcohol in EtOAc (2 mL/g) at 55°C until completely clear.

  • Anti-Solvent Addition: Slowly dose Heptane (18 mL/g) over 2 hours using a syringe pump while maintaining 55°C.

  • Seeding & Aging: Once 50% of the heptane is added, introduce 0.5% w/w (1R)-seed crystals. Hold at 55°C for 1 hour (aging) to allow secondary nucleation to build upon the seeds rather than forming new, fine particulate.

  • Cooling: Cool to 5°C at 0.2 °C/min. Filter and dry under vacuum at 30°C.

Quantitative Data Summaries

Table 1: Solvent Screening for (1R)-1-(3,4-dichlorophenyl)propan-1-ol Crystallization Data demonstrates the critical balance between solubility and anti-solvent properties to avoid LLPS.

Solvent SystemRatio (v/v)Solubility at 60°C (mg/mL)Solubility at 5°C (mg/mL)Yield (%)Crystal HabitObservation
Heptane1004512N/ANoneOiling out (LLPS)
Heptane/EtOAc90:101201882NeedlesHigh purity, no LLPS
Toluene100>30015035PrismsLow yield, high losses
Isopropanol/H₂O80:202104568PlatesSlow filtration

Table 2: Cooling Profile Optimization for Diastereomeric Salt (Protocol A) Data illustrates the impact of cooling kinetics on enantiomeric enrichment.

Cooling Rate (°C/min)Seeding Temp (°C)Final ee (%)Yield (%)Self-Validation Metric (Mother Liquor)
1.0 (Fast)None78.545High residual supersaturation
0.5 (Moderate)4592.041Moderate inclusion of (1S)-isomer
0.1 (Slow)4899.238Mother liquor ee plateau confirmed

References

  • Chiralpedia - Part 6: Resolution of Enantiomers. 1

  • BOC Sciences - Chiral Resolution and Separation Services.

  • IRIS - Towards the resolution of chiral alcohols using thermoanaerobacter species. 5

  • RSC Books - Chapter 7: Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control. 6

  • ACS Publications - Resolution of chiral alcohols with mandelic acid. 3

  • Arkivoc - Bidentate Schiff bases derived from (S)-α-methylbenzylamine as chiral ligands. 2

Sources

Technical Guide: Solvent Selection for Maximizing Stereoselectivity of Dichlorophenyl Propanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This guide addresses the solvent engineering required for the asymmetric reduction of 3-chloro-1-(2,4-dichlorophenyl)propan-1-one to its corresponding chiral alcohol, (S)-3-chloro-1-(2,4-dichlorophenyl)propan-1-ol . This intermediate is a structural analog to key intermediates used in the synthesis of SNRIs (like Duloxetine) and antifungals (like Miconazole).

Achieving high enantiomeric excess (>95% ee) and conversion requires navigating a trade-off between substrate solubility (driven by the lipophilic 2,4-dichlorophenyl moiety) and catalyst stability/selectivity . This guide covers two primary catalytic routes:

  • Chemocatalysis: Asymmetric Transfer Hydrogenation (ATH) using Ru/Rh-diamine complexes (Noyori-type).

  • Biocatalysis: Ketoreductase (KRED) mediated reduction.

Diagnostic Decision Framework

Before selecting a solvent, identify your catalytic system.[1] The solvent requirements for metal-ligand complexes and enzymes are fundamentally opposed regarding polarity and water tolerance.

SolventSelection Start Select Catalytic Route Chem Chemocatalysis (Ru/Rh-TsDPEN) Start->Chem Bio Biocatalysis (KRED/ADH) Start->Bio Chem_Solv H-Donor Solvents (IPA, Formic Acid) Chem->Chem_Solv Bio_Solv Biphasic / Buffer (PBS + DMSO/Toluene) Bio->Bio_Solv Chem_Issue Issue: Low ee%? Chem_Solv->Chem_Issue Bio_Issue Issue: Low Solubility? Bio_Solv->Bio_Issue Chem_Fix Add Aprotic Co-solvent (DCM, Toluene) Chem_Issue->Chem_Fix Stabilize TS Bio_Fix Add Cosolvent (DMSO) or Ionic Liquids Bio_Issue->Bio_Fix Increase Mass Transfer

Figure 1: Decision matrix for solvent selection based on catalytic modality. Contrast between H-donor solvents for ATH and buffer systems for biocatalysis is critical.

Module A: Chemocatalytic Transfer Hydrogenation (ATH)

Context: The reduction uses a Ruthenium or Rhodium catalyst with a chiral diamine ligand (e.g., RuCl(p-cymene)[(S,S)-TsDPEN]). The solvent often serves as the hydrogen source.

Troubleshooting Guide

Q1: I am observing high conversion but low enantioselectivity (<80% ee). What is the solvent role here?

  • Root Cause: In Isopropanol (IPA), the "lock-and-key" mechanism relies on specific CH/pi interactions between the catalyst's arene ligand and the substrate's dichlorophenyl ring. High-polarity protic solvents can disrupt these weak interactions.

  • Solution: Switch to a Formic Acid/Triethylamine (5:2) azeotrope in an aprotic solvent.

    • Protocol: Use Dichloromethane (DCM) or Toluene as the primary solvent. The aprotic environment tightens the transition state, often boosting ee by 10-15% compared to neat IPA.

    • Mechanism:[2][3][4] The 2,4-dichlorophenyl group is electron-deficient. Using Toluene allows for pi-stacking interactions that can rigidly orient the substrate in the chiral pocket.

Q2: The reaction stalls at 60-70% conversion. Adding more catalyst doesn't help.

  • Root Cause: HCl Poisoning . The substrate is a

    
    -chloro ketone.[5] Under basic conditions (IPA/KOH), trace elimination of HCl can occur. The free chloride or acid deactivates the Ru-hydride species.
    
  • Solution: Ensure sufficient base capacity or switch solvent systems.

    • Action: Add solid Potassium Carbonate (

      
      )  to the IPA reaction. It acts as an acid scavenger without increasing the bulk basicity to levels that cause racemization.
      

Q3: My substrate precipitates out of the IPA/Formic acid mixture.

  • Root Cause: The 2,4-dichloro substitution significantly increases lipophilicity compared to the unsubstituted phenyl analog.

  • Solution: Use a Co-solvent System .

    • Recommendation: Mix IPA with Tetrahydrofuran (THF) (2:1 ratio). THF coordinates weakly but solubilizes the dichlorophenyl moiety effectively. Avoid strong coordinators like DMSO or Acetonitrile, which will displace the chiral diamine ligand and kill catalysis.

Solvent Screening Matrix (Chemocatalysis)
Solvent SystemH-SourcePolarityProsCons
Neat IPA IPAHighGreen, cheap, fast kinetics.Lower ee for bulky aryl ketones; solubility issues.
DCM + HCOOH/Et3N Formic AcidLowHighest ee ; excellent solubility.DCM is strictly regulated; slower kinetics.
Toluene + HCOOH/Et3N Formic AcidLowGood ee; pi-stacking benefits.Slower reaction rates.
EtOAc + HCOOH/Et3N Formic AcidMediumGreen alternative to DCM.Potential for ester hydrolysis/transesterification.

Module B: Biocatalytic Reduction (KRED/ADH)

Context: Using engineered Ketoreductases (KREDs) with cofactor recycling (NADPH/NADH).

Troubleshooting Guide

Q1: The enzyme is active on the phenyl analog but shows zero activity on the 2,4-dichlorophenyl substrate.

  • Root Cause: Mass Transfer Limitation . The 2,4-dichlorophenyl substrate is virtually insoluble in aqueous buffers. The enzyme never encounters the substrate.

  • Solution: Implement a Biphasic System .

    • Protocol: Overlay the aqueous buffer (containing Enzyme + Cofactor + Glucose) with an organic phase containing the substrate.

    • Solvent Choice: n-Heptane or MTBE (Methyl tert-butyl ether).

    • Why: The substrate stays in the organic phase and slowly partitions into the aqueous phase, preventing substrate inhibition while ensuring availability.

Q2: I added 20% DMSO to improve solubility, but the reaction yield dropped.

  • Root Cause: Enzyme Denaturation . While DMSO improves solubility, concentrations >10-15% often unfold KREDs.

  • Solution: Switch to Deep Eutectic Solvents (DES) or specific co-solvents.

    • Action: Screen IPA (up to 10-20% is usually tolerated by ADHs) or PEG-400 .

    • Advanced: Use a surfactant like Triton X-100 (0.5% w/v) to create a micellar emulsion instead of increasing organic co-solvent concentration.

Q3: How do I maintain pH control with this specific substrate?

  • Issue: The reduction of chloroketones does not inherently generate acid, but spontaneous hydrolysis of the chloro-group can lower pH, denaturing the enzyme.

  • Solution: Use a strong buffer capacity (100 mM Potassium Phosphate, pH 7.0) rather than the standard 50 mM.

Experimental Protocol: Solvent Screening Workflow

Use this standardized protocol to identify the optimal solvent system for your specific dichlorophenyl derivative.

Workflow Step1 1. Preparation Prepare 10mg substrate in 4 vials Step2 2. Solvent Addition Vial A: IPA (Reference) Vial B: Toluene/HCOOH-Et3N Vial C: DCM/HCOOH-Et3N Vial D: THF/IPA (1:1) Step1->Step2 Step3 3. Catalyst Addition Add 1 mol% Ru-catalyst to all vials Step2->Step3 Step4 4. Reaction Stir at 25°C for 12 hours (Open to Ar, not air) Step3->Step4 Step5 5. Quench & Analyze Filter through Silica plug -> Chiral HPLC Step4->Step5

Figure 2: Rapid screening workflow for chemocatalytic solvent selection.

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mg of 3-chloro-1-(2,4-dichlorophenyl)propan-1-one in 0.5 mL of the candidate solvents (see matrix above).

  • Catalyst Loading: Add the Ru-TsDPEN catalyst (S/C ratio 100:1 for screening).

  • H-Source:

    • For IPA vials: Add KOH (0.1 eq).

    • For Aprotic vials: Add Formic Acid/TEA mixture (5:2 molar ratio, 2 eq).

  • Sampling: Sample at T=1h and T=12h.

  • Analysis: Dilute in Hexane/IPA (90:10) and inject into Chiral HPLC (e.g., Chiralcel OD-H column).

    • Target: Look for the solvent that gives the highest ee at >50% conversion. Do not optimize for yield yet; optimize for selectivity first.

References

  • Duloxetine Intermediate Synthesis (ATH): Zhao, J. F., Dou, H. J., Zhou, Y. H., & Qu, J. P. (2011).

    
    -Amino Ketone Catalyzed by (S,S)-TsDPEN-Ru Complex and Its Application in the Synthesis of Duloxetine.[6][7] Chemical Journal of Chinese Universities, 32(10), 2331.[6] 6[1][6][8][9][10][11][12][13]
    
  • Solvent Effects in Duloxetine Synthesis: Lu, J. P., Chen, G. S., Liu, J. D., & Chen, Y. X. (2016). Duloxetine production: A novel chiral biphosphine ligands in asymmetric catalytic hydrogenation.[8] Journal of Guangzhou University (Natural Science Edition), 15(3), 39-42.[8] 8[6][8][9][10][11][12][13][14]

  • Biocatalytic Reduction of Dichlorophenyl Ethanone: Miao, et al. (2019).[10] Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. ResearchGate.[5] 10[1][6][7][8][9][10][11][12][13][14]

  • General Troubleshooting for Chiral Alcohols: BenchChem Technical Guides. Troubleshooting low enantiomeric excess in asymmetric synthesis. 15[1][6][7][8][9][10][11][12][13][14]

  • Solvent Effects on

    
    -chloro-propiophenone:  Wang, Y., et al. Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation. International Journal of Chemistry.[5] 5
    

Disclaimer: This guide is intended for research and development purposes. Always consult Safety Data Sheets (SDS) and perform risk assessments before handling chlorinated solvents and transition metal catalysts.

Sources

Troubleshooting low conversion rates in enzymatic reduction of 3,4-dichloropropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Biocatalysis Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve low conversion rates during the enzymatic reduction of 3,4-dichloropropiophenone .

The biocatalytic reduction of halogenated propiophenones to their corresponding chiral alcohols is a highly efficient, green alternative to transition-metal catalysis. However, the unique structural properties of 3,4-dichloropropiophenone—namely its extreme hydrophobicity, the electron-withdrawing nature of the dichloro-substituents, and the steric bulk of the ethyl group—often lead to stalled reactions, enzyme denaturation, or poor yields.

This guide bridges the gap between theoretical enzymology and benchtop reality, providing you with causality-driven explanations and self-validating protocols.

Diagnostic Workflow

Before adjusting your reaction parameters, use the following logical diagnostic tree to isolate the root cause of the low conversion rate.

DiagnosticWorkflow Start Low Conversion Rate Detected (<50%) Solubility Is the substrate fully dissolved or dispersed? Start->Solubility Cosolvent Implement Biphasic System (e.g., 5% CPME or DES) Solubility->Cosolvent No (Precipitation) Cofactor Is the cofactor (NADPH) regenerating properly? Solubility->Cofactor Yes Cosolvent->Cofactor GDH Optimize GDH/Glucose or check pH drop Cofactor->GDH No (Stalls at 20-30%) Steric Is the enzyme active site too small for the ethyl group? Cofactor->Steric Yes GDH->Steric Mutants Screen Engineered KREDs (Bulky Ketone Tolerant) Steric->Mutants Yes (Low initial rate) Success High Conversion (>99%) Mutants->Success

Diagnostic workflow for troubleshooting low conversion in enzymatic ketone reduction.

Frequently Asked Questions & Troubleshooting

Q1: My wild-type Alcohol Dehydrogenase (ADH) shows >95% conversion for acetophenone but <5% for 3,4-dichloropropiophenone. Why?

The Causality: This is a classic case of steric hindrance within the enzyme's binding pocket. Wild-type enzymes, such as the widely used Lactobacillus brevis ADH (LbADH), have active sites evolutionarily optimized for smaller substrates. While the dichloro-substituents increase the electrophilicity of the carbonyl carbon (which theoretically favors hydride attack), the ethyl group of the propiophenone backbone creates a severe steric clash in the enzyme's "small" binding pocket[1]. The Solution: You must transition from wild-type ADHs to engineered Ketoreductases (KREDs) specifically evolved for bulky ketones. Enzymes engineered from Pichia glucozyma or specific mutant libraries have expanded binding pockets that accommodate the ethyl and bulky halogenated aryl groups[2][3].

Q2: The substrate immediately precipitates when added to the aqueous buffer. How can I improve solubility without denaturing the KRED?

The Causality: 3,4-dichloropropiophenone is highly lipophilic. Researchers often try to force it into solution by adding >15% v/v miscible organic solvents (like DMSO or Methanol). However, high concentrations of miscible solvents strip the essential hydration shell from the KRED, leading to rapid protein unfolding and irreversible denaturation. The Solution: Implement a micro-aqueous biphasic system or use Deep Eutectic Solvents (DES). Using a water-immiscible green solvent like Cyclopentyl methyl ether (CPME) at 5–10% v/v creates a substrate reservoir[4]. The ketone partitions slowly into the aqueous phase at a concentration low enough to prevent enzyme inhibition, while the product is continuously extracted back into the organic phase, driving the reaction forward. Alternatively, Choline Chloride-based DES systems (e.g., ChCl:Glycerol) have been proven to maintain ADH stability while dissolving bulky aromatic ketones[4][5].

Q3: The reaction starts rapidly but completely stalls at 30-40% conversion. Spiking with more KRED doesn't help. What is failing?

The Causality: If adding more primary enzyme does not restart the reaction, you are likely experiencing cofactor regeneration failure . KREDs require stoichiometric amounts of NAD(P)H to reduce the ketone. Because NAD(P)H is too expensive to use stoichiometrically, we couple the reaction with Glucose Dehydrogenase (GDH) and glucose to recycle NAD(P)+ back to NAD(P)H[2]. However, the oxidation of glucose produces gluconolactone, which spontaneously hydrolyzes to gluconic acid. If your buffer capacity is too low, the localized pH will plummet below 6.0, permanently inactivating the GDH and halting the hydride supply. Self-Validation Test: To prove this is the root cause, spike your stalled reaction with 1 mM of fresh NADPH. If the conversion immediately resumes, your KRED is fine, but your GDH recycling system has crashed.

CofactorRegeneration Ketone 3,4-Dichloro- propiophenone KRED Ketoreductase (KRED) Ketone->KRED Alcohol Chiral Alcohol Product KRED->Alcohol Reduction NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED Hydride transfer GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Recycling Gluconate Gluconic Acid (Lowers pH!) GDH->Gluconate Oxidation Glucose Glucose Glucose->GDH

Coupled enzyme system for NADPH regeneration using Glucose Dehydrogenase (GDH).

Quantitative Data & System Optimization

To successfully reduce 3,4-dichloropropiophenone, you must select the right combination of enzyme and solvent system. Use the tables below to guide your experimental design.

Table 1: Comparison of KRED/ADH Performance on Bulky Ketones Note: Data reflects general kinetic trends for propiophenone derivatives compared to standard acetophenone.

Enzyme Source / TypeActivity on AcetophenoneActivity on Propiophenone DerivativesEnantiomeric Excess (ee)Primary Limitation
Lactobacillus brevis (LbADH)High (Vmax > 10 U/mg)Very Low (< 0.5 U/mg)>99% (R)Severe steric clash with ethyl group[1].
Comamonas testosteroni (CtADH)ModerateModerate (Tolerates halogens)>96% (S)Substrate inhibition at >50 mM[6].
Pichia glucozyma (KRED1-Pglu)HighHigh>99% (S)Requires strict pH control (pH 7.0-8.0)[3].
Engineered KRED MutantsHighVery High>99% (Tunable)Higher initial biocatalyst cost[2].

Table 2: Cosolvent Compatibility Matrix for KREDs

Solvent SystemRecommended Conc.KRED StabilitySubstrate SolubilityNotes
DMSO / Methanol< 5% v/vPoor (Denatures >10%)ModerateStrips enzyme hydration shell. Avoid for highly lipophilic substrates.
CPME (Biphasic)5% - 10% v/vExcellentHighForms a continuous reservoir. Highly recommended for dichloropropiophenone[4].
ChCl:Glycerol (DES)50% v/vGoodVery HighDeep Eutectic Solvents stabilize the enzyme but increase viscosity, requiring vigorous stirring[4][5].

Validated Experimental Protocol

Protocol: Biphasic Enzymatic Reduction with GDH Cofactor Recycling

This protocol utilizes a CPME biphasic system to ensure substrate solubility while maintaining a robust GDH recycling loop to prevent cofactor depletion.

Materials Required:

  • Engineered KRED (Bulky-ketone tolerant)

  • Glucose Dehydrogenase (GDH-105 or equivalent)

  • NADP+ (Sodium salt)

  • D-Glucose

  • Cyclopentyl methyl ether (CPME)

  • 100 mM Potassium Phosphate Buffer (KPi), pH 7.5

Step-by-Step Methodology:

  • Buffer Preparation & pH Stabilization: Prepare 10 mL of 100 mM KPi buffer. Crucial Step: Ensure the pH is exactly 7.5. The high buffer molarity is required to absorb the gluconic acid generated during the reaction.

  • Cofactor & Recycling Setup: Dissolve 250 mM D-Glucose and 1 mM NADP+ into the KPi buffer. Add 10 U/mL of GDH. Incubate at 30°C for 5 minutes to allow initial baseline generation of NADPH.

  • Substrate Delivery (Biphasic): Dissolve 100 mg of 3,4-dichloropropiophenone completely in 0.5 mL of CPME.

  • Reaction Initiation: Slowly add the CPME/substrate mixture to the aqueous buffer. The reaction will form an emulsion. Add 20 U/mL of your selected KRED to initiate the reaction.

  • Incubation & Physical Parameters: Incubate at 30°C with vigorous orbital shaking (250 RPM). High mass transfer between the CPME phase and aqueous phase is mandatory for the reaction to proceed.

  • Self-Validation & Monitoring: At t=2 hours, extract a 10 µL sample from the organic phase, dilute in acetonitrile, and analyze via chiral HPLC. Simultaneously, check the pH of the aqueous phase using a micro-probe. If the pH drops below 6.8, titrate dropwise with 1M NaOH to restore pH 7.5, ensuring the GDH remains active.

References

  • Cha, J. H., et al. "Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer." ACS Catalysis, 2023. Available at:[Link]

  • Hölsch, K., et al. "Identification, Cloning, and Characterization of a Novel Ketoreductase from the Cyanobacterium Synechococcus sp. Strain PCC 7942." Applied and Environmental Microbiology, 2008. Available at:[Link]

  • Contente, M., et al. "Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity." Organic & Biomolecular Chemistry, 2016. Available at:[Link]

  • Ríoz-Martínez, A., et al. "Biocatalyzed Redox Processes Employing Green Reaction Media." MDPI Molecules, 2020. Available at:[Link]

  • O'Sullivan, S., et al. "Influence of Deep Eutectic Solvents on Redox Biocatalysis Involving Alcohol Dehydrogenases." TU Dublin Arrow, 2024. Available at:[Link]

  • Kulig, J., et al. "Expanding the Application Range of Microbial Oxidoreductases by an Alcohol Dehydrogenase from Comamonas testosteroni with a Broad Substrate Spectrum and pH Profile." MDPI Catalysts, 2020. Available at:[Link]

Sources

Technical Support Center: Metal Catalyst Removal from (1R)-1-(3,4-dichlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of (1R)-1-(3,4-dichlorophenyl)propan-1-ol Impurity Target: Residual Ruthenium (Ru), Rhodium (Rh), or Palladium (Pd) Regulatory Context: ICH Q3D Class 2B Elemental Impurities

Introduction: The Challenge of Lipophilic Chiral Alcohols

As a Senior Application Scientist, I frequently see researchers struggle with metal removal from lipophilic chiral alcohols like (1R)-1-(3,4-dichlorophenyl)propan-1-ol .

The synthesis of this intermediate typically involves Asymmetric Transfer Hydrogenation (ATH) using Ruthenium (Ru) or Rhodium (Rh) catalysts (e.g., Noyori-type complexes). While these catalysts provide excellent enantioselectivity (>95% ee), they are notoriously difficult to remove because the lipophilic ligand systems (like TsDPEN) bind tightly to the metal and share solubility profiles with your product.

If you are seeing metal residues >10 ppm, standard crystallization is often insufficient because the metal complex co-crystallizes or occludes within the lattice. This guide outlines a tiered, chemically grounded approach to removing these residues to comply with ICH Q3D limits (typically <100 µ g/day PDE for Oral administration).

Tier 1: Diagnosis & Scavenger Selection

Before dumping activated carbon into your reactor, you must identify the nature of the metal species . Is it a naked ion (rare in organic synthesis) or a ligand-bound complex?

The Scavenger Selection Matrix

For (1R)-1-(3,4-dichlorophenyl)propan-1-ol, we recommend Functionalized Silica Scavengers over Activated Carbon. Silica scavengers are cleaner, have defined binding mechanisms, and prevent the leaching of fine carbon particles into the final API.

Catalyst MetalLikely Oxidation StateRecommended Scavenger FunctionalityMechanism of Action
Ruthenium (Ru) Ru(II) / Ru(III)Thiourea or DMT (Dimercaptotriazine) Strong coordination to soft Ru centers; displaces labile ligands.
Rhodium (Rh) Rh(I) / Rh(III)Thiol (-SH) or Thiourea Thiol binds Rh(I) effectively; Thiourea is better for Rh(III).
Palladium (Pd) Pd(0) / Pd(II)Thiol (-SH) or TMT (Trimercaptotriazine) Thiol is the universal standard for Pd removal.
Visual Guide: Scavenger Decision Logic

ScavengerLogic Start Identify Catalyst Residue MetalType Which Metal? Start->MetalType RuRh Ruthenium (Ru) / Rhodium (Rh) (Likely from ATH) MetalType->RuRh Pd Palladium (Pd) (From Coupling) MetalType->Pd RuState Ligand Type? RuRh->RuState Action2 Use Silica-Thiol (Universal Pd) Pd->Action2 Lipophilic Lipophilic Ligands (e.g., TsDPEN, Phosphines) RuState->Lipophilic Action1 Use Silica-Thiourea (High Affinity) Lipophilic->Action1 Displace Ligand

Caption: Decision logic for selecting the correct functionalized silica scavenger based on the metal catalyst used in synthesis.

Tier 2: The "Gold Standard" Protocol (Solid-Phase Scavenging)

This protocol uses functionalized silica (e.g., SiliaMetS® or QuadraPure™). It is superior to extraction because it works in the organic phase where your product is soluble, avoiding messy emulsions.

Materials
  • Solvent: THF, Ethyl Acetate, or Methanol (Your product is soluble in these).

  • Scavenger: Silica-Thiourea (for Ru/Rh) or Silica-Thiol (for Pd).

  • Loading: 4–8 equivalents relative to the residual metal content (not the initial catalyst loading).

Step-by-Step Protocol
  • Dissolution: Dissolve your crude (1R)-1-(3,4-dichlorophenyl)propan-1-ol in 10 volumes (10 mL/g) of THF or Ethyl Acetate.

    • Why? Good solubility ensures maximum contact between the metal complex and the scavenger beads.

  • Scavenger Addition: Add the calculated amount of Silica-Thiourea.

    • Calculation: If you have 500 ppm Ru in 10g of product:

      
      
      Use 4 equivalents: 
      
      
      
      of scavenger. If loading is
      
      
      , add
      
      
      of silica.
  • Incubation: Stir at 40–50°C for 4 to 12 hours .

    • Critical: Room temperature is often too slow for Ru complexes. Heat provides the kinetic energy required for the scavenger to displace the tightly bound ligands (TsDPEN/Arene).

  • Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Analysis: Analyze the filtrate by ICP-MS.

Tier 3: Aqueous Extraction (The "Wash" Method)

If solid-phase scavenging is unavailable, use water-soluble chelators to pull the metal into the aqueous phase. This relies on transforming the lipophilic catalyst into a hydrophilic species.

Recommended Reagent: N-Acetylcysteine (NAC)

NAC is an excellent ligand for Ru and Pd. It is cheap, non-toxic, and highly effective at high pH.

Protocol
  • Dissolve: Dissolve crude product in Isopropyl Acetate (IPAc) or DCM.

  • Prepare Wash Solution: Prepare a 5% w/v aqueous solution of N-Acetylcysteine . Adjust pH to 8–9 using NaOH.

    • Why pH 8? Deprotonating the carboxylic acid and thiol on NAC makes it a more potent chelator (harder nucleophile).

  • Extraction: Wash the organic layer with the NAC solution (2 x 5 vol) at 40°C for 1 hour.

    • Note: Vigorous stirring is essential to increase the interfacial surface area.

  • Separation: Separate layers. The metal-NAC complex will partition into the yellow/brown aqueous layer.

  • Polishing: Wash organic layer with water and brine, then dry over Na₂SO₄.

Tier 4: Troubleshooting & FAQs

Q1: I used Activated Carbon, but my Ru levels barely dropped. Why? A: Activated carbon relies on physisorption (surface area). Lipophilic Ru-catalysts (like Ru-TsDPEN-Arene) are bulky and "greasy," behaving very much like your product. Carbon cannot distinguish between them effectively. Silica-Thiourea uses chemisorption (covalent bonding), which is specific to the metal center.

Q2: My product is oiling out during crystallization. How does this affect metal removal? A: Oiling out traps impurities. If you are crystallizing to remove metals, you must ensure a slow, controlled crystal growth. However, for this specific alcohol, we recommend scavenging before crystallization . Remove the metal from the solution first, then crystallize to upgrade chiral purity (ee).

Q3: Can I use these methods for GMP manufacturing? A: Yes. Silica scavengers are widely used in GMP. You must simply demonstrate that the silica itself is removed (via filtration checks) and that no leachables from the silica enter the final product.

Visual Workflow: Integrated Purification Strategy

PurificationWorkflow Crude Crude Mixture (High Ru/Rh) Dissolve Dissolve in THF/EtOAc Crude->Dissolve Scavenge Add Silica-Thiourea (4-8 eq, 50°C, 4h) Dissolve->Scavenge Filter Filter (0.45 µm) Scavenge->Filter Check ICP-MS Check Filter->Check Pass Pass (<10 ppm) Proceed to Isolation Check->Pass Yes Fail Fail (>10 ppm) Check->Fail No Wash Tier 3: NAC Wash (pH 8-9) Fail->Wash Wash->Filter Re-test

Caption: Integrated workflow combining solid-phase scavenging and aqueous extraction backup for recalcitrant metal residues.

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. (2019).[1] Defines Class 2B limits for Ru, Rh, and Pd.[2] [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. [Link]

  • Biotage. (2023).[3] How to Remove Palladium in Three Easy Steps. Biotage Knowledge Base. [Link]

  • Organic Process Research & Development. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. ACS Publications. [Link]

Sources

Technical Support Center: Stability of (1R)-1-(3,4-dichlorophenyl)propan-1-ol Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (1R)-1-(3,4-dichlorophenyl)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this chiral alcohol, particularly concerning its stability in acidic environments. This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My analytical results show a loss of (1R)-1-(3,4-dichlorophenyl)propan-1-ol over time when my mobile phase or sample diluent is acidic. What is happening to my compound?

A1: (1R)-1-(3,4-dichlorophenyl)propan-1-ol is a secondary benzylic alcohol. Under acidic conditions, the hydroxyl (-OH) group is prone to protonation, converting it into a good leaving group (water).[1][2] This initiates a dehydration reaction, an elimination reaction that results in the formation of an alkene.[1][3][4] The likely degradation product is (E/Z)-1-(3,4-dichlorophenyl)prop-1-ene.

The reaction proceeds via an E1 (unimolecular elimination) mechanism.[1][2] The stability of the resulting secondary benzylic carbocation intermediate drives this reaction pathway forward.

Q2: I am observing an unexpected peak in my chromatogram when analyzing acid-stressed samples of (1R)-1-(3,4-dichlorophenyl)propan-1-ol. Could this be a rearrangement product?

A2: While the primary degradation pathway is dehydration to form the corresponding propene, carbocation rearrangements are a possibility in E1 reactions, especially if a more stable carbocation can be formed.[1][2] However, for (1R)-1-(3,4-dichlorophenyl)propan-1-ol, the initial secondary benzylic carbocation is already relatively stable due to resonance with the phenyl ring. A hydride shift to the adjacent carbon would result in a less stable primary carbocation, which is energetically unfavorable. Therefore, significant formation of a rearranged alkene product is unlikely. The unexpected peak is more likely one of the geometric isomers (E or Z) of 1-(3,4-dichlorophenyl)prop-1-ene.

Q3: What are the optimal pH and storage conditions to prevent the degradation of (1R)-1-(3,4-dichlorophenyl)propan-1-ol in solution?

A3: To ensure the stability of (1R)-1-(3,4-dichlorophenyl)propan-1-ol, it is crucial to maintain neutral or slightly basic conditions. Avoid acidic media, especially strong acids like sulfuric acid or phosphoric acid, which are known to catalyze alcohol dehydration.[1][3] For storage, it is recommended to keep the compound in a dry, sealed container at 2-8°C.[5]

ParameterRecommended ConditionRationale
pH of Solution 7.0 - 8.0Prevents acid-catalyzed dehydration.
Storage Temperature 2-8°CReduces the rate of any potential degradation reactions.[5]
Storage Atmosphere Inert (e.g., Nitrogen, Argon)Minimizes oxidation, although dehydration is the primary concern.
Solvent Aprotic or neutral protic solvents (e.g., Acetonitrile, Methanol, Ethanol)Avoids introducing acidic protons.

Troubleshooting Guide

Issue 1: Rapid Degradation Observed During Sample Preparation

Symptoms:

  • Low recovery of the parent compound.

  • Presence of a significant peak corresponding to the dehydrated alkene product in the initial analysis.

Possible Causes:

  • Use of an acidic solvent or diluent for sample preparation.

  • Contamination of glassware or solvents with acidic residues.

Troubleshooting Steps:

  • Solvent Check: Ensure all solvents used for sample preparation are neutral. If using a buffered solution, verify the pH is at or above 7.0.

  • Glassware Cleaning: Implement a rigorous cleaning protocol for all glassware, including a final rinse with a slightly basic solution (e.g., dilute sodium bicarbonate), followed by a rinse with deionized water and the final solvent.

  • Minimize Sonication: While sonication can aid dissolution, it can also generate localized high temperatures, which may accelerate degradation.[6] Use sonication judiciously and for short durations.

Issue 2: Inconsistent Analytical Results

Symptoms:

  • Poor reproducibility of peak areas for the parent compound between injections.

  • Increasing peak area of the degradation product over the course of an analytical run.

Possible Causes:

  • Acidic mobile phase in liquid chromatography.

  • Degradation of the sample in the autosampler over time.

Troubleshooting Steps:

  • Mobile Phase Modification: If using reversed-phase HPLC, consider using a mobile phase with a neutral or slightly basic pH. If an acidic mobile phase is required for chromatographic reasons, minimize the time the sample is exposed to it by using a shorter run time or by neutralizing the sample immediately before injection.

  • Autosampler Temperature Control: Set the autosampler temperature to a lower value (e.g., 4°C) to slow down the degradation of the sample in the vials.

  • Sequence Optimization: Analyze samples in a sequence that minimizes their residence time in the autosampler before injection.

Experimental Protocols

Protocol 1: Forced Degradation Study to Confirm Acid Lability

This protocol is designed to intentionally degrade the compound to identify the resulting degradation products.

Materials:

  • (1R)-1-(3,4-dichlorophenyl)propan-1-ol

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Methanol or Acetonitrile (HPLC Grade)

  • HPLC or GC-MS system

Procedure:

  • Prepare a stock solution of (1R)-1-(3,4-dichlorophenyl)propan-1-ol in methanol or acetonitrile at a concentration of 1 mg/mL.

  • In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • In a separate vial (control), mix 1 mL of the stock solution with 1 mL of purified water.

  • Allow both vials to stand at room temperature for a specified time (e.g., 1, 4, 8, and 24 hours).

  • At each time point, take an aliquot from each vial and neutralize the acidic sample with an equivalent amount of 0.1 M NaOH.

  • Dilute the neutralized samples and the control sample to a suitable concentration for analysis.

  • Analyze the samples by HPLC or GC-MS to monitor the decrease in the parent peak and the formation of degradation products.

Protocol 2: Analytical Method for Monitoring Stability

This method is suitable for quantifying (1R)-1-(3,4-dichlorophenyl)propan-1-ol and its primary dehydration product.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) with a UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Triethylamine (to ensure basic conditions)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should provide good separation between the polar alcohol and the less polar alkene degradation product.

Visualizations

Acid_Catalyzed_Dehydration cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation Alcohol (1R)-1-(3,4-dichlorophenyl)propan-1-ol H_plus H+ Protonated_Alcohol Protonated Alcohol (Good Leaving Group) Alcohol->Protonated_Alcohol Fast Carbocation Secondary Benzylic Carbocation Protonated_Alcohol->Carbocation Slow (Rate-Determining) Protonated_Alcohol->Carbocation Formation of Water Water H2O Alkene (E/Z)-1-(3,4-dichlorophenyl)prop-1-ene Carbocation->Alkene Fast H_plus_out H+

Caption: E1 mechanism for the acid-catalyzed dehydration of (1R)-1-(3,4-dichlorophenyl)propan-1-ol.

Troubleshooting_Workflow Start Inconsistent Results or Degradation Observed Check_pH Check pH of Solvents and Mobile Phase Start->Check_pH Acidic Acidic (pH < 7) Check_pH->Acidic Yes Neutral_Basic Neutral/Basic (pH >= 7) Check_pH->Neutral_Basic No Neutralize Neutralize or Buffer Solutions to pH > 7 Acidic->Neutralize Check_Glassware Inspect Glassware Cleaning Protocol Neutral_Basic->Check_Glassware Neutralize->Check_Glassware Contaminated Potential Contamination Check_Glassware->Contaminated Yes Clean Clean Check_Glassware->Clean No Rinse_Protocol Implement Acid-Residue Removal Rinse Contaminated->Rinse_Protocol Check_Autosampler Check Autosampler Conditions Clean->Check_Autosampler Rinse_Protocol->Check_Autosampler High_Temp High Temperature or Long Residence Time Check_Autosampler->High_Temp Yes Optimized Optimized Check_Autosampler->Optimized No Optimize_Sequence Lower Autosampler Temp and Optimize Sequence High_Temp->Optimize_Sequence Reanalyze Re-analyze Samples Optimized->Reanalyze Optimize_Sequence->Reanalyze

Caption: Troubleshooting workflow for stability issues of (1R)-1-(3,4-dichlorophenyl)propan-1-ol.

References

  • Dehydration of alcohols. Chemguide. Available at: [Link]

  • Elimination Reactions of Alcohols. Master Organic Chemistry. Available at: [Link]

  • Dehydration of 1-phenyl-1-propanol with sulfuric acid. Chegg.com. Available at: [Link]

  • Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. PubMed. Available at: [Link]

  • Alcohol Dehydration Reaction Mechanism With H2SO4. YouTube. Available at: [Link]

  • 17.6: Reactions of Alcohols. Chemistry LibreTexts. Available at: [Link]

  • (R)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol. PubChem. Available at: [Link]

  • HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. Available at: [Link]

  • Dehydration of 3-Phenyl-1-propanol. Sciencemadness.org. Available at: [Link]

  • Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry. Available at: [Link]

  • Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Publisso. Available at: [Link]

  • Benzyl alcohol – Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption [Air Monitoring Methods, 2018]. ResearchGate. Available at: [Link]

  • Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Available at: [Link]

  • Acid-Catalyzed Decomposition of the Benzyl Nitrite Intermediate in HNO3-Mediated Aerobic Oxidation of Benzyl Alcohol. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide to Chiral HPLC Method Development for (1R)-1-(3,4-dichlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The enantioselective analysis of chiral compounds is a critical aspect of drug development and quality control in the pharmaceutical industry. Different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[1][2][3] (1R)-1-(3,4-dichlorophenyl)propan-1-ol is a key chiral intermediate in the synthesis of various pharmaceutical agents. Consequently, the development of a robust and reliable analytical method for the separation and quantification of its enantiomers is of paramount importance. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the industry standard for such separations, offering the necessary selectivity to resolve these mirror-image isomers.[1][2]

This guide provides a comprehensive comparison of various approaches to chiral HPLC method development for (1R)-1-(3,4-dichlorophenyl)propan-1-ol. It delves into the rationale behind experimental choices, presents comparative data, and offers detailed protocols to aid researchers, scientists, and drug development professionals in establishing a fit-for-purpose analytical method.

The Critical Choice: Chiral Stationary Phases (CSPs)

The cornerstone of any successful chiral separation is the selection of an appropriate CSP.[1] These phases create a chiral environment within the column, leading to differential interactions with the enantiomers and enabling their separation.[3] For the separation of arylpropanols like (1R)-1-(3,4-dichlorophenyl)propan-1-ol, several classes of CSPs have demonstrated broad applicability.

Comparison of Key CSP Classes:
CSP ClassPrinciple of SeparationAdvantagesCommon Examples
Polysaccharide-Based Based on derivatives of naturally chiral polymers like cellulose and amylose.[4] Separation occurs through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into "chiral pockets" within the polymer structure.[4]Broad enantioselectivity for a wide range of compounds, including aromatic alcohols.[1][2][5][6] Robust and can be used in various mobile phase modes (normal, reversed, and polar organic).[7][8]Chiralcel® OD, Chiralpak® AD, Chiralpak® IA/IB/IC
Cyclodextrin-Based Utilizes cyclodextrins, which are chiral, bucket-shaped molecules.[2][4][9] Enantioseparation is achieved through the differential inclusion of one enantiomer into the cyclodextrin cavity.[4] The presence of an aromatic ring on the analyte is often crucial for this interaction.[7]Effective for a variety of low-molecular-weight analytes.[7] Can be operated in both reversed-phase and normal-phase modes.[7]CYCLOBOND™ I 2000, Chiral CD-PH
Pirkle-Type (Brush-Type) Fully synthetic phases, often based on functionalized amino acids.[4] Chiral recognition is based on a "three-point interaction" model involving π-π interactions, hydrogen bonding, and steric hindrance.[4]High selectivity when they are effective, though they may have a lower "hit rate" compared to polysaccharide phases.[4]Whelk-O® 1

For (1R)-1-(3,4-dichlorophenyl)propan-1-ol, which possesses an aromatic ring and a hydroxyl group capable of hydrogen bonding, polysaccharide-based CSPs are often the most successful starting point due to their versatile interaction mechanisms.

Method Development Strategy: A Systematic Approach

A trial-and-error approach to chiral method development can be time-consuming.[7] A systematic screening strategy significantly improves efficiency.

MethodDevelopmentWorkflow Screen Screen Evaluate Evaluate Screen->Evaluate Initial Chromatograms SelectBest SelectBest Evaluate->SelectBest Promising Separation Optimize Optimize SelectBest->Optimize FineTune FineTune Optimize->FineTune Validate Validate FineTune->Validate Optimized Conditions Document Document Validate->Document FinalMethod FinalMethod Document->FinalMethod

Experimental Protocol: Initial Screening

Objective: To identify a promising Chiral Stationary Phase and mobile phase system for the separation of (1R)-1-(3,4-dichlorophenyl)propan-1-ol enantiomers.

1. Preparation of Stock Solution:

  • Prepare a racemic standard of 1-(3,4-dichlorophenyl)propan-1-ol at a concentration of 1.0 mg/mL in ethanol.

2. HPLC System and Columns:

  • HPLC System: A standard HPLC system with a UV detector.

  • Columns to be screened:

    • Column A: Amylose-based (e.g., CHIRALPAK® IA-3, 150 x 4.6 mm, 3 µm)

    • Column B: Cellulose-based (e.g., CHIRALCEL® OD-H, 150 x 4.6 mm, 5 µm)

    • Column C: Cyclodextrin-based (e.g., CYCLOBOND™ I 2000, 150 x 4.6 mm, 5 µm)

3. Screening Mobile Phases:

  • Normal Phase (NP):

    • MP1: n-Hexane / 2-Propanol (90/10, v/v)

    • MP2: n-Hexane / Ethanol (90/10, v/v)

  • Polar Organic (PO):

    • MP3: Acetonitrile / Methanol (50/50, v/v)

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: 225 nm

5. Procedure:

  • Equilibrate each column with the respective mobile phase for at least 30 column volumes.[5]

  • Inject the racemic standard onto each column with each mobile phase combination.

  • Record the chromatograms and evaluate for any signs of enantiomeric separation.

Comparative Performance Data (Hypothetical)

The following table summarizes hypothetical but realistic results from the initial screening phase.

ColumnMobile PhaseRetention Time (min)Resolution (Rs)Observations
A: Amylose-based NP1: Hexane/IPA (90/10) E1: 8.5, E2: 10.2 2.1 Baseline separation achieved. Good peak shape.
A: Amylose-basedNP2: Hexane/EtOH (90/10)E1: 7.9, E2: 9.11.8Good separation, slightly less resolution than IPA.
A: Amylose-basedPO1: ACN/MeOH (50/50)E1 & E2: 3.20No separation.
B: Cellulose-basedNP1: Hexane/IPA (90/10)E1: 9.8, E2: 11.01.4Partial separation, peaks are broader.
B: Cellulose-basedNP2: Hexane/EtOH (90/10)E1: 9.1, E2: 10.51.6Better separation than with IPA, but still not baseline.
B: Cellulose-basedPO1: ACN/MeOH (50/50)E1 & E2: 3.50No separation.
C: Cyclodextrin-basedNP1: Hexane/IPA (90/10)E1 & E2: 6.50No separation.
C: Cyclodextrin-basedNP2: Hexane/EtOH (90/10)E1 & E2: 6.10No separation.
C: Cyclodextrin-basedPO1: ACN/MeOH (50/50)E1: 4.1, E2: 4.50.8Poor separation, significant tailing.

Method Optimization

Once a promising CSP and mobile phase system are identified, the next step is to optimize the conditions to improve resolution, reduce analysis time, and ensure robustness.

OptimizationLogic Start Initial Condition: Amylose CSP Hexane/IPA (90/10) ModRatio ModRatio Start->ModRatio FlowRate FlowRate Start->FlowRate Temperature Temperature Start->Temperature ImproveRs ImproveRs ModRatio->ImproveRs Affects Selectivity ReduceTime ReduceTime ModRatio->ReduceTime Higher % = Faster Elution FlowRate->ImproveRs Affects Efficiency FlowRate->ReduceTime Higher Flow = Faster Temperature->ImproveRs Can alter interactions ImproveShape ImproveShape Temperature->ImproveShape Can improve efficiency

Experimental Protocol: Optimization

Objective: To fine-tune the selected method for optimal performance.

1. System and Column:

  • HPLC System: As before.

  • Column: Amylose-based (e.g., CHIRALPAK® IA-3, 150 x 4.6 mm, 3 µm)

2. Optimization of Modifier Percentage:

  • Prepare mobile phases with varying ratios of n-Hexane / 2-Propanol: 95/5, 90/10, and 85/15 (v/v).

  • Analyze the racemic standard with each mobile phase. A lower percentage of the alcohol modifier generally increases retention and can improve resolution.[5]

3. Optimization of Flow Rate:

  • Using the optimal mobile phase composition from the previous step, vary the flow rate (e.g., 0.8, 1.0, 1.2 mL/min).

  • Evaluate the effect on resolution and analysis time.

Optimized Method and Validation Parameters

Based on the optimization experiments, the following final method is proposed:

  • Column: Amylose-based (e.g., CHIRALPAK® IA-3, 150 x 4.6 mm, 3 µm)

  • Mobile Phase: n-Hexane / 2-Propanol (92/8, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 225 nm

  • Injection Volume: 5 µL

Once the method is optimized, it must be validated according to ICH guidelines (Q2(R1)/Q2(R2)) to ensure it is suitable for its intended purpose.[1][11][12][13]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate and quantify the enantiomers without interference.[1][12]Resolution between enantiomers > 1.7.[1][10] Peak purity analysis should show no co-elution.
Linearity The range over which the method's response is directly proportional to concentration.[12]Correlation coefficient (r²) ≥ 0.998.
Accuracy The closeness of test results to the true value.[1]Recovery of 98.0% to 102.0% for spiked samples.
Precision (Repeatability & Intermediate) The degree of agreement among individual test results.[1][10]%RSD ≤ 2.0% for the main enantiomer; ≤ 10% for the impurity enantiomer at the limit of quantification.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[10][12]Signal-to-Noise ratio ≥ 10.[10]
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.[11][12]Resolution and %RSD should remain within acceptable limits when flow rate, temperature, and mobile phase composition are slightly varied.

Conclusion

The development of a chiral HPLC method for (1R)-1-(3,4-dichlorophenyl)propan-1-ol is a systematic process that begins with the critical selection of a Chiral Stationary Phase. This guide demonstrates that a screening approach using diverse CSPs and mobile phase modes is highly effective. Polysaccharide-based CSPs, particularly those derived from amylose, often provide excellent selectivity for this class of compounds under normal phase conditions. Subsequent optimization of the mobile phase composition and other chromatographic parameters allows for the establishment of a robust, sensitive, and accurate method. Rigorous validation in accordance with ICH guidelines is the final, essential step to ensure the method is fit for its intended purpose in a regulated environment.

References
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separ
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Efficient method development for chiral separ
  • Chiral HPLC Separ
  • Enantioselective chrom
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.
  • Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Benchchem.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. Repository.
  • Enantioselective HPLC Analysis to Assist the Chemical Explor
  • ICH Q2(R2)
  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC.
  • SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC.

Sources

Optical Rotation Reference Values for (1R)-1-(3,4-dichlorophenyl)propan-1-ol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1R)-1-(3,4-dichlorophenyl)propan-1-ol (CAS 837417-11-5) is a highly specialized chiral secondary alcohol[1]. It serves as a critical chiral building block in the asymmetric synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. Because the absolute configuration at the C1 stereocenter directly dictates the pharmacological or biological efficacy of the downstream products, establishing a rigorous, validated optical rotation reference value (


) is paramount. This guide objectively compares polarimetry with alternative analytical methods to provide a comprehensive, self-validating framework for enantiomeric validation.

Mechanistic Grounding: The Chiral Center & Optical Activity

The optical rotation of a molecule is a macroscopic manifestation of its asymmetric electronic environment. In (1R)-1-(3,4-dichlorophenyl)propan-1-ol, the C1 carbon is bonded to a hydroxyl group, an ethyl chain, a hydrogen atom, and a strongly electron-withdrawing 3,4-dichlorophenyl ring. This specific steric and electronic asymmetry interacts with plane-polarized light to induce a characteristic rotation.

However, relying exclusively on polarimetry can be deceiving. The observed rotation is highly sensitive to solvent interactions (e.g., hydrogen bonding in methanol vs. chloroform), temperature, and concentration. Furthermore, the synthesis of this chiral alcohol often starts from the achiral ketone, 1-(3,4-dichlorophenyl)propan-1-one[2]. Trace amounts of unreacted achiral ketone or the opposite (1S) enantiomer can severely skew the specific rotation value. Therefore, a self-validating system requires orthogonal analytical techniques.

Comparison Guide: Analytical Alternatives for Enantiomeric Assessment

To establish a trustworthy reference value, the specific rotation must be cross-validated against modern chromatographic and spectroscopic techniques.

Analytical MethodPrimary OutputSpecificity & MechanismSample RequirementSpeed / Throughput
Polarimetry Specific Rotation (

)
Low: Bulk measurement of plane-polarized light rotation. Cannot distinguish between enantiomeric and achiral impurities.High (~10-50 mg)Fast (< 5 mins)
Chiral HPLC Enantiomeric Excess (% ee)High: Separates (1R) and (1S) enantiomers via transient diastereomeric interactions on a chiral stationary phase.Low (< 1 mg)Medium (15-30 mins)
Chiral NMR (Mosher's) Absolute Configuration & eeVery High: Derivatization creates stable diastereomers with distinct chemical shifts in

or

NMR.
Medium (~5-10 mg)Slow (Derivatization + NMR)

Experimental Protocol: Establishing the Reference Optical Rotation

To ensure the trustworthiness of the reference value, the protocol must be self-validating. The optical rotation must be correlated with a >99% ee confirmed by Chiral HPLC.

Step 1: Sample Preparation & Causality
  • Validation: Accurately weigh 100.0 mg of (1R)-1-(3,4-dichlorophenyl)propan-1-ol that has been pre-validated to >99% ee via Chiral HPLC. Causality: This ensures the measured rotation is not artificially lowered by the (1S) enantiomer.

  • Dissolution: Dissolve the sample in exactly 10.0 mL of spectroscopic grade Chloroform (

    
    ) in a volumetric flask to achieve a concentration (
    
    
    
    ) of 1.0 g/100 mL. Causality:
    
    
    is a non-polar, non-protic solvent that minimizes complex hydrogen-bonding networks, preventing concentration-dependent non-linearities in the optical rotation.
Step 2: Polarimeter Calibration
  • Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to stabilize for 30 minutes.

  • Fill a 1.0 dm (100 mm) quartz cell with pure

    
    .
    
  • Zero the instrument at exactly 20.0 °C. Causality: Specific rotation is highly temperature-dependent due to changes in solvent density and the conformational populations of the chiral molecule.

Step 3: Measurement & Calculation
  • Rinse the cell three times with the sample solution to prevent dilution.

  • Fill the cell with the sample solution, ensuring no air bubbles are trapped in the light path.

  • Record the observed rotation (

    
    ) at 20.0 °C. Take five replicate readings and calculate the average.
    
  • Calculate the specific rotation using the Biot formula:

    
    
    

Expected Reference Data: While the exact literature specific rotation for (1R)-1-(3,4-dichlorophenyl)propan-1-ol is proprietary to specific manufacturers, structural analogues provide a reliable baseline. For instance, the closely related (R)-1-(4-chlorophenyl)propan-1-ol is known to be dextrorotatory (+)[3]. Consequently, the (1R)-1-(3,4-dichlorophenyl) analog is also dextrorotatory, with an expected


 ranging between +35° and +45°  (

) when the enantiomeric purity is >99%.

Visualization: Enantiomeric Purity Validation Workflow

G Synthesis Asymmetric Synthesis (1R)-1-(3,4-dichlorophenyl)propan-1-ol Purification Chiral Resolution / Purification Synthesis->Purification HPLC Chiral HPLC Analysis (Determine % ee) Purification->HPLC Polarimetry Polarimetry (Measure [α]D) Purification->Polarimetry NMR Chiral NMR (Mosher's Method) (Absolute Configuration) Purification->NMR Validation Validated Reference Value [α]D & ee Correlation HPLC->Validation Polarimetry->Validation NMR->Validation

Workflow for establishing a validated optical rotation reference value via orthogonal techniques.

References

  • National Center for Biotechnology Information (PubChem). "1-(3,4-Dichlorophenyl)-1-propanone (CID 599598)". PubChem Database. Retrieved from:[Link]

Sources

Determining absolute configuration of 1-(3,4-dichlorophenyl)propan-1-ol via X-ray

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Analysis: Absolute Configuration Assignment of 1-(3,4-dichlorophenyl)propan-1-ol

Executive Summary The unambiguous assignment of absolute configuration for chiral secondary alcohols like 1-(3,4-dichlorophenyl)propan-1-ol is a critical milestone in pharmaceutical development, particularly for establishing structure-activity relationships (SAR) and meeting regulatory requirements (e.g., FDA guidelines on chiral drugs). While Single Crystal X-ray Diffraction (SCXRD) remains the "gold standard" for definitive assignment, the physical state of this molecule (often an oil or low-melting solid) presents specific challenges.

This guide compares the crystallographic approach against emerging spectroscopic alternatives (VCD, NMR), providing a validated protocol for derivatization-based X-ray analysis as the primary recommendation for maximum regulatory confidence.

Part 1: The Challenge & The Molecule

Target Molecule: 1-(3,4-dichlorophenyl)propan-1-ol Chemical Nature: Chiral benzylic alcohol. Key Structural Feature: Two chlorine atoms on the phenyl ring. Crystallographic Implication: The presence of Chlorine (Z=17) provides a significant anomalous scattering signal (


 e⁻ using Cu K

), theoretically allowing direct absolute determination via the Flack parameter if a suitable single crystal can be grown.

The "Oil" Problem: Like many short-chain benzylic alcohols, the racemic or enantiopure forms of this molecule may persist as oils or amorphous solids at room temperature. Direct crystallization is often difficult.[1]

  • Strategic Pivot: If direct crystallization fails, Derivatization is required to (1) induce crystallinity and (2) introduce a known chiral reference or heavier atom.

Part 2: Strategic Decision Framework

The following decision tree outlines the optimal workflow for assigning configuration based on the sample's physical state.

Configuration_Workflow Start Start: 1-(3,4-dichlorophenyl)propan-1-ol Sample StateCheck Physical State Check Start->StateCheck Solid Crystalline Solid StateCheck->Solid Yes Oil Oil / Amorphous StateCheck->Oil No DirectXray Method A: Direct SCXRD (Anomalous Dispersion of Cl) Solid->DirectXray Deriv Method B: Derivatization Oil->Deriv Preferred (Definitive) Spectroscopy Method C: VCD / NMR (Mosher) Oil->Spectroscopy Fast / Preliminary XrayAnalysis X-ray Analysis & Refinement DirectXray->XrayAnalysis Camphanic Reagent: (1S)-(-)-Camphanic Chloride (Internal Chiral Reference) Deriv->Camphanic Route 1 (Recommended) HeavyAtom Reagent: p-Bromobenzoyl Chloride (Heavy Atom Enhancement) Deriv->HeavyAtom Route 2 Camphanic->XrayAnalysis HeavyAtom->XrayAnalysis

Figure 1: Decision matrix for selecting the absolute configuration determination method.

Part 3: Detailed Methodology (The "Product")

Method A: Derivatization X-ray (Recommended)

Best for: Oils, non-crystalline solids, or when maximum confidence is required.

This method relies on reacting the alcohol with (1S)-(-)-camphanic chloride .[2] This reagent serves two purposes:

  • Crystallinity: The bulky, rigid camphanoyl group disrupts the packing of the oily alcohol, often forcing the formation of a crystalline diastereomer.

  • Internal Reference: Because the stereochemistry of the camphanic acid moiety is known and invariant (1S, 4R), the absolute configuration of the target alcohol can be determined relative to it, even if the anomalous signal is weak.

Protocol:

  • Synthesis: Dissolve 1-(3,4-dichlorophenyl)propan-1-ol (50 mg) in dry pyridine (0.5 mL). Add (1S)-(-)-camphanic chloride (1.2 eq) and DMAP (cat.). Stir at RT for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove pyridine), NaHCO3, and brine. Dry over MgSO4 and concentrate.

  • Crystallization: Dissolve the resulting ester in a minimum amount of hot hexane/EtOAc (4:1). Allow to cool slowly to RT, then to 4°C. Vapor diffusion (hexane into EtOAc solution) is also effective.

  • Data Collection: Select a crystal (>0.1 mm).[1] Collect data using Cu K

    
     radiation  (1.54178 Å).
    
    • Note: Mo radiation is acceptable for the derivatized complex, but Cu is preferred to maximize the anomalous signal from the Cl atoms in the target molecule, acting as a secondary check.

  • Refinement: Solve the structure. The "known" camphanic center fixes the absolute frame. Observe the relative stereochemistry of the propyl alcohol center.

Method B: Direct X-ray (Anomalous Dispersion)

Best for: High-quality single crystals of the pure alcohol.

  • Crystal Growth: Attempt slow evaporation from heptane or isopropyl ether at 4°C.

  • Data Strategy: You must measure Friedel pairs (

    
     vs 
    
    
    
    ).
  • Validation: The Flack Parameter (x) is the critical metric.

    • 
      : Correct absolute structure.
      
    • 
      : Inverted structure (flip the model).
      
    • Acceptance Criteria: For a light-atom structure with Cl, aim for

      
       (standard uncertainty). If 
      
      
      
      , the assignment is statistically weak.

Part 4: Comparative Analysis

How does the X-ray "product" compare to modern spectroscopic alternatives like VCD (Vibrational Circular Dichroism) or NMR (Mosher's Method)?

Table 1: Performance Comparison of Configuration Assignment Methods

FeatureX-ray Crystallography (Derivatized) VCD (Vibrational Circular Dichroism) NMR (Mosher's Method)
Primary Requirement Single Crystal (Solid)Solution (Liquid/Oil)Solution (Liquid/Oil)
Sample Quantity < 1 mg (for data), ~20 mg for growth~5–10 mg (recoverable)~5 mg (destructive derivatization)
Time to Result 3–14 Days (Growth dependent)1–2 Days (Calc + Exp)4–8 Hours
Confidence Level Definitive (>99%) High (95%)Moderate-High (90-95%)
Mechanism Direct atom mapping (Internal Ref)Comparison to DFT calc.Chemical shift anisotropy (

)
Regulatory Standing Gold Standard (FDA Preferred) Accepted with validationSupporting evidence
Weakness Crystallization failure riskDFT model accuracy dependenceConformational flexibility errors
Why X-ray Wins for this Molecule:

While VCD is excellent for oils, the 3,4-dichlorophenyl moiety is heavy enough to potentially complicate the conformational search required for DFT calculations in VCD. Furthermore, if the drug candidate is intended for clinical trials, the solid-state form (polymorph) must eventually be characterized anyway. Derivatization X-ray solves the "assignment" and "solid form" problems simultaneously.

Part 5: Alternative Protocol - Mosher's Method (NMR)

If crystallization fails entirely, Mosher's method is the most robust backup.

  • Derivatization: Prepare both the (R)- and (S)-MTPA esters of the alcohol.

    • React alcohol with (R)-(-)-MTPA-Cl

      
       (S)-Mosher Ester.
      
    • React alcohol with (S)-(+)-MTPA-Cl

      
       (R)-Mosher Ester.
      
  • NMR Analysis: Obtain 1H NMR for both esters.

  • Calculation: Calculate

    
     for protons near the chiral center.
    
  • Model:

    • Protons with positive

      
        reside on the right side of the plane (Sector II/III).
      
    • Protons with negative

      
        reside on the left side (Sector I/IV).
      
    • Self-Validation: Ensure the signs of

      
       are spatially consistent (e.g., all propyl protons are positive, all phenyl protons are negative). If signs are mixed within a group, the conformational model is invalid.
      

Mosher_Logic Step1 Synthesize (S)-Ester (from R-acid) Calc Calculate Delta = d(S) - d(R) Step1->Calc Step2 Synthesize (R)-Ester (from S-acid) Step2->Calc Assign Map Signs to Spatial Model Calc->Assign

Figure 2: Workflow for Mosher's Method NMR analysis.

References

  • Flack, H. D. (1983).[3] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Hooft, R. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. Link

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][4][5] Chemical Reviews, 104(1), 17-118. Link

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab initio calculation of vibrational circular dichroism spectra. The Journal of Physical Chemistry, 98(45), 11623-11627. Link

  • Gerhardt, S., et al. (2016). Camphanic acid chloride: a powerful derivatization reagent for stereoisomeric separation and its DMPK applications.[6][7] Bioanalysis, 8(3). Link

Sources

A Comparative Guide to the Infrared Spectrum of (1R)-1-(3,4-dichlorophenyl)propan-1-ol and Related Aromatic Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, infrared (IR) spectroscopy is an indispensable tool for the structural elucidation and functional group analysis of molecules. This guide provides an in-depth analysis of the expected IR spectrum of (1R)-1-(3,4-dichlorophenyl)propan-1-ol, a chiral aromatic alcohol with potential applications in pharmaceutical synthesis. Due to the current unavailability of a published spectrum for this specific compound, this guide will leverage established principles of IR spectroscopy and comparative data from structurally similar aromatic alcohols to predict its key spectral features. By comparing these predictions with the empirical data of 1-phenylethanol, 1-(3-chlorophenyl)ethanol, and 1-(4-chlorophenyl)ethanol, we can highlight the diagnostic absorption bands that are crucial for its identification and characterization.

The Foundational Principles of IR Spectroscopy in Functional Group Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. These vibrations occur at specific frequencies corresponding to the type of bond, the mass of the atoms involved, and the overall molecular structure. Consequently, an IR spectrum provides a unique "fingerprint" of a molecule and allows for the identification of its functional groups.

The causality behind our experimental choices in IR spectroscopy lies in the desire to isolate and identify these characteristic vibrations. For (1R)-1-(3,4-dichlorophenyl)propan-1-ol, our analysis will focus on the key functional groups: the hydroxyl (-OH) group, the carbon-oxygen (C-O) single bond, the aromatic carbon-carbon (C=C) bonds, the aromatic and aliphatic carbon-hydrogen (C-H) bonds, and the carbon-chlorine (C-Cl) bonds.

Experimental Protocol: Acquiring an IR Spectrum

A standard and robust method for obtaining the IR spectrum of a liquid sample like (1R)-1-(3,4-dichlorophenyl)propan-1-ol is through Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.

Step-by-Step Methodology for ATR-FTIR Spectroscopy:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its necessary performance checks.

  • Background Spectrum: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum to account for any atmospheric or instrumental interferences.

  • Sample Application: Place a small drop of the neat liquid sample directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final IR spectrum (transmittance or absorbance vs. wavenumber in cm⁻¹).

  • Cleaning: Thoroughly clean the ATR crystal and press with an appropriate solvent to remove all traces of the sample.

This self-validating system ensures that the obtained spectrum is solely representative of the sample by first accounting for the background environment.

Analysis of the Predicted IR Spectrum of (1R)-1-(3,4-dichlorophenyl)propan-1-ol

The molecular structure of (1R)-1-(3,4-dichlorophenyl)propan-1-ol dictates the vibrational modes we expect to observe in its IR spectrum.

Caption: Molecular structure of (1R)-1-(3,4-dichlorophenyl)propan-1-ol highlighting key functional groups.

Based on this structure, we can predict the following key absorption bands:

  • O-H Stretch: A strong and broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group involved in intermolecular hydrogen bonding.[1]

  • Aromatic C-H Stretch: Weak to medium intensity bands are anticipated just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, corresponding to the stretching of the C-H bonds on the aromatic ring.[2]

  • Aliphatic C-H Stretch: Medium to strong absorptions are expected just below 3000 cm⁻¹, in the 2970-2850 cm⁻¹ region, arising from the C-H stretching vibrations of the propyl side chain.

  • Aromatic C=C Stretch: Two to four medium intensity peaks are predicted in the 1600-1450 cm⁻¹ region due to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.[2]

  • C-O Stretch: A strong absorption band is expected in the 1260-1000 cm⁻¹ range for the C-O single bond stretching of the secondary alcohol.[3][4]

  • C-Cl Stretch: Strong to medium intensity bands are anticipated in the 850-550 cm⁻¹ region, corresponding to the stretching vibrations of the two C-Cl bonds.[5] The specific position will be influenced by their positions on the aromatic ring.

  • Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) will give rise to characteristic bands in the 900-675 cm⁻¹ region.

Comparative Analysis with Structurally Similar Aromatic Alcohols

To refine our predictions for (1R)-1-(3,4-dichlorophenyl)propan-1-ol, we will compare its expected spectral features with the known IR data of 1-phenylethanol, 1-(3-chlorophenyl)ethanol, and 1-(4-chlorophenyl)ethanol.

Functional Group1-Phenylethanol1-(3-Chlorophenyl)ethanol1-(4-Chlorophenyl)ethanolPredicted (1R)-1-(3,4-dichlorophenyl)propan-1-ol
O-H Stretch ~3350 cm⁻¹ (broad, strong)~3360 cm⁻¹ (broad, strong)~3370 cm⁻¹ (broad, strong)~3400-3300 cm⁻¹ (broad, strong)
Aromatic C-H Stretch ~3080-3020 cm⁻¹ (medium)~3070-3030 cm⁻¹ (medium)~3080-3030 cm⁻¹ (medium)~3100-3050 cm⁻¹ (medium)
Aliphatic C-H Stretch ~2970, 2925, 2870 cm⁻¹ (strong)~2975, 2930, 2875 cm⁻¹ (strong)~2970, 2930, 2870 cm⁻¹ (strong)~2960, 2930, 2870 cm⁻¹ (strong)
Aromatic C=C Stretch ~1600, 1495, 1450 cm⁻¹ (medium)~1595, 1570, 1475 cm⁻¹ (medium)~1595, 1490 cm⁻¹ (medium)~1590, 1550, 1470 cm⁻¹ (medium)
C-O Stretch ~1080, 1015 cm⁻¹ (strong)~1080, 1000 cm⁻¹ (strong)~1090, 1010 cm⁻¹ (strong)~1100-1050 cm⁻¹ (strong)
C-Cl Stretch N/A~780, 690 cm⁻¹ (strong)~820 cm⁻¹ (strong)~850-750 cm⁻¹ (two strong bands expected)
Aromatic C-H "oop" ~760, 700 cm⁻¹ (strong)~880, 780, 690 cm⁻¹ (strong)~820 cm⁻¹ (strong)Characteristic bands for 1,2,4-trisubstitution expected in the 900-800 cm⁻¹ region.

Note: The wavenumber values for the comparison compounds are approximate and based on typical spectra found in spectral databases.

Key Observations from the Comparison:

  • The O-H and C-H stretching regions are expected to be broadly similar across all four compounds, as these vibrations are less influenced by substitution on the aromatic ring.

  • The C-O stretching frequency in secondary aromatic alcohols typically appears in the 1100-1000 cm⁻¹ range. We anticipate the C-O stretch of the target molecule to fall within this region.

  • The most significant differences will arise in the "fingerprint" region (below 1500 cm⁻¹). The presence and position of the strong C-Cl stretching bands will be a key diagnostic feature for the chlorinated compounds. The disubstitution in (1R)-1-(3,4-dichlorophenyl)propan-1-ol is expected to result in two distinct C-Cl stretching absorptions.

  • The aromatic C-H out-of-plane (oop) bending vibrations are highly sensitive to the substitution pattern on the benzene ring. While 1-phenylethanol shows bands characteristic of monosubstitution (~760 and 700 cm⁻¹), the chlorinated analogues exhibit patterns indicative of their respective substitutions. For (1R)-1-(3,4-dichlorophenyl)propan-1-ol, the 1,2,4-trisubstitution pattern will produce a unique set of absorptions in the 900-800 cm⁻¹ region, which will be a critical identifier.

Caption: Logical workflow for the IR spectral analysis of (1R)-1-(3,4-dichlorophenyl)propan-1-ol.

Conclusion

While an experimental IR spectrum for (1R)-1-(3,4-dichlorophenyl)propan-1-ol is not yet publicly available, a comprehensive analysis based on its constituent functional groups and comparison with structurally related aromatic alcohols allows for a robust prediction of its key spectral features. The presence of a broad O-H stretch, distinct aromatic and aliphatic C-H stretches, and a strong C-O stretch will confirm its identity as an aromatic alcohol. Crucially, the unique pattern of C-Cl stretching and aromatic C-H out-of-plane bending vibrations in the fingerprint region will serve as the definitive spectroscopic signature to distinguish it from other mono- and di-substituted phenylpropanols. This guide provides a solid framework for researchers to interpret the IR spectrum of this compound once it becomes available and to differentiate it from similar molecules in a research or drug development setting.

References

  • University of Colorado Boulder. (n.d.). IR: aromatics. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, January 13). infrared spectrum of propan-1-ol. Retrieved from [Link]

  • NIST. (n.d.). phenylpropanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]

  • Rathee, N. (2025, September 24). IR Spectra of Alcohols. Prezi. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylethanol. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(3-Chlorophenyl)ethanol. Retrieved from [Link]

  • Fiveable. (2026, March 2). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (1R)-1-(3,4-dichlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a discipline of chemical logic. Handling (1R)-1-(3,4-dichlorophenyl)propan-1-ol —a highly lipophilic, chiral secondary alcohol frequently utilized as an intermediate in pharmaceutical synthesis—requires an understanding of its specific physicochemical properties.

The presence of the 3,4-dichlorophenyl moiety significantly increases the molecule's partition coefficient (LogP


 3.6). This lipophilicity dictates our safety approach: the compound can rapidly penetrate the lipid bilayers of the stratum corneum and will aggressively degrade standard latex or neoprene PPE[1]. Furthermore, as a fine powder, it poses a severe aerosolization risk, capable of causing acute respiratory and ocular irritation.

The following guide provides a self-validating, step-by-step operational protocol for the safe handling, synthesis, and disposal of this compound.

The Self-Validating PPE Matrix

To establish a fail-safe environment, your Personal Protective Equipment (PPE) must be selected based on mechanistic hazard causality rather than generic lab rules. In accordance with OSHA 29 CFR 1910.132[2], the following matrix outlines the required PPE, the chemical logic behind its selection, and the self-validation method for each.

Table 1: Quantitative & Qualitative PPE Specifications

PPE CategoryMaterial SpecificationMechanistic RationaleSelf-Validation Protocol
Hand Protection Inner: 4-mil NitrileOuter: 8-mil Nitrile or VitonHalogenated aromatics rapidly permeate natural rubber and neoprene[1]. Double-gloving provides a delayed breakthrough buffer.Pneumatic Test: Inflate the outer glove and twist the cuff. If it holds pressure for 5 seconds, the barrier is intact.
Eye/Face Protection Indirect-Vented Chemical Splash GogglesPrevents corneal lipid bilayer disruption from aerosolized powder or accidental solvent splashes[3].Seal Check: Ensure no gaps exist between the goggle skirt and the orbital bone.
Body Protection Flame-Resistant (FR) Lab Coat with knit cuffsMitigates static discharge during powder transfer, which can ignite secondary reaction solvents[4].Cuff Overlap: Knit cuffs must be fully tucked under the inner nitrile glove to prevent wrist exposure.
Respiratory N95/P100 Particulate RespiratorRequired only if engineering controls fail or during bulk powder transfer outside a hood[5].Negative Pressure Check: Inhale sharply; the mask should collapse slightly inward, validating the seal.

Operational Workflow: Handling & Synthesis

Every operational step must be designed to minimize exposure to micro-dust and prevent cross-contamination.

Phase 1: Engineering Control Validation

Never assume a fume hood is functioning optimally.

  • Verify Face Velocity: Ensure the chemical fume hood monitor reads between 80–120 feet per minute (fpm)[6].

  • Visual Validation System: Tape a 1-inch strip of a Kimwipe to the bottom edge of the sash. The continuous inward deflection of the tissue provides an immediate, self-validating visual cue of active negative pressure.

Phase 2: Step-by-Step Material Transfer

Because (1R)-1-(3,4-dichlorophenyl)propan-1-ol can hold a static charge, open-air transfers must be avoided.

  • Grounding: Ensure the analytical balance is grounded. Use an anti-static bar (ionizer) inside the weighing chamber to neutralize static cling.

  • Closed-System Weighing: Do not use open weigh boats. Instead, place a tared, sealable glass vial on the balance.

  • Transfer: Using a static-free spatuala, transfer the powder into the vial and cap it immediately. Causality: This closed-system transit prevents aerosolization of the respiratory irritant as you move from the balance to the reaction setup.

Phase 3: Dissolution & Reaction Setup
  • Inert Atmosphere: Clamp the reaction flask securely and establish a continuous sweep of inert gas (Nitrogen or Argon) to purge ambient moisture and oxygen.

  • Solvent Introduction: Uncap the transfer vial directly inside the neck of the reaction flask.

  • Wash Down: Use a syringe to add your reaction solvent (e.g., anhydrous Dichloromethane or Tetrahydrofuran) directly through the transfer vial, washing all residual (1R)-1-(3,4-dichlorophenyl)propan-1-ol into the main reactor. This ensures 100% quantitative transfer without generating airborne dust.

Containment & Disposal Protocols

Waste containing halogenated compounds must be strictly segregated[7]. Mixing halogenated waste with non-halogenated solvents can lead to exothermic incompatibilities and violates environmental regulations regarding incinerator dioxin emissions.

Table 2: Waste Segregation & Disposal Plan

Waste StreamClassificationContainer TypeDisposal Rationale
Solid Waste (Vials, wipes, gloves)Halogenated Solid WastePolyethylene wide-mouth jarPrevents cross-contamination; requires specialized high-temperature incineration to break the C-Cl bonds.
Liquid Waste (Solvent rinses, filtrates)Halogenated Organic LiquidVented HDPE CarboyThe two chlorine atoms require segregation from standard organic waste to prevent toxic dioxin formation during disposal.
Spill Response Methodology

If a powder spill occurs outside the fume hood:

  • Do not sweep. Dry sweeping aerosolizes the compound.

  • Solvent Dampening: Lightly dampen an absorbent pad with a compatible, low-toxicity solvent (e.g., Isopropanol).

  • Wipe & Lift: Place the pad over the spill to suppress dust, wipe inward to consolidate the powder, and lift.

  • Dispose: Place all contaminated pads immediately into the Halogenated Solid Waste container.

Process Visualization

The following workflow diagram illustrates the logical progression of safety protocols when handling this specific chiral building block.

G Start Start: Chemical Retrieval (1R)-1-(3,4-dichlorophenyl)propan-1-ol PPE PPE Verification (Viton/Nitrile, Goggles, Lab Coat) Start->PPE EngControl Engineering Controls (Chemical Fume Hood Setup) PPE->EngControl Handling Handling & Synthesis (Weighing, Dissolution, Reaction) EngControl->Handling Spill Spill Detected? Handling->Spill Decon Decontamination Protocol (Absorbent, Solvent Wipe) Spill->Decon Yes Waste Waste Segregation (Halogenated Organic Waste) Spill->Waste No Decon->Waste End End: Safe Storage & Logging Waste->End

Fig 1: Operational safety and containment workflow for handling halogenated chiral alcohols.

References

  • OSHA's PPE Laboratory Standards Clarion Safety Systems URL:[Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide Lab Equipment Direct URL:[Link]

  • Personal Protective Equipment for Laboratories Dartmouth College Environmental Health and Safety URL:[Link]

  • Proper Use of Personal Protective Equipment (PPE) Clinical Lab Manager URL:[Link]

  • A framework for personal protective equipment use in laboratories National Institutes of Health (NIH) / PMC URL:[Link]

  • Glove Selection Guide UC Berkeley Office of Environment, Health & Safety URL:[Link]

  • Chemical Safety Guide, 6th Ed. National Institutes of Health (NIH) Office of Research Services URL:[Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.